molecular formula C7H7NO3 B1294317 2-Methyl-3-nitrophenol CAS No. 5460-31-1

2-Methyl-3-nitrophenol

Cat. No.: B1294317
CAS No.: 5460-31-1
M. Wt: 153.14 g/mol
InChI Key: GAKLFAZBKQGUBO-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenol is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25009. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKLFAZBKQGUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203034
Record name 3-Nitro-o-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
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CAS No.

5460-31-1
Record name 2-Methyl-3-nitrophenol
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Record name 2-METHYL-3-NITROPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-nitrophenol (CAS: 5460-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrophenol, with the Chemical Abstracts Service (CAS) registry number 5460-31-1, is an aromatic organic compound. Structurally, it is a derivative of phenol (B47542) with a methyl group at the second position and a nitro group at the third position of the benzene (B151609) ring. This substitution pattern imparts specific chemical and physical properties that make it a subject of interest in various chemical and potentially biological research areas. While its direct applications in drug development are not extensively documented, the broader class of nitrophenols has been investigated for various biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential, albeit largely unexplored, biological relevance of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.

PropertyValueReference
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Yellow to brown crystalline powder
Melting Point 146-148 °C
Boiling Point 269.5 ± 28.0 °C at 760 mmHg
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)
pKa 9.11 ± 0.25 (Predicted)
CAS Number 5460-31-1
InChI 1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3
SMILES Cc1c(O)cccc1--INVALID-LINK--[O-]

Synthesis

A common method for the synthesis of this compound involves the diazotization of a substituted aniline (B41778) followed by hydrolysis. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from p-Toluidine (B81030)

This protocol describes the synthesis of a nitrophenol from p-toluidine, which through a series of reactions including diazotization and nitration can yield various isomers. The synthesis of the specific this compound isomer requires careful control of reaction conditions.

Materials:

  • p-Toluidine (75 g)

  • Water (380 mL)

  • Nitric acid (d=1.33 g/mL, 93 g)

  • Sodium nitrite (B80452) (49 g)

  • Ice

Procedure:

  • Dissolve 75 g of p-toluidine in 380 mL of water and 93 g of nitric acid by gentle warming.

  • Cool the solution to below 0 °C. Crystallization may occur but does not impede the reaction.

  • Diazotize the cooled solution by adding a solution of 49 g of sodium nitrite in 100 mL of water. Maintain the temperature below 10 °C throughout the addition.

  • Allow the reaction mixture to stand at a low temperature for two hours.

  • Transfer approximately 100 mL of the diazo-solution to a 1-liter flask equipped with a reflux condenser.

  • Slowly heat the solution to boiling. A vigorous reaction will occur.

  • Once the initial reaction subsides, slowly add the remainder of the diazo-solution using a dropping funnel while maintaining boiling.

  • After the addition is complete, continue boiling for a few more minutes.

  • Distill the product with steam. This compound will co-distill and solidify in the receiver as a yellow crystalline mass.

Yield: 60-70%

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product p_toluidine p-Toluidine dissolution Dissolution in Nitric Acid/Water p_toluidine->dissolution nitric_acid Nitric Acid nitric_acid->dissolution sodium_nitrite Sodium Nitrite diazotization Diazotization with Sodium Nitrite (<10°C) sodium_nitrite->diazotization dissolution->diazotization hydrolysis Hydrolysis and Rearrangement (Boiling) diazotization->hydrolysis distillation Steam Distillation hydrolysis->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available spectroscopic information.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
10.35Singlet-OH
7.32Doublet of doubletsAromatic C-H
7.24TripletAromatic C-H
7.15Doublet of doubletsAromatic C-H
2.25Singlet-CH₃

Solvent: DMSO-d₆

Table 2: Other Spectroscopic Data

TechniqueData Availability
¹³C NMR Limited data available in public databases.
Infrared (IR) Spectroscopy Data available in the NIST Chemistry WebBook. Characteristic peaks for -OH, aromatic C-H, C=C, and -NO₂ stretching are expected.
Mass Spectrometry (MS) Electron ionization mass spectrum available in the NIST Chemistry WebBook.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the hydroxyl, methyl, and nitro functional groups on the aromatic ring. The nitro group is strongly electron-withdrawing, which can influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic substitution. Conversely, the hydroxyl and methyl groups are electron-donating, affecting the regioselectivity of electrophilic aromatic substitution.

While specific applications in drug development for this compound are not well-documented, the general class of nitrophenols has been explored for a range of biological activities. These compounds can act as intermediates in the synthesis of more complex molecules with potential therapeutic value, such as dyes and agrochemicals. For instance, nitrophenols are utilized as standards in environmental chemistry for monitoring pollutants.

Biological Activity and Toxicological Profile

It is important to note that there is a significant lack of specific biological activity data for the this compound isomer in the public domain. However, the biological activities of nitrophenols, in general, are of interest to researchers.

The nitroaromatic structure is a known pharmacophore and toxicophore. The biological activity of nitro compounds is often attributed to the redox properties of the nitro group, which can undergo enzymatic reduction in biological systems. This can lead to the generation of reactive nitrogen species, which may have antimicrobial or cytotoxic effects. For example, some nitro-containing compounds exhibit antibacterial and antifungal properties.

Conversely, the toxicity of nitrophenols is a concern. They can be irritating to the skin and eyes and are considered harmful if inhaled or ingested. The toxicity of nitrophenols is related to their ability to uncouple oxidative phosphorylation.

Hypothetical Metabolic Pathway

Based on the known microbial degradation pathways of other nitrophenols, a hypothetical metabolic pathway for this compound can be proposed. This pathway would likely involve initial oxidation and subsequent ring cleavage. It is crucial to emphasize that the following diagram represents a hypothetical pathway and has not been experimentally verified for this compound.

HypotheticalMetabolism cluster_initial Initial Substrate cluster_pathway Hypothetical Metabolic Steps cluster_end Metabolic End Products compound This compound hydroxylation Monooxygenase (Hydroxylation) compound->hydroxylation Step 1 ring_cleavage Dioxygenase (Ring Cleavage) hydroxylation->ring_cleavage Step 2 further_degradation Further Degradation ring_cleavage->further_degradation Step 3 products Central Metabolites (e.g., Krebs Cycle Intermediates) further_degradation->products

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This compound is a well-characterized organic compound with established physicochemical properties and a defined synthetic route. While its direct role in drug development remains largely unexplored, its chemical structure, as a member of the nitrophenol class, suggests potential for biological activity that warrants further investigation. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and potential biological properties of this compound. Future research should focus on elucidating its biological mechanism of action and exploring its potential as a lead compound or intermediate in the development of new therapeutic agents.

An In-depth Technical Guide to 2-Methyl-3-nitrophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-3-nitrophenol (CAS No: 5460-31-1). It details a validated experimental protocol for its synthesis, explores its reactivity, and discusses its current and potential applications, particularly its use as an internal standard in analytical chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound, also known as 3-nitro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃. Its structure consists of a phenol (B47542) ring substituted with a methyl group at position 2 and a nitro group at position 3. The presence of the hydroxyl, methyl, and nitro functional groups on the benzene (B151609) ring imparts specific chemical characteristics and reactivity to the molecule, making it a subject of interest in various chemical and analytical applications. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference(s)
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][3]
Appearance Yellow to brown crystalline powder[3][4]
Melting Point 146-148 °C[3]
Boiling Point 269.5 ± 28.0 °C at 760 mmHg[5]
Density (Predicted) 1.355 ± 0.06 g/cm³
pKa (Predicted) 9.11 ± 0.25
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)[3]
CAS Number 5460-31-1[1][2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methyl group, and the hydroxyl proton.

  • ¹H NMR (399.65 MHz, DMSO-d₆) :

    • δ 10.35 (s, 1H, -OH)

    • δ 7.32 (t, J=8.0 Hz, 1H, Ar-H)

    • δ 7.24 (d, J=8.0 Hz, 1H, Ar-H)

    • δ 7.15 (d, J=8.0 Hz, 1H, Ar-H)

    • δ 2.25 (s, 3H, -CH₃)[6]

¹³C NMR Spectroscopy
  • Aromatic carbons : 110-160 ppm

  • Methyl carbon : 15-25 ppm

Mass Spectrometry

The mass spectrum of this compound is available in the NIST WebBook.[7] The fragmentation pattern is consistent with its structure, showing a molecular ion peak and characteristic fragments resulting from the loss of functional groups.

  • Molecular Ion (M⁺) : m/z 153

  • Key Fragmentation Peaks : Analysis of the fragmentation pattern can reveal the loss of NO₂, OH, and CH₃ groups, which is characteristic of nitrophenolic compounds.

Synthesis of this compound

Several synthetic routes for this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and reliable method involves the diazotization of 2-methyl-3-nitroaniline (B147196) followed by hydrolysis.

Experimental Protocol: Synthesis from 2-Methyl-3-nitroaniline

This protocol describes the synthesis of this compound from 2-methyl-3-nitroaniline via a diazotization-hydrolysis reaction.

Materials:

  • 2-Methyl-3-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of 2-methyl-3-nitroaniline in a solution of concentrated sulfuric acid and water, cooled in an ice bath to maintain a temperature between 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask equipped with a reflux condenser, bring a volume of water to a boil.

    • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, continue to boil the mixture for 30-60 minutes to ensure complete hydrolysis of the diazonium salt.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The crude this compound may precipitate as a solid.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified product.

    • Dry the purified crystals under vacuum.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_hydrolysis Hydrolysis cluster_purification Purification A 2-Methyl-3-nitroaniline in H₂SO₄/H₂O C Diazonium Salt Formation A->C Add dropwise B NaNO₂ Solution B->C E Hydrolysis Reaction (N₂ evolution) C->E Add to boiling water D Boiling Water D->E F Crude Product E->F Cool and filter G Recrystallization F->G H Pure this compound G->H

Synthesis of this compound Workflow

Reactivity and Potential Applications

The chemical reactivity of this compound is influenced by its three functional groups.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

  • Nitro Group: The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, providing a pathway to synthesize other derivatives.

  • Aromatic Ring: The aromatic ring can undergo nucleophilic aromatic substitution under certain conditions, particularly at positions activated by the nitro group.

Applications

The primary documented application of this compound is as an internal standard for the quantitative analysis of methylnitrophenols in environmental samples, such as atmospheric particulate matter, using techniques like gas chromatography-mass spectrometry (GC-MS).[1] Its structural similarity to the analytes of interest makes it an ideal choice for correcting variations during sample preparation and analysis.

While direct applications in drug development are not extensively documented, nitrophenolic compounds are important intermediates in the synthesis of various pharmaceuticals. The functional groups of this compound offer potential for its use as a building block in the synthesis of more complex molecules with potential biological activity.

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

This section provides a detailed protocol for the use of this compound as an internal standard for the quantification of other phenolic compounds in an aqueous sample.

Objective: To quantify a target phenolic analyte in a water sample using this compound as an internal standard.

Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Target phenolic analyte(s)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (DCM, HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the target analyte(s) and this compound (IS) in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of calibration standards by diluting with dichloromethane to cover the expected concentration range of the analyte. Each calibration standard should contain a constant, known concentration of the IS (e.g., 10 µg/L).

  • Sample Preparation:

    • Take a known volume of the aqueous sample (e.g., 1 L).

    • Spike the sample with a known amount of the this compound internal standard solution to achieve the same concentration as in the calibration standards.

    • Acidify the sample to pH < 2 with HCl.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and the IS from the cartridge with dichloromethane.

    • Dry the eluate by passing it through anhydrous sodium sulfate.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • To the 1 mL concentrated extract, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use an appropriate GC temperature program to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the target analyte(s) and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Workflow for GC-MS Analysis with Internal Standard:

GCMS_Workflow A Aqueous Sample B Spike with this compound (IS) A->B C Solid Phase Extraction (SPE) B->C D Derivatization (e.g., Silylation) C->D E GC-MS Analysis D->E F Data Analysis (Peak Area Ratio vs. Concentration) E->F G Quantified Result F->G

GC-MS Quantification Workflow

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable chemical compound with well-defined physical and spectroscopic properties. While its direct application in drug development is not yet prominent, its role as an internal standard in analytical chemistry is well-established. The synthetic and analytical protocols provided in this guide offer a practical resource for researchers and scientists. Further investigation into the reactivity of this compound may unveil new synthetic pathways and potential applications in medicinal chemistry and materials science.

References

2-Methyl-3-nitrophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core information regarding the chemical compound 2-Methyl-3-nitrophenol, focusing on its fundamental molecular properties. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Data Summary

The essential molecular information for this compound is summarized in the table below. This data provides a foundational understanding of the compound's composition and mass.

ParameterValue
Chemical Formula C7H7NO3[1]
CH3C6H3(NO2)OH[2]
Molecular Weight 153.14 g/mol [2][3]
(also reported as 153.137 g/mol [1] and 153.135 g/mol [4])

Note on Advanced Technical Data: The user's request for an in-depth technical guide, including experimental protocols and signaling pathways, extends beyond the scope of a chemical compound's basic characterization. This compound is a distinct chemical entity and, as such, does not possess inherent biological signaling pathways or complex experimental workflows in the same manner as a biological system or a multi-stage experimental process. Therefore, the generation of diagrams for such concepts is not applicable.

References

Physicochemical Properties of 2-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Methyl-3-nitrophenol (CAS No: 5460-31-1), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Data

The melting and boiling points are critical parameters that define the physical state and inform the purification, handling, and storage procedures for a chemical compound. The experimentally determined values for this compound are summarized below.

PropertyValueNotes
Melting Point 146-148 °CLiterature value. Pure substances typically have a sharp melting range of 1-2°C. A broader range can indicate the presence of impurities.[1][2][3]
Boiling Point 269.5 ± 28.0 °CAt standard atmospheric pressure (760 mmHg).
147.0-152.0 °CThis value is also reported in the literature, potentially corresponding to the boiling point under reduced pressure.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for the determination of melting and boiling points for solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a crystalline solid.[1][3]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a modern digital instrument with a heated metal block)[4]

  • Thermometer (calibrated)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: The this compound sample must be completely dry and finely powdered.[1][5] This is achieved by grinding the crystalline solid using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[6] The packed sample height should be approximately 2-3 mm.[5]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.[5]

  • Heating and Observation:

    • A preliminary, rapid heating is often performed to determine an approximate melting temperature.[5]

    • For an accurate measurement, a new sample is heated to a temperature about 15-20°C below the approximate melting point.[5][6]

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][5]

  • Data Recording: The melting point is recorded as a range:

    • T1 (Onset of Melting): The temperature at which the first drop of liquid is observed.[5][6]

    • T2 (Complete Melting): The temperature at which the entire sample has transitioned into a clear liquid.[5][6]

Boiling Point Determination (Distillation Method)

For a non-volatile solid, the boiling point is typically determined from a larger sample size using a distillation apparatus. This method measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

Apparatus:

  • Distillation flask (round-bottom)

  • Condenser

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Receiving flask

  • Boiling chips

Procedure:

  • Apparatus Assembly: A simple distillation apparatus is assembled. A sufficient quantity of the this compound (at least 5-10 mL, obtained by melting the solid) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[2][7]

  • Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[9] This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.[8]

  • Data Recording: The temperature is monitored as the vapor condenses and collects in the receiving flask. The boiling point is the stable temperature observed on the thermometer during a steady rate of distillation.[2]

  • Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.[2] If the barometric pressure deviates from standard pressure (101.3 kPa), a correction should be applied.[10]

Process Visualization

The logical workflow for determining the physicochemical properties of a solid compound is outlined below.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Protocol cluster_2 Boiling Point Protocol start Start: Obtain Pure This compound Sample prep Sample Preparation: Dry and grind sample to a fine powder start->prep decision Select Property to Measure prep->decision mp_load Load sample into capillary tube (2-3 mm) decision->mp_load Melting Point bp_setup Assemble distillation apparatus with sample decision->bp_setup Boiling Point mp_place Place tube in melting point apparatus mp_load->mp_place mp_heat Heat slowly (1-2°C / min) near MP mp_place->mp_heat mp_observe Observe melting and record temperature range (T1 to T2) mp_heat->mp_observe end_node End: Document Results mp_observe->end_node bp_therm Position thermometer correctly bp_setup->bp_therm bp_heat Heat to achieve steady distillation (4-5 mL / min) bp_therm->bp_heat bp_observe Record stable vapor temperature and barometric pressure bp_heat->bp_observe bp_observe->end_node

References

An In-Depth Technical Guide to the Solubility of 2-Methyl-3-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-3-nitrophenol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical properties of this compound. The guide includes a summary of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant biological pathway.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound and Related Nitrophenols

CompoundSolventTemperature (°C)SolubilityData Type
This compound 95% EthanolNot Specified50 mg/mL[1][2][3]Quantitative
4-NitrophenolEthanolNot SpecifiedVery Soluble[4]Qualitative
4-NitrophenolAcetoneNot SpecifiedVery Soluble[4]Qualitative
3-NitrophenolAcetoneNot SpecifiedVery SolubleQualitative
3-NitrophenolEtherNot SpecifiedVery SolubleQualitative
3-NitrophenolEthanolNot SpecifiedVery SolubleQualitative
Nitrophenols (general)AcetoneNot SpecifiedOften used for extraction due to good solubility[5]Qualitative
Nitrophenols (general)MethanolNot SpecifiedGood solubility, especially for more polar nitrophenols[5]Qualitative
Nitrophenols (general)AcetonitrileNot SpecifiedCommonly used for extraction due to broad solubility[5]Qualitative
Nitrophenols (general)Diethyl EtherNot SpecifiedSuitable for less polar nitrophenols[5]Qualitative
Nitrophenols (general)HexaneNot SpecifiedSuitable for less polar nitrophenols[5]Qualitative

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following section outlines a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and can be adapted for various solvents and temperature conditions.

Gravimetric Method for Solubility Determination

This protocol describes the determination of the equilibrium solubility of a solid solute in a solvent at a specified temperature.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Oven

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium may vary depending on the solute, solvent, and temperature, and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid aspirating any solid particles.

    • Immediately filter the withdrawn sample through a syringe filter that is compatible with the organic solvent to remove any remaining microscopic solid particles. The filter should be pre-conditioned with the saturated solution to avoid loss of solute due to adsorption.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry container (e.g., a glass beaker or aluminum pan).

    • Place the container in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The temperature should be below the boiling point of the solute and its decomposition temperature. A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once the solvent is fully evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dried solute using an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solute by the volume of the filtrate that was evaporated.

Visualization of a Relevant Biological Pathway

While specific signaling pathways involving this compound are not well-documented, the metabolic degradation of nitrophenols is a relevant biological process. The following diagram illustrates a generalized metabolic pathway for nitrophenols, based on studies of related compounds. This pathway highlights the key enzymatic transformations that lead to the breakdown of these compounds in biological systems.

Nitrophenol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) cluster_ring_cleavage Ring Cleavage Pathway (Microbial) Nitrophenol Nitrophenol (e.g., this compound) Nitroreductase Nitroreductase Nitrophenol->Nitroreductase Monooxygenase Monooxygenase Nitrophenol->Monooxygenase Aminophenol Aminophenol Nitroreductase->Aminophenol Glucuronidation Glucuronidation (UGT enzymes) Aminophenol->Glucuronidation Sulfation Sulfation (SULT enzymes) Aminophenol->Sulfation Nitrocatechol Nitrocatechol Monooxygenase->Nitrocatechol Nitrocatechol->Glucuronidation Nitrocatechol->Sulfation Dioxygenase Dioxygenase Nitrocatechol->Dioxygenase Glucuronide_Conjugate Glucuronide Conjugate (Excreted) Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate (Excreted) Sulfation->Sulfate_Conjugate Ring_Cleavage_Product Ring Cleavage Product Dioxygenase->Ring_Cleavage_Product TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle

Caption: Generalized metabolic pathway of nitrophenols.

This diagram illustrates the primary routes of nitrophenol metabolism. Phase I reactions, such as reduction of the nitro group to an amino group or hydroxylation of the aromatic ring, are followed by Phase II conjugation reactions (glucuronidation and sulfation) that increase water solubility and facilitate excretion. In some microorganisms, ring cleavage pathways involving dioxygenases lead to the breakdown of the aromatic ring.

Solubility_Determination_Workflow Start Start: Determine Solubility Add_Excess Add excess this compound to organic solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Weigh_Aliquot Weigh a precise aliquot of the clear filtrate Filter->Weigh_Aliquot Evaporate Evaporate solvent to dryness Weigh_Aliquot->Evaporate Weigh_Residue Weigh the dried residue Evaporate->Weigh_Residue Calculate Calculate solubility (mass of residue / volume of aliquot) Weigh_Residue->Calculate End End: Solubility Value Calculate->End

Caption: Experimental workflow for gravimetric solubility determination.

This flowchart outlines the key steps in determining the solubility of a solid compound in an organic solvent using the gravimetric method, from the preparation of a saturated solution to the final calculation of the solubility value.

References

Spectroscopic and Spectrometric Analysis of 2-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-3-nitrophenol (CAS No: 5460-31-1). This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

Spectroscopic and Spectrometric Data

The following sections summarize the key spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. The ¹H NMR spectrum reveals information about the protons, while ¹³C NMR provides insights into the carbon skeleton.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was obtained in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-OH10.35Singlet
Aromatic-H7.320Multiplet
Aromatic-H7.241Multiplet
Aromatic-H7.151Multiplet
-CH₃2.250Singlet
Data obtained from a 399.65 MHz spectrometer in DMSO-d₆.[1]

¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for the functional groups in this compound.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3500–3200 (broad)Phenolic O-HO-H stretch (H-bonded)
3100–3000Aromatic C-HC-H stretch
3000–2850Methyl C-HC-H stretch
1600–1585 & 1500–1400Aromatic C=CC=C stretch (in-ring)
1550–1475Nitro (NO₂)N-O asymmetric stretch
1360–1290Nitro (NO₂)N-O symmetric stretch
1320–1000Phenolic C-OC-O stretch
This table is based on characteristic IR absorption frequencies for the respective functional groups.[2][3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is typically obtained using electron ionization (EI).

m/z Relative Intensity (%) Possible Fragment
15364.3[M]⁺ (Molecular Ion)
136100.0[M-OH]⁺
10832.1[M-NO₂-H]⁺
7775.9[C₆H₅]⁺
5333.4[C₄H₃]⁺
Data corresponds to the mass spectrum obtained via electron ionization.[1]

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectroscopic and spectrometric data for compounds such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Data Acquisition: For the ¹³C NMR spectrum, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is often employed to simplify the spectrum and improve sensitivity.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded first. The sample is then placed in the spectrometer, and the spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, [M]⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Data Acquisition cluster_processing 3. Data Processing & Interpretation cluster_elucidation 4. Structural Confirmation Sample Chemical Compound (this compound) Preparation Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR FT-IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR NMR Data Processing (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Spectrum Analysis (Peak Identification) IR->ProcessIR ProcessMS MS Data Analysis (Fragmentation Pattern) MS->ProcessMS Elucidation Structural Elucidation and Data Compilation ProcessNMR->Elucidation ProcessIR->Elucidation ProcessMS->Elucidation

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-3-nitrophenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document details the chemical shifts, coupling constants, and signal multiplicities, alongside a standard experimental protocol for data acquisition.

Chemical Structure and Proton Environments

This compound (also known as 3-nitro-o-cresol) possesses a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1] The molecule consists of a phenol (B47542) ring substituted with a methyl group at position 2 and a nitro group at position 3. The protons in the molecule are in distinct chemical environments, giving rise to a characteristic 1H NMR spectrum. The protons are designated as follows for the purpose of spectral assignment:

  • -OH: The phenolic hydroxyl proton.

  • H4, H5, H6: The aromatic protons on the benzene (B151609) ring.

  • -CH₃: The protons of the methyl group.

1H NMR Spectral Data

The 1H NMR spectral data for this compound, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), is summarized in the table below.[2]

Assignment Chemical Shift (δ) in ppm Multiplicity Integration
-OH10.35Singlet1H
H57.32Doublet of doublets1H
H67.24Doublet of doublets1H
H47.15Triplet1H
-CH₃2.25Singlet3H

Note: The multiplicity of the aromatic protons can be complex due to second-order effects and may appear as multiplets in some spectra.

Interpretation of the Spectrum

The 1H NMR spectrum of this compound in DMSO-d₆ displays distinct signals corresponding to each type of proton in the molecule.[2]

  • Hydroxyl Proton (-OH): The phenolic proton appears as a broad singlet at a downfield chemical shift of approximately 10.35 ppm.[2] This significant downfield shift is characteristic of acidic protons, such as those of phenols, and is influenced by hydrogen bonding with the DMSO solvent. The signal is a singlet as it does not couple with other protons.

  • Aromatic Protons (H4, H5, H6): The three aromatic protons resonate in the region of 7.15-7.32 ppm.[2]

    • H4: This proton is expected to be a triplet due to ortho coupling with H5 and meta coupling with the methyl group protons (which is often unresolved). It appears at approximately 7.15 ppm.[2]

    • H6: This proton is expected to be a doublet of doublets due to ortho coupling with H5 and meta coupling with H4. Its signal is observed around 7.24 ppm.[2]

    • H5: This proton is also a doublet of doublets due to ortho coupling with H4 and H6. It is found at approximately 7.32 ppm.[2]

  • Methyl Protons (-CH₃): The three protons of the methyl group give rise to a singlet at approximately 2.25 ppm.[2] The signal is a singlet because there are no adjacent protons for coupling.

Experimental Protocol for 1H NMR Spectroscopy of Phenolic Compounds

The following is a generalized experimental protocol for acquiring a high-resolution 1H NMR spectrum of a phenolic compound like this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the phenolic compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often preferred for phenolic compounds as it can help in observing the hydroxyl proton signal.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Set the appropriate acquisition parameters, which may include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-64, depending on the sample concentration.

  • Acquire the Free Induction Decay (FID).

4.3. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

For unambiguous assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed.[3] This involves adding a drop of deuterium oxide (D₂O) to the NMR tube, which results in the exchange of the acidic -OH proton with deuterium, causing the disappearance of the hydroxyl signal from the spectrum.[3]

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the chemical structure of this compound and the through-bond J-coupling relationships between the aromatic protons.

Caption: Chemical structure of this compound with proton J-coupling pathways.

References

Mass Spectrometry Fragmentation of 2-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Methyl-3-nitrophenol. Due to the limited availability of public domain mass spectral data for this specific isomer, this guide leverages established fragmentation principles of nitroaromatic compounds, phenols, and substituted benzenes to construct a theoretical fragmentation pathway and a representative data set. This document is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development applications.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The following table summarizes the predicted quantitative data, including the mass-to-charge ratio (m/z) and the expected relative abundance of the principal ions.

m/zProposed Fragment IonPredicted Relative Abundance (%)
153[M]•+ (Molecular Ion)85
136[M - OH]•+30
123[M - NO]•+15
107[M - NO2]•+100 (Base Peak)
95[M - NO - CO]•+45
79[C6H7O]+60
77[C6H5]+55
65[C5H5]+40
53[C4H5]+25
51[C4H3]+35
39[C3H3]+20

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the presence of the nitro, hydroxyl, and methyl functional groups on the aromatic ring. The initial event is the formation of the molecular ion ([M]•+) at m/z 153. Subsequent fragmentation is expected to proceed through several key pathways:

  • Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of a nitro radical (•NO2), leading to a stable cation. For this compound, this would result in the base peak at m/z 107.

  • Loss of a Hydroxyl Radical: Cleavage of the O-H bond, followed by the loss of a hydroxyl radical (•OH), is a common fragmentation pathway for phenols, which would produce an ion at m/z 136.

  • Loss of Nitric Oxide: Rearrangement and subsequent loss of a neutral nitric oxide molecule (NO) can occur from the molecular ion, yielding a fragment at m/z 123.

  • Aromatic Ring Fission: Following the initial fragmentation events, the resulting ions can undergo further fragmentation of the aromatic ring, leading to a series of smaller charged species, such as those observed at m/z 95, 79, 77, 65, 53, 51, and 39.

Experimental Protocols

The following provides a detailed methodology for the acquisition of a mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

3.2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

3.3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-350.

  • Scan Speed: 1562 u/s.

  • Data Acquisition: Full scan mode.

Visualizations

4.1. Proposed Fragmentation Pathway of this compound

fragmentation_pathway M C₇H₇NO₃ [M]•+ m/z = 153 F1 [M - OH]•+ m/z = 136 M->F1 - •OH F2 [M - NO]•+ m/z = 123 M->F2 - NO F3 [M - NO₂]•+ m/z = 107 (Base Peak) M->F3 - •NO₂ F4 [M - NO - CO]•+ m/z = 95 F2->F4 - CO F5 [C₆H₇O]+ m/z = 79 F3->F5 F6 [C₆H₅]+ m/z = 77 F3->F6

Caption: Predicted EI fragmentation pathway of this compound.

4.2. Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilution Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Data Analysis Spectrum->Analysis

Caption: General workflow for the GC-MS analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic techniques used to characterize and differentiate the isomers of nitrophenol: ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol). The distinct placement of the nitro (-NO₂) group relative to the hydroxyl (-OH) group in each isomer leads to unique hydrogen bonding patterns, which are readily distinguishable using IR spectroscopy.

Core Principles: The Role of Hydrogen Bonding

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The key to differentiating nitrophenol isomers lies in the analysis of the O-H stretching vibration, which is profoundly influenced by hydrogen bonding.

  • o-Nitrophenol: The proximity of the -OH and -NO₂ groups allows for the formation of a strong intramolecular hydrogen bond (a bond within the same molecule). This internal bonding prevents the hydroxyl group from participating in hydrogen bonds with other molecules.

  • p-Nitrophenol: The large distance between the -OH and -NO₂ groups prevents intramolecular bonding. Instead, these molecules form strong intermolecular hydrogen bonds (bonds between different molecules), leading to molecular association.[1][2][3]

  • m-Nitrophenol: Similar to the para isomer, m-nitrophenol primarily exhibits intermolecular hydrogen bonding, although the overall association may be weaker than in p-nitrophenol due to steric and electronic effects.

These differences in hydrogen bonding result in characteristic changes in the position and shape of the O-H stretching band in the IR spectrum.

Comparative Spectral Data

The vibrational frequencies of key functional groups provide a fingerprint for each isomer. The most significant differences are observed in the O-H stretching region due to the varied hydrogen bonding environments.

Vibrational Modeo-Nitrophenol (cm⁻¹)m-Nitrophenol (cm⁻¹)p-Nitrophenol (cm⁻¹)Notes
O-H Stretch ~3200~3300 - 3500~3325Ortho: Sharper peak due to intramolecular H-bond.[4] Meta/Para: Very broad bands due to intermolecular H-bonding.[5][6]
C-H Stretch (Aromatic) ~3000 - 3100~3000 - 3100~3000 - 3100Typically multiple weak bands characteristic of aromatic rings.[5]
N-O Asymmetric Stretch ~1530~1530~1540Strong absorption bands. The position can be influenced by conjugation and H-bonding.
C=C Stretch (Aromatic) ~1580, ~1470~1590, ~1480~1590, ~1490Multiple bands are characteristic of the benzene (B151609) ring.[6]
N-O Symmetric Stretch ~1340~1350~1335A strong peak, often coupled with other vibrations.
C-O Stretch ~1270~1290~1105 - 1300The position is sensitive to the electronic environment of the C-O bond.[4][6]

Experimental Protocols

Accurate spectral acquisition requires standardized procedures for sample preparation and data collection.

A. Sample Preparation (Solid Samples)

A common method for analyzing solid nitrophenol samples is the Potassium Bromide (KBr) pellet technique.

  • Grinding: Grind a small amount of the nitrophenol isomer (1-2 mg) with approximately 200 mg of dry, IR-grade KBr using an agate mortar and pestle. The goal is to reduce particle size to minimize light scattering.[7]

  • Pelletizing: Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

B. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used. An example instrument is a JASCO 6300 FTIR spectrometer.[8]

  • Data Collection:

    • Range: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[8]

    • Resolution: Set the spectral resolution to 2 cm⁻¹ or 4 cm⁻¹.[8]

    • Scans: Co-add a sufficient number of scans (e.g., 32 to 200) to achieve a good signal-to-noise ratio.[8]

    • Background: Collect a background spectrum of the empty sample compartment (or a pure KBr pellet) before running the sample.

C. Dilution Study for Differentiating H-Bonds

This experiment is definitive for distinguishing intramolecular from intermolecular hydrogen bonding.

  • Preparation: Prepare a series of solutions of the nitrophenol isomer in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M).

  • Acquisition: Obtain the IR spectrum of each solution in a liquid-sample cell.

  • Observation:

    • o-Nitrophenol: The position and shape of the O-H band will remain largely unchanged upon dilution, as the intramolecular bond is not disrupted.[1][2]

    • m- and p-Nitrophenol: As the concentration decreases, the broad intermolecular O-H band will diminish, while a new, sharper peak corresponding to the "free" (non-bonded) O-H group will appear at a higher frequency (typically ~3600 cm⁻¹). This is because dilution breaks the intermolecular associations.[1]

Visualization of Structures and Workflows

dot

Caption: Structural comparison of nitrophenol isomers.

dot

G Figure 2: Experimental Workflow for IR Analysis cluster_prep Sample Preparation cluster_analysis Spectral Analysis prep_solid Solid (KBr Pellet / Nujol Mull) instrument FTIR Data Acquisition (4000-400 cm-1) prep_solid->instrument prep_liquid Solution (Dilution Study in CCl4) prep_liquid->instrument interp Spectral Interpretation compare Compare Isomer Spectra interp->compare hbond Analyze O-H Band (Shape & Position) interp->hbond result Differentiate Isomers compare->result hbond->result start Select Nitrophenol Isomer start->prep_solid start->prep_liquid spectrum Generate IR Spectrum instrument->spectrum spectrum->interp

Caption: Generalized workflow for isomer differentiation.

Spectral Interpretation and Key Differentiators

  • O-H Stretching Band: This is the primary region of interest. A relatively sharp band around 3200 cm⁻¹ is indicative of o-nitrophenol. A very broad, intense band centered around 3300-3500 cm⁻¹ suggests m- or p-nitrophenol.

  • Effect of Symmetry: The high C2 symmetry of p-nitrophenol can lead to fewer or weaker IR-active bands compared to the less symmetric ortho and meta isomers.[4][9] This is because some vibrations in a symmetrical molecule may not produce a change in the net dipole moment, rendering them IR-inactive.

  • Fingerprint Region (below 1500 cm⁻¹): While complex, this region contains numerous bands from C-C stretching, C-H bending, and other skeletal vibrations. The unique pattern in this region for each isomer can be used for definitive identification when compared against reference spectra.

By combining the analysis of the O-H stretching band with a dilution study and careful examination of the fingerprint region, infrared spectroscopy serves as a powerful, non-destructive tool for the unambiguous identification of nitrophenol isomers.

References

In-Depth Technical Guide to 2-Methyl-3-nitrophenol: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrophenol (CAS No. 5460-31-1), focusing on its safety data, proper handling procedures, and known experimental applications. This document is intended to serve as a vital resource for laboratory personnel to ensure safe and effective use of this compound in a research and development setting.

Chemical and Physical Properties

This compound, also known as 3-Nitro-o-cresol, is a yellow to brown crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 5460-31-1
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Yellow to brown crystalline powder[1]
Melting Point 146-148 °C (lit.)
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)

Hazard Identification and Safety Data

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) classifications and associated hazard statements are summarized below.

Hazard ClassGHS ClassificationHazard Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: Sigma-Aldrich Safety Data Sheet

Signal Word: Warning

Precautionary Statements: Prevention (P261, P280), Response (P301+P312, P302+P352, P304+P340, P305+P351+P338), Storage, and Disposal recommendations are detailed in the Safety Data Sheet.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure. The following protocols should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of necessary PPE should be conducted before handling this compound. The following are minimum requirements:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter is required if dusts are generated or if working outside of a certified chemical fume hood.
Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response: In the event of a spill, evacuate the area and prevent the entry of unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.

Toxicological and Biological Information

While comprehensive toxicological data for many nitrophenol isomers exist, specific information on the biological activity, mechanism of action, and signaling pathway involvement of This compound is notably limited in publicly available scientific literature. Toxicological profiles from agencies such as the ATSDR primarily focus on 2-nitrophenol (B165410) and 4-nitrophenol.[2] Researchers should exercise caution and assume a level of toxicity consistent with related nitroaromatic compounds.

The general metabolic pathway for nitroaromatic compounds involves nitroreduction, which can lead to the formation of reactive intermediates.[3] This process is catalyzed by various enzymes, including cytochrome P450 reductases and other nitroreductases.[3] However, the specific metabolic fate of this compound has not been well-documented.

Metabolic_Pathway Amino Metabolite Amino Metabolite Reactive Intermediates Reactive Intermediates Amino Metabolite->Reactive Intermediates Further Metabolism

Experimental Protocols

Laboratory Synthesis of this compound

The following is a protocol for the laboratory-scale synthesis of this compound. This procedure involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety measures in place.

Materials:

  • 2-amino-6-methylanisole

  • Nitric acid

  • Concentrated hydrochloric acid

  • Sodium nitrite (B80452)

  • Water

  • Ice

  • Round-bottom flask, dropping funnel, condenser, steam distillation apparatus

Procedure:

  • Diazotization: Dissolve 2-amino-6-methylanisole in a mixture of concentrated hydrochloric acid and water. Cool the solution to below 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.

  • Decomposition of Diazonium Salt: After allowing the diazotization to complete, slowly add the diazonium salt solution to a flask containing boiling water. A vigorous reaction will occur.

  • Hydrolysis: Continue boiling the solution to ensure complete hydrolysis of the diazonium salt to the corresponding phenol.

  • Nitration: Cool the reaction mixture and slowly add nitric acid while keeping the temperature controlled.

  • Isolation and Purification: The product can be isolated by steam distillation. The collected this compound will solidify upon cooling and can be further purified by recrystallization.

Synthesis_Workflow A 2-amino-6-methylanisole B Diazotization (HCl, NaNO2, <10°C) A->B C Diazonium Salt Intermediate B->C D Hydrolysis (Boiling Water) C->D E Phenolic Intermediate D->E F Nitration (Nitric Acid) E->F G Crude this compound F->G H Purification (Steam Distillation/Recrystallization) G->H I Pure this compound H->I

Use as an Internal Standard in Analytical Chemistry

This compound has been used as an internal standard in the analysis of methylnitrophenols in atmospheric particulate matter.[1][4] While the specific published protocol was not available for this guide, a general procedure for using an internal standard in a chromatographic method (e.g., GC-MS or LC-MS) is outlined below.

Objective: To quantify the concentration of analytes (methylnitrophenols) in a sample by comparing their detector response to that of a known amount of an internal standard (this compound).

General Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analytes of interest and a constant, known concentration of this compound.

  • Sample Preparation: Extract the analytes from the sample matrix (e.g., atmospheric particulate matter collected on a filter) using an appropriate solvent. Add a known amount of the this compound internal standard to the sample extract.

  • Chromatographic Analysis: Analyze the calibration standards and the sample extracts by GC-MS or LC-MS.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

    • Plot a calibration curve of the area ratio (Analyte Area / Internal Standard Area) versus the concentration ratio (Analyte Concentration / Internal Standard Concentration).

    • For the unknown sample, measure the peak areas of the analyte and the internal standard. Calculate the area ratio.

    • Using the calibration curve, determine the concentration of the analyte in the sample.

Analytical_Workflow

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

  • Waste Collection: Collect all waste material in designated, properly labeled, sealed containers. Do not mix with other waste streams.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with specific applications in analytical chemistry. However, it is also a hazardous substance that requires strict adherence to safety protocols. This guide provides essential information for its safe handling, storage, and use in a research environment. A significant knowledge gap exists regarding its biological effects and toxicological profile, necessitating a cautious approach by all users. Further research into the biological activity of this compound is warranted to fully characterize its potential impact on human health and the environment.

References

An In-depth Technical Guide to the Hazards and Toxicity of 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitrophenol, a substituted nitrophenol, presents a significant toxicological profile that necessitates careful handling and thorough assessment in research and development settings. This technical guide provides a comprehensive overview of the known hazards and toxicity of this compound. Due to the limited availability of specific toxicological data for this isomer, this guide incorporates data from structurally related nitrophenols to provide a robust assessment of its potential risks. This document covers acute toxicity, genotoxicity, reproductive toxicity, and potential mechanisms of action, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[1]
Synonyms 3-Nitro-o-cresol, 2-Hydroxy-6-nitrotoluene[1]
CAS Number 5460-31-1[1]
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Yellow to brown crystalline powder[2][3]
Melting Point 146-148 °C
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Toxicological Data

Acute Toxicity

The hazard classifications for this compound suggest a moderate level of acute toxicity.[1] The following table summarizes acute toxicity data for related nitrophenol compounds.

CompoundTestSpeciesRouteLD50/LC50Reference
2-NitrophenolLD50RatOral334 - 2,830 mg/kg[4][5]
LD50MouseOral1,300 mg/kg[4]
LD50RabbitDermal>7,940 mg/kg[5]
3-NitrophenolLD50RatOral930 mg/kg[4]
LD50MouseOral1,410 mg/kg[4]
3-Methyl-4-nitrophenol (B363926)LD50Rat (male)Oral2,300 mg/kg[6]
LD50Rat (female)Oral1,200 mg/kg[6]
Genotoxicity

The genotoxic potential of this compound has not been specifically reported. However, nitroaromatic compounds as a class are known to exhibit mutagenic properties, often following metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632).[7] Standard in vitro and in vivo assays are necessary to determine the genotoxicity of this specific compound.

Reproductive and Developmental Toxicity

There are no specific studies on the reproductive and developmental toxicity of this compound. Studies on related compounds, such as 3-Methyl-4-nitrophenol, have investigated these endpoints. For instance, a preliminary reproductive toxicity test in rats with 3-Methyl-4-nitrophenol showed a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 300 mg/kg/day.[6] A study on 3-methyl-4-nitrophenol in mice suggested that it can affect gonadal cell apoptosis and proliferation.[8]

Potential Mechanisms of Toxicity

The toxicity of nitrophenols is generally attributed to a combination of metabolic activation and the induction of oxidative stress.

Metabolic Pathways

Nitrophenols undergo metabolic transformation primarily in the liver. The key pathways include:

  • Nitroreduction: The nitro group can be reduced to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. The hydroxylamine intermediate is often implicated in the genotoxic effects of nitroaromatics.

  • Conjugation: The phenolic hydroxyl group can be conjugated with glucuronic acid or sulfate, facilitating excretion.

Metabolism This compound This compound Nitroso_Intermediate 2-Methyl-3-nitrosophenol This compound->Nitroso_Intermediate Nitroreductase Glucuronide_Conjugate Glucuronide Conjugate This compound->Glucuronide_Conjugate UGT Sulfate_Conjugate Sulfate Conjugate This compound->Sulfate_Conjugate SULT Hydroxylamine_Intermediate 2-Methyl-3-hydroxylaminophenol Nitroso_Intermediate->Hydroxylamine_Intermediate Nitroreductase Amine_Metabolite 3-Amino-2-methylphenol Hydroxylamine_Intermediate->Amine_Metabolite Reduction

Caption: Proposed metabolic pathway of this compound.

Cellular Mechanisms
  • Oxidative Stress: Studies on nitrophenol isomers have demonstrated their ability to induce the formation of reactive oxygen species (ROS) in cells.[9] This can lead to damage to cellular components such as lipids, proteins, and DNA.

  • Apoptosis: Increased ROS levels can trigger programmed cell death, or apoptosis. This has been observed in human lung cells exposed to nitrophenols.[9] The collapse of the mitochondrial membrane potential is a key event in this process.[9]

Cellular_Toxicity Nitrophenol_Exposure This compound Exposure ROS_Production Increased Reactive Oxygen Species (ROS) Nitrophenol_Exposure->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction & Membrane Potential Collapse ROS_Production->Mitochondrial_Dysfunction Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS_Production->Cellular_Damage Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Dysfunction->Apoptosis

Caption: Cellular mechanisms of nitrophenol-induced toxicity.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of this compound, based on internationally recognized guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strains: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Procedure:

    • Prepare a range of concentrations of this compound.

    • In the plate incorporation method, mix the test substance, bacterial culture, and molten top agar (B569324) (with or without S9 mix) and pour onto minimal glucose agar plates.

    • In the pre-incubation method, incubate the test substance with the bacterial culture (with or without S9 mix) before adding the top agar and plating.

  • Controls: Include negative (solvent) and positive controls (known mutagens for each strain with and without S9).

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Evaluation: Count the number of revertant colonies. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Strains Select Bacterial Strains (e.g., S. typhimurium) Mixing Mix: Bacteria + Test Substance +/- S9 Mix Bacterial_Strains->Mixing Test_Substance Prepare Test Substance Concentrations Test_Substance->Mixing S9_Mix Prepare S9 Mix (Metabolic Activation) S9_Mix->Mixing Plating Plate on Minimal Glucose Agar Mixing->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Statistical Analysis (Compare to Controls) Colony_Counting->Data_Analysis Conclusion Determine Mutagenic Potential Data_Analysis->Conclusion

Caption: Workflow for the Ames Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Lines: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes).

  • Metabolic Activation: Conduct the assay with and without an S9 metabolic activation system.

  • Procedure:

    • Expose cell cultures to at least three concentrations of this compound for a short duration (3-6 hours) with and without S9, and for a continuous period (18-24 hours) without S9.

    • Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase.

    • Harvest cells, prepare chromosome spreads on microscope slides, and stain.

  • Controls: Include negative (solvent) and positive controls (known clastogens).

  • Evaluation: Score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered positive if it produces a concentration-related increase in the number of cells with structural aberrations or if a reproducible and statistically significant positive response is observed for at least one concentration.

Conclusion

This compound is a hazardous chemical with the potential for moderate acute toxicity via oral, dermal, and inhalation routes, and is an irritant to the skin and eyes. While specific quantitative toxicity data for this isomer are lacking, the available information on related nitrophenols suggests that it should be handled with appropriate safety precautions. The potential for genotoxicity is a key concern for nitroaromatic compounds, and standard assays are required for a definitive assessment. The primary mechanisms of toxicity are likely to involve metabolic activation and the induction of oxidative stress, leading to cellular damage and apoptosis. The experimental protocols outlined in this guide provide a framework for the comprehensive toxicological evaluation of this compound, which is essential for ensuring its safe use in research and development and for accurately assessing its risk to human health. Further studies are warranted to fill the existing data gaps and to fully characterize the toxicological profile of this compound.

References

Synthesis of 2-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-nitrophenol. It addresses the challenges associated with the direct nitration of o-cresol (B1677501) and details a viable, experimentally validated alternative synthetic route commencing from p-toluidine (B81030). This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction and Challenges in Direct Synthesis from o-Cresol

This compound is a valuable chemical intermediate in the synthesis of various organic compounds. The direct synthesis of this compound from o-cresol via electrophilic aromatic substitution presents significant regioselectivity challenges. The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both ortho-, para-directing activators. Consequently, the nitration of o-cresol predominantly yields 4-nitro-o-cresol and 2-methyl-6-nitrophenol.[1][2] The formation of the 3-nitro isomer is sterically and electronically disfavored, making direct nitration an impractical route for its synthesis in appreciable yields.

Alternative Synthetic Pathway: Synthesis from p-Toluidine

A more effective and higher-yielding method for the synthesis of this compound involves a multi-step process starting from p-toluidine. This pathway utilizes a diazotization reaction followed by hydrolysis of the diazonium salt. This method provides a reliable means of obtaining the desired this compound isomer.

Data Presentation: Properties of Key Compounds

The physical and chemical properties of the key reactants and the final product are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of o-Cresol

PropertyValue
CAS Number 95-48-7[3][4]
Molecular Formula C₇H₈O[3][4]
Molar Mass 108.14 g/mol [3][4]
Appearance Colorless crystalline solid[3]
Melting Point 30.99 °C[3]
Boiling Point 191.00 °C[3][4]
Density 1.048 g/cm³ at 20 °C[5]
Solubility in Water Moderately soluble (3.2 g/100 mL at room temperature)[5]
Other Solubilities Highly soluble in ethanol (B145695), ether, and benzene[5]

Table 2: Physical and Chemical Properties of p-Toluidine

PropertyValue
CAS Number 106-49-0
Molecular Formula C₇H₉N
Molar Mass 107.15 g/mol
Appearance White solid
Melting Point 43-45 °C
Boiling Point 200 °C
Density 1.046 g/cm³
Solubility in Water Slightly soluble
Other Solubilities Soluble in ethanol, ether, and acetone

Table 3: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5460-31-1[6][7][8]
Molecular Formula C₇H₇NO₃[6][7][8]
Molar Mass 153.14 g/mol [6][7][8]
Appearance Yellow to brown crystalline powder[6][7]
Melting Point 146-148 °C[6][7][8]
Boiling Point Not available (decomposes)
Solubility Soluble in 95% ethanol (50 mg/mL)[8]

Experimental Protocol: Synthesis of this compound from p-Toluidine

This protocol is adapted from established literature procedures.[9]

Materials and Reagents:

  • p-Toluidine (75 g)

  • Nitric acid (d=1.33 g/mL, 93 g)

  • Sodium nitrite (B80452) (49 g)

  • Water

  • Ice

Procedure:

  • Dissolution of p-Toluidine: In a suitable reaction vessel, dissolve 75 g of p-toluidine in a mixture of 380 mL of water and 93 g of nitric acid (d=1.33 g/mL) with gentle warming.

  • Cooling: Cool the solution to below 0 °C in an ice-salt bath. Crystallization may occur but does not impede the subsequent reaction.[9]

  • Diazotization: Prepare a solution of 49 g of sodium nitrite in 100 mL of water. Slowly add this solution to the cold p-toluidine solution while maintaining the temperature below 10 °C.[9]

  • Standing: Allow the reaction mixture to stand at a low temperature for two hours.

  • Decomposition of the Diazonium Salt: Transfer approximately 100 mL of the diazo-solution to a 1-liter flask fitted with an efficient reflux condenser. Heat the solution slowly to boiling. A vigorous reaction will commence.[9]

  • Controlled Addition: Once the initial vigorous reaction subsides, slowly add the remainder of the diazo-solution from a dropping funnel while maintaining the boiling.

  • Completion and Isolation: After the addition is complete, continue boiling for a few more minutes. The this compound is then isolated by steam distillation.[9]

  • Purification: The product typically collects in the receiver as an oil which solidifies upon cooling to a yellow crystalline mass.[9] The crude product can be further purified by recrystallization if necessary. The expected yield is 60-70%.[9]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from p-toluidine.

Synthesis_Workflow p_toluidine p-Toluidine dissolution Dissolution in Nitric Acid/Water p_toluidine->dissolution diazotization Diazotization with NaNO₂ at < 10 °C dissolution->diazotization diazonium_salt p-Tolyl Diazonium Nitrate Solution diazotization->diazonium_salt decomposition Controlled Heating & Decomposition diazonium_salt->decomposition steam_distillation Purification by Steam Distillation decomposition->steam_distillation product This compound steam_distillation->product

Caption: Synthetic workflow for this compound from p-toluidine.

References

A Comprehensive Technical Guide to 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 2-Methyl-3-nitrophenol, a significant chemical compound utilized in various scientific applications. It covers its fundamental properties, synthesis protocols, applications, and safety information, presented in a manner accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identification and Properties

This compound, also known as 3-Nitro-o-cresol, is an aromatic organic compound.[1] Its structure consists of a phenol (B47542) ring substituted with a methyl group and a nitro group at positions 2 and 3, respectively. The presence of these functional groups makes it a subject of interest in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 5460-31-1[2][3][4]
Molecular Formula C₇H₇NO₃[1][2][3]
Molecular Weight 153.14 g/mol [3][4][5]
Appearance Yellow to brown crystalline powder[3][6]
Melting Point 146-148 °C[3][4][6][7]
Boiling Point 147.0-152.0 °C[3]
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)[3][4]
InChI Key GAKLFAZBKQGUBO-UHFFFAOYSA-N[1][2][4]
SMILES Cc1c(O)cccc1--INVALID-LINK--=O[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical pathways. One established method involves the diazotization of p-toluidine (B81030) followed by heating.[8]

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • p-Toluidine (75 g)

  • Nitric acid (d=1.33 g/ml, 93 g)

  • Sodium nitrite (B80452) (49 g)

  • Water (380 ml for dissolution, 100 ml for nitrite solution)

  • Standard laboratory glassware including a 1-liter flask with a reflux condenser and a dropping funnel.

Procedure:

  • Dissolution: Dissolve 75 g of p-toluidine in 380 ml of water and 93 g of nitric acid by warming gently.

  • Cooling: Cool the solution to below 0°C. Crystallization may occur but will not interfere with the subsequent reaction.

  • Diazotization: Diazotize the cooled solution by adding a solution of 49 g of sodium nitrite in 100 ml of water. Maintain the temperature below 10°C throughout the addition.

  • Standing: Allow the reaction mixture to stand for two hours at a low temperature.

  • Decomposition: Transfer approximately 100 ml of the diazo-solution to a 1-liter flask fitted with an efficient reflux condenser. Heat the solution slowly to boiling. A vigorous reaction will occur.

  • Addition: Once the initial reaction subsides, slowly add the remainder of the diazo-solution from a dropping funnel while maintaining the boil.

  • Completion: After the addition is complete, continue boiling for a few more minutes.

  • Purification: Distill the this compound product with steam. It typically collects in the receiver as an oil that solidifies into a yellow crystalline mass upon cooling.

  • Yield: The expected yield is between 60% and 70%.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Steps p_toluidine p-Toluidine dissolution 1. Dissolution & Cooling (< 0°C) p_toluidine->dissolution nitric_acid Nitric Acid nitric_acid->dissolution sodium_nitrite Sodium Nitrite diazotization 2. Diazotization (< 10°C) sodium_nitrite->diazotization dissolution->diazotization decomposition 3. Thermal Decomposition (Boiling) diazotization->decomposition purification 4. Steam Distillation decomposition->purification product This compound purification->product

Caption: Synthesis workflow for this compound from p-toluidine.

Applications in Research

The primary documented application of this compound is in analytical chemistry. It serves as a crucial internal standard for the development of methods to measure stable isotope ratios of methylnitrophenols found in atmospheric particulate matter.[3][4][6][9] Its distinct mass and retention time allow for accurate quantification of related analytes in complex environmental samples.

Application_Logic cluster_context Analytical Context cluster_method Methodology sample Atmospheric Particulate Matter instrument Analytical Instrument (e.g., GC-MS) sample->instrument analytes Target Analytes (Methylnitrophenols) analytes->instrument compound This compound (Internal Standard) compound->instrument Spiked into sample quantification Accurate Quantification compound->quantification Reference Signal instrument->quantification Data Analysis

Caption: Role of this compound as an internal standard.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes skin and eye irritation.[4][6]

Table 2: GHS Hazard and Precautionary Information

CategoryCode(s)Description
Signal Word Warning[4]
Hazard Statements H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.[4]
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
P302 + P352 + P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[4]
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE): Appropriate PPE, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield, must be worn when handling this compound.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and reaction mechanisms for the synthesis of 2-methyl-3-nitrophenol, a valuable intermediate in organic synthesis. The primary method detailed is a multi-step synthesis commencing from p-toluidine (B81030), which offers a reliable route to the desired product. Additionally, the direct nitration of o-cresol (B1677501) is discussed as an alternative pathway, with considerations for regioselectivity. This guide includes quantitative data, step-by-step experimental procedures, and a visualization of the reaction mechanism to support researchers in their synthetic endeavors.

Introduction

This compound is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its synthesis requires careful control of reagents and reaction conditions to achieve the desired regiochemistry. This document outlines a proven synthetic route and provides the necessary details for its successful implementation in a laboratory setting.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of nitrophenols generally proceeds via an electrophilic aromatic substitution mechanism.[3][4] In the case of direct nitration of a cresol (B1669610) (a methylphenol), the hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. However, the hydroxyl group is a much stronger activating group. The regioselectivity of the reaction is influenced by steric hindrance and the specific reaction conditions, such as the concentration of acid and temperature.[3][5]

The formation of the electrophile, the nitronium ion (NO₂⁺), is typically achieved by the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-rich aromatic ring of the cresol to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). Subsequent deprotonation by a weak base (like water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrocresol product.

Synthesis Protocol via Diazotization of p-Toluidine

This protocol is adapted from a literature procedure and provides a reliable method for the preparation of this compound with a good yield.[6]

Materials and Reagents
Equipment
  • Reaction flask (1 L)

  • Reflux condenser

  • Dropping funnel

  • Steam distillation apparatus

  • Beakers and other standard laboratory glassware

Experimental Procedure
  • Dissolution of p-Toluidine: In a suitable flask, dissolve 75 g of p-toluidine in a mixture of 380 ml of water and 93 g of nitric acid (d= 1.33 g/ml) with gentle warming.

  • Cooling: Cool the solution to below 0°C. Crystallization may occur but does not impede the reaction.

  • Diazotization: Prepare a solution of 49 g of sodium nitrite in 100 ml of water. Add this solution to the cooled p-toluidine solution to perform the diazotization. It is crucial to maintain the temperature below 10°C throughout the addition.

  • Standing: Allow the reaction mixture to stand for two hours at a low temperature.

  • Decomposition of the Diazonium Salt: Transfer approximately 100 ml of the diazo-solution to a 1-liter flask fitted with a reflux condenser. Heat the solution slowly to boiling. A vigorous reaction will occur; ensure the condenser is efficient to prevent loss of product.

  • Addition of Remaining Solution: Once the initial vigorous reaction subsides, slowly add the rest of the diazo-solution using a dropping funnel.

  • Completion of Reaction: After the addition is complete, continue boiling the mixture for a few more minutes.

  • Purification by Steam Distillation: Purify the this compound from the reaction mixture by steam distillation. The product will collect in the receiver as an oil, which solidifies upon cooling to a yellow crystalline mass.[6]

Quantitative Data
ParameterValueReference
Yield60 - 70%[6]
Melting Point36.5° C[6]

Alternative Synthesis: Direct Nitration of o-Cresol

The direct nitration of o-cresol (2-methylphenol) is another potential route. However, this reaction can produce a mixture of isomers, including 2-methyl-4-nitrophenol, 2-methyl-6-nitrophenol (B87177), and the desired this compound.[3][7] The ratio of these isomers is highly dependent on the reaction conditions. For instance, the nitration of o-cresol in 50–83% sulfuric acid yields a changing ratio of 2-methyl-6-nitrophenol to the 4-nitro isomer.[3] Achieving high regioselectivity for the 3-nitro position via direct nitration is challenging and may require specific catalysts or protecting group strategies.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound starting from p-toluidine.

SynthesisWorkflow p_Toluidine p-Toluidine Diazonium_Salt Diazonium Salt Intermediate p_Toluidine->Diazonium_Salt Diazotization Product This compound Diazonium_Salt->Product Decomposition & Nitration Reagents1 HNO₃, H₂O, NaNO₂ (< 10°C) Reagents2 Heat (Boiling) Steam Distillation

Caption: Workflow for the synthesis of this compound from p-toluidine.

Mechanism of Electrophilic Nitration of o-Cresol

The diagram below outlines the general mechanism for the electrophilic nitration of o-cresol, highlighting the formation of the nitronium ion and its subsequent attack on the aromatic ring.

NitrationMechanism Nitric_Acid HNO₃ Nitronium_Ion NO₂⁺ (Nitronium Ion) Nitric_Acid->Nitronium_Ion Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Nitronium_Ion Catalyst Sigma_Complex Sigma Complex (Resonance Stabilized) Nitronium_Ion->Sigma_Complex Electrophilic Attack o_Cresol o-Cresol o_Cresol->Sigma_Complex Nitrocresol Nitrocresol Isomers Sigma_Complex->Nitrocresol Deprotonation

Caption: General mechanism of electrophilic nitration of o-cresol.

Conclusion

The synthesis of this compound can be effectively achieved through the diazotization of p-toluidine, followed by a carefully controlled reaction sequence. This method provides a good yield and a clear protocol for researchers. While direct nitration of o-cresol is a more direct approach, it presents challenges in controlling the regioselectivity. The information and protocols provided herein are intended to serve as a comprehensive guide for the synthesis and understanding of the reaction mechanisms involved in the preparation of this compound.

References

Application Notes and Protocols: Synthesis of 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrophenol is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. The introduction of a nitro group and a hydroxyl group on the same aromatic ring provides multiple functionalities for further chemical transformations. However, the direct nitration of 2-methylphenol (o-cresol) does not yield this compound in significant amounts due to the directing effects of the hydroxyl and methyl groups, which favor substitution at the ortho and para positions relative to the hydroxyl group. Consequently, multi-step synthetic routes are required to achieve the desired substitution pattern.

These application notes provide detailed protocols for two distinct multi-step syntheses of this compound, starting from p-toluidine (B81030) and 2-amino-6-methylanisole, respectively. The protocols are based on established chemical literature and provide a comprehensive guide for the laboratory synthesis of this important intermediate.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic routes to this compound.

Table 1: Synthesis of this compound from p-Toluidine

ParameterValueReference
Starting Materialp-Toluidine[1]
Key ReagentsNitric acid, Sodium nitrite (B80452)[1]
Reaction TypeDiazotization, Nitration, Hydrolysis[1]
Reported Yield60-70%[1]
Melting Point36.5 °C[1]
PurityNot specified

Note: A comment on the source webpage for this protocol suggests that the product may not be this compound.[1] Researchers should independently verify the identity of the product obtained using this method.

Table 2: Synthesis of this compound from 2-amino-6-methylanisole

ParameterValueReference
Starting Material2-amino-6-methylanisole[2]
Key ReagentsNitric acid, Sulfuric acid, Sodium nitrite[2]
Reaction TypeNitration, Diazotization, Hydrolysis[2]
Reported YieldNot specified
PurityNot specified

Table 3: Characterization Data for this compound

ParameterValueReference
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
AppearanceYellow crystalline mass[1]
¹H NMR (DMSO-d₆)δ 10.35 (s, 1H), 7.32 (t, 1H), 7.24 (d, 1H), 7.15 (d, 1H), 2.25 (s, 3H)

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluidine

This protocol is adapted from a literature procedure and involves the diazotization of p-toluidine in the presence of nitric acid, followed by a rearrangement and hydrolysis reaction.[1]

Materials and Reagents:

  • p-Toluidine: 75 g

  • Water: 380 mL

  • Nitric acid (d= 1.33 g/mL): 93 g

  • Sodium nitrite: 49 g

  • Ice

Equipment:

  • 1 L Beaker

  • 1 L Round-bottom flask with reflux condenser

  • Dropping funnel

  • Steam distillation apparatus

  • Stirring apparatus

Procedure:

  • Dissolution of p-Toluidine: In a 1 L beaker, dissolve 75 g of p-toluidine in 380 mL of water by gently warming. To this solution, add 93 g of nitric acid.

  • Cooling and Diazotization: Cool the solution to below 0 °C in an ice-salt bath. Crystallization may occur but does not interfere with the reaction. Prepare a solution of 49 g of sodium nitrite in 100 mL of water. Add the sodium nitrite solution dropwise to the cold p-toluidine solution while maintaining the temperature below 10 °C.

  • Reaction Incubation: After the addition of sodium nitrite is complete, allow the reaction mixture to stand at a low temperature for two hours.

  • Reaction Initiation: Transfer approximately 100 mL of the diazo-solution to a 1 L flask fitted with a reflux condenser. Slowly and carefully heat the solution to boiling. A vigorous reaction will occur.

  • Addition of Remaining Diazo-Solution: Once the initial reaction has subsided, add the remainder of the diazo-solution dropwise from a dropping funnel to the boiling mixture.

  • Completion and Isolation: After the addition is complete, continue boiling for a few more minutes. Isolate the product, this compound, by steam distillation. The product will collect in the receiver as an oil which solidifies upon cooling.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound from 2-amino-6-methylanisole

This synthesis route involves the nitration of 2-amino-6-methylanisole, followed by diazotization of the resulting amino group and subsequent hydrolysis to the phenol. This method is based on the work of Simonsen and Nayak.[2]

Step 1: Nitration of 2-amino-6-methylanisole to 2-methoxy-1-methyl-3-nitro-X-aminobenzene

Materials and Reagents:

  • 2-amino-6-methylanisole

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-methylanisole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath. Add the cold nitrating mixture dropwise to the solution of the amine salt, maintaining the temperature below 10 °C.

  • Reaction and Work-up: After the addition is complete, stir the reaction mixture at a low temperature for a specified time. Pour the reaction mixture onto crushed ice to precipitate the nitrated product. Filter the solid, wash with cold water, and dry.

Step 2: Diazotization of the Amino Group

Materials and Reagents:

  • Nitrated product from Step 1

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Sodium Nitrite

  • Water

  • Ice

Equipment:

  • Beaker

  • Stirrer

  • Thermometer

Procedure:

  • Dissolution: Dissolve the nitrated amino compound in a cold solution of concentrated sulfuric acid or hydrochloric acid in water.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper.

Step 3: Hydrolysis of the Diazonium Salt to this compound

Procedure:

  • Hydrolysis: The acidic diazonium salt solution is then heated. The diazonium group is replaced by a hydroxyl group upon boiling, with the evolution of nitrogen gas.

  • Isolation: The resulting this compound can be isolated by steam distillation or extraction.

  • Purification: Further purification can be achieved by recrystallization.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

experimental_workflow_1 cluster_start Starting Material cluster_process Reaction Steps cluster_end Product Isolation p_toluidine p-Toluidine step1 Dissolve in H₂O and HNO₃ p_toluidine->step1 1 step2 Cool to < 0°C step1->step2 2 step3 Diazotize with NaNO₂ at < 10°C step2->step3 3 step4 Heat a portion to boiling step3->step4 4 step5 Add remaining diazo-solution step4->step5 5 step6 Boil to complete reaction step5->step6 6 isolation Steam Distillation step6->isolation 7 product This compound isolation->product

Caption: Workflow for the synthesis of this compound from p-Toluidine.

experimental_workflow_2 cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Hydrolysis cluster_end Final Product start 2-amino-6-methylanisole nitration Nitration with HNO₃/H₂SO₄ start->nitration intermediate1 Nitrated Intermediate nitration->intermediate1 diazotization Diazotization with NaNO₂/H⁺ intermediate1->diazotization intermediate2 Diazonium Salt diazotization->intermediate2 hydrolysis Boiling in acidic solution intermediate2->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound from 2-amino-6-methylanisole.

References

Application Notes and Protocols for the Purification of 2-Methyl-3-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-nitrophenol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this compound is paramount for the efficacy and safety of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and professionals in drug development. The protocol focuses on a mixed-solvent system of ethanol (B145695) and water, which offers excellent control over the crystallization process.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5460-31-1[1][2]
Molecular Formula C₇H₇NO₃[1][3]
Molecular Weight 153.14 g/mol [1][2]
Appearance Yellow to brown crystalline powder[1]
Melting Point 146-148 °C[2]
Solubility Soluble in 95% ethanol (50 mg/mL)[1][2]
Boiling Point 147.0-152.0 °C[1]

Experimental Protocols

Solvent Selection and Optimization

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar compound, a mixed-solvent system of ethanol and water provides a versatile medium for purification. Ethanol is a good solvent, while water acts as an anti-solvent. The ratio of ethanol to water can be adjusted to achieve optimal recovery and purity.

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room Temperature (25°C)Solubility at Boiling PointSuitability as a Recrystallization Solvent
Water PoorModeratePossible, but may require large volumes
Ethanol ModerateHighGood "solvent" in a mixed-solvent system
Methanol ModerateHighGood "solvent" in a mixed-solvent system
Isopropanol Low to ModerateHighPotentially suitable
Toluene LowModerateMay be suitable, but polarity is low
Hexane PoorPoorUnsuitable as a primary solvent

Based on these characteristics, an ethanol-water mixture is recommended for the recrystallization of this compound.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different quantities.

Materials:

  • Crude this compound (~5 g)

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 25 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring. Heat to a gentle boil until all the solid has dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask (250 mL) and a stemless funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization.

  • Induction of Crystallization:

    • To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold 50:50 ethanol-water solution to remove any residual soluble impurities.

    • Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the weight of the purified product and calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques such as HPLC or spectroscopy can be performed to quantify the purity.

Data Presentation

The following table summarizes the expected results from the recrystallization of this compound following the protocol above.

Table 3: Representative Data for Recrystallization of this compound

ParameterCrude ProductRecrystallized Product
Mass (g) 5.0~4.2
Appearance Brownish PowderLight Yellow Needles
Melting Point (°C) 142-146146-148
Purity (by HPLC) ~95%>99.5%
Recovery Yield (%) N/A~84%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolve in Hot Ethanol Crude->Dissolution HotFiltration Hot Gravity Filtration (if necessary) Dissolution->HotFiltration Insoluble Impurities Crystallization Add Water (Anti-solvent) & Cool Slowly Dissolution->Crystallization No Insoluble Impurities HotFiltration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Soluble Impurities in Mother Liquor Washing Wash with Cold Ethanol/Water Isolation->Washing Drying Dry under Vacuum Washing->Drying PureProduct Pure this compound Drying->PureProduct Solvent_Selection Compound Compound to be Purified TestSolvent Test Solubility in a Potential Solvent Compound->TestSolvent SolubleCold Soluble at Room Temp? TestSolvent->SolubleCold InsolubleHot Insoluble when Hot? SolubleCold->InsolubleHot No BadSolvent Poor Recrystallization Solvent SolubleCold->BadSolvent Yes ConsiderMixed Consider for Mixed-Solvent System SolubleCold->ConsiderMixed 'Good' Solvent GoodSolvent Good Recrystallization Solvent InsolubleHot->GoodSolvent No InsolubleHot->BadSolvent Yes InsolubleHot->ConsiderMixed 'Bad' Solvent (Anti-solvent)

References

Application Notes and Protocols for the Analytical Detection of 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methyl-3-nitrophenol. It includes a comparative overview of various analytical techniques, complete with performance data, detailed experimental procedures, and visual workflows to guide researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a nitroaromatic compound that can be encountered as an intermediate in chemical synthesis or as a potential impurity in pharmaceutical products. Its accurate and sensitive detection is crucial for quality control, environmental monitoring, and toxicological studies. This document outlines four common analytical methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Detection, and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of the different techniques for the analysis of this compound and related nitrophenol compounds.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
GC-MS This compound0.208 - 99.3 µg/L0.693 - 331 µg/L0.9888 - 0.9987 (r²)Not Reported
HPLC-UV Nitrophenols0.96 - 3.40 ng/mL3.21 - 11.33 ng/mL> 0.99 (r)90 - 112
Electrochemical Sensor 2-Nitrophenol52.20 ± 2.60 pMNot Reported100 pM - 100 mMNot Reported
UV-Vis Spectrophotometry Nitrophenol Isomers0.06 - 0.08 ppmNot Reported1.0 - 25.0 µg/mLNot Reported

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Acidify the aqueous portion with a small amount of phosphoric acid or formic acid (e.g., to pH 3) to ensure good peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (determined by UV scan).

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection detect UV-Vis Detector hplc->detect Elution data Data Acquisition & Processing detect->data quant Quantification data->quant

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. For polar analytes like this compound, a derivatization step is often required to improve volatility and chromatographic performance.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data system

Reagents:

  • Dichloromethane (B109758) (GC grade)

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA)

  • This compound standard

Procedure:

  • Sample Extraction (for aqueous samples):

    • Acidify the sample to pH < 2 with concentrated sulfuric acid.

    • Extract the sample with dichloromethane using a separatory funnel.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract or a solution of the sample in a suitable solvent, add the derivatizing agent.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • Standard Preparation: Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Calculate the concentration in the samples from this curve.

Experimental Workflow

GCMS_Workflow extract Sample Extraction (if necessary) derivatize Derivatization extract->derivatize gcms GC-MS System (Injector, GC Column, MS) derivatize->gcms Injection data Data Acquisition (SIM Mode) gcms->data quant Quantification data->quant

GC-MS Analysis Workflow

Electrochemical Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like nitrophenols. The principle involves the reduction of the nitro group on the surface of a modified electrode.

Experimental Protocol

Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system:

    • Working electrode (e.g., glassy carbon electrode (GCE) modified with a suitable catalyst)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

Reagents:

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution, pH 7.0)

  • This compound standard

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina (B75360) slurry, then sonicate in ethanol (B145695) and water.

    • Modify the electrode surface with a catalytic material (e.g., metal nanoparticles, metal oxides, or conductive polymers) to enhance the electrochemical response.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the supporting electrolyte. Prepare a series of standard solutions by dilution.

  • Electrochemical Measurement:

    • Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.

    • Record a blank voltammogram.

    • Add a known concentration of this compound standard to the cell and record the voltammogram (e.g., using differential pulse voltammetry - DPV or square wave voltammetry - SWV). The reduction peak corresponding to the nitro group will appear at a specific potential.

  • Calibration: Repeat the measurement with different concentrations of the standard to construct a calibration curve of peak current versus concentration.

  • Sample Analysis: Add the sample solution to the electrochemical cell and record the voltammogram under the same conditions.

  • Quantification: Determine the concentration of this compound in the sample using the calibration curve.

Electrochemical Reduction Pathway

Electrochemical_Pathway cluster_0 Electrode Surface This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate +2e-, +2H+ Hydroxylamine Derivative Hydroxylamine Derivative Nitroso Intermediate->Hydroxylamine Derivative +2e-, +2H+ Amino Derivative Amino Derivative Hydroxylamine Derivative->Amino Derivative +2e-, +2H+

Electrochemical Reduction of this compound

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and accessible method for the quantification of compounds that absorb light in the ultraviolet-visible region. While less selective than chromatographic methods, it can be suitable for the analysis of relatively simple mixtures.

Experimental Protocol

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • This compound standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the solvent. Create a series of calibration standards by serial dilution.

  • Calibration Curve:

    • Measure the absorbance of each calibration standard at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the sample in the solvent and dilute if necessary to bring the absorbance within the linear range of the calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax.

  • Quantification: Determine the concentration of this compound in the sample using the equation of the line from the calibration curve (Beer-Lambert Law).

Logical Relationship for Quantification

Spectrophotometry_Logic Beer_Law Beer-Lambert Law (A = εbc) Absorbance Measured Absorbance (A) Beer_Law->Absorbance Concentration Analyte Concentration (c) Beer_Law->Concentration Pathlength Cuvette Pathlength (b) (Constant) Beer_Law->Pathlength Molar_Abs Molar Absorptivity (ε) (Constant for Analyte) Beer_Law->Molar_Abs Absorbance->Concentration Determines

Principle of Spectrophotometric Quantification

Application Note: Quantification of 2-Methyl-3-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive method for the quantification of 2-Methyl-3-nitrophenol in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of nitrophenols, direct analysis by gas chromatography can lead to poor peak shape and low sensitivity.[1] To address this, the protocol employs a derivatization step to enhance the volatility and thermal stability of the analyte. The subsequent GC-MS analysis in Selected Ion Monitoring (SIM) mode provides high selectivity and low detection limits, making this method suitable for trace-level quantification in various research and development applications, including environmental monitoring and drug metabolism studies.

Introduction

This compound is a compound of interest in various chemical and pharmaceutical fields. Accurate and sensitive quantification is crucial for understanding its environmental fate, toxicological profile, or its role as a potential impurity or metabolite in drug development. Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] However, the inherent polarity of nitrophenols presents analytical challenges.[1][2] Derivatization is a common and effective strategy to improve the gas chromatographic behavior of such polar analytes.[2][3] This protocol details a complete workflow, including liquid-liquid extraction for sample preparation, a derivatization procedure, and the instrumental parameters for GC-MS analysis.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction

This procedure is designed to extract this compound from an aqueous matrix into an organic solvent.

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.[1]

  • Acidification: Acidify the sample to a pH below 3 by adding concentrated hydrochloric acid (HCl) dropwise. This ensures the analyte is in its protonated form, facilitating extraction into an organic solvent.[1]

  • Extraction:

    • Transfer the acidified sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane (B109758) (DCM) to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction two more times with fresh 30 mL portions of DCM.

    • Combine the three organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

Derivatization Protocol

Silylation is a widely used derivatization technique that replaces the active hydrogen of the phenolic group with a silyl (B83357) group, thereby increasing volatility.[3]

  • Transfer: Transfer 100 µL of the concentrated extract into a GC vial with an insert.

  • Reagent Addition: Add 100 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the vial.[1][4]

  • Reaction: Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.[1]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical instrumental parameters. These may need to be optimized for the specific instrument used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) for quantification
Calibration
  • Stock Solution: Prepare a stock solution of this compound in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/L to 100 µg/L.[1]

  • Derivatization: Derivatize 100 µL of each calibration standard using the same procedure as the samples.[1]

  • Analysis: Analyze the derivatized standards by GC-MS under the same conditions as the samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

Data Presentation

The quantitative data for the analysis of this compound can be summarized in the following tables. The mass spectral data for the TBDMS derivative is predicted based on common fragmentation patterns of similar compounds, where the [M-57]+ ion is a characteristic fragment.[4][5]

Table 1: GC-MS Retention Time and SIM Ions

Analyte Derivative Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compoundTBDMS-etherTo be determined experimentally210 ([M-57]⁺)To be determinedTo be determined

Table 2: Method Validation Parameters (Representative)

Parameter Result
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 µg/L
Limit of Quantification (LOQ) 1.5 µg/L
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow Visualization

The overall experimental workflow for the GC-MS analysis of this compound is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample Collection (100 mL) B Acidification (pH < 3) A->B C Liquid-Liquid Extraction (DCM) B->C D Drying and Concentration C->D E Add MTBSTFA D->E F Heat at 60°C for 30 min E->F G GC Injection F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (SIM) H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Reporting K->L

References

High-performance liquid chromatography (HPLC) method for 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-3-nitrophenol.

This document provides a comprehensive guide for the quantitative determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocols and data presented are intended for researchers, scientists, and professionals in the fields of environmental monitoring, toxicology, and drug development.

Principle

High-performance liquid chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method utilizes a reversed-phase C18 column as the stationary phase and a mixture of acetonitrile (B52724) and water as the mobile phase. The separation of this compound is achieved based on its partitioning between the nonpolar stationary phase and the polar mobile phase. The compound is then detected by a UV-Vis detector at a wavelength corresponding to its maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Application Note

This application note outlines a general-purpose isocratic HPLC method suitable for the analysis of this compound. The conditions provided are a starting point and may require optimization depending on the sample matrix and specific analytical requirements.

Chromatographic Conditions

The following table summarizes the recommended HPLC instrument parameters for the analysis of this compound.

ParameterRecommended Condition
Stationary Phase (Column) C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[3]
Column Temperature Ambient or controlled at 40°C[1]
Detection Wavelength 275 nm[4]
Run Time Approximately 10 minutes
Method Validation Parameters

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following table provides typical performance characteristics for HPLC methods used in the analysis of nitrophenols.[1][3]

ParameterTypical Specification
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.02 - 0.15 ng/mL[1]
Limit of Quantification (LOQ) 0.07 - 0.51 ng/mL[1]
Accuracy (% Recovery) 90 - 112%[1][3]
Precision (% RSD) < 15% (Intra- & Inter-day)[1][3]

Experimental Protocols

This section provides detailed, step-by-step procedures for the analysis of this compound.

Reagents and Materials
  • This compound reference standard (98% purity or higher)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for stock solution)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials with caps

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Stopper the flask and sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 60:40).

    • A typical calibration curve might include concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Simple Matrices (e.g., drug substance):

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[5]

  • For Complex Matrices (e.g., biological fluids, environmental samples):

    • A more extensive sample cleanup such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering substances.[2][3][6]

HPLC System Preparation and Operation
  • System Startup: Turn on the HPLC system components, including the pump, detector, and data acquisition software.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume-to-volume ratio. Degas the mobile phase using an inline degasser or by sonication.

  • System Equilibration: Purge the pump to remove any air bubbles. Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system for at least 30 minutes, or until a stable baseline is achieved.[6]

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (mobile phase), the prepared working standards in ascending order, and the prepared samples.

  • Running the Analysis: Start the sequence.

Data Analysis
  • Calibration Curve: After the analysis is complete, process the data for the standard injections. Plot a graph of the peak area versus the concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the prepared sample solutions by using the peak area from the sample chromatogram and the equation from the calibration curve.

  • Final Calculation: Calculate the final concentration of this compound in the original, undiluted sample, taking into account all dilution factors used during sample preparation.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing stock Prepare Stock Standard (1000 µg/mL in Methanol) working Prepare Working Standards (Serial Dilution in Mobile Phase) stock->working sequence Run Sequence (Blank, Standards, Samples) working->sequence sample Prepare Sample (Dissolve & Filter) sample->sequence equilibration System Equilibration (Mobile Phase Flush) equilibration->sequence detection UV Detection @ 275 nm sequence->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify Analyte in Sample calibration->quantification report Final Report Generation quantification->report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-3-nitrophenol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-nitrophenol is a compound of interest in various fields, including environmental monitoring and drug development. Its analysis by gas chromatography (GC) is often challenging due to its polarity and low volatility, which can lead to poor peak shape and reduced sensitivity. Derivatization is a chemical modification technique used to convert polar functional groups, such as the hydroxyl group in this compound, into less polar, more volatile, and thermally stable derivatives. This enhances their chromatographic performance and allows for sensitive and accurate quantification by GC, often coupled with mass spectrometry (GC-MS).[1][2][3][4][5]

This document provides detailed application notes and protocols for two common derivatization methods for this compound: silylation and acylation. These methods are widely applicable to phenolic compounds in general.[1][4]

Choosing a Derivatization Strategy: Silylation vs. Acylation

The selection of a suitable derivatization method depends on the specific analytical requirements, the sample matrix, and the instrumentation available.

  • Silylation is a versatile and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are highly effective and produce stable derivatives with good chromatographic properties.[1][2][6][7] The resulting trimethylsilyl (TMS) ethers are more volatile and less polar than the parent phenol.[3]

  • Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as acetic anhydride, to form an ester derivative.[1][4] This method is cost-effective and can be performed under both aqueous and anhydrous conditions.[1] The resulting acetylated derivative is less polar and more volatile.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC analysis of phenolic compounds after derivatization. These values can vary depending on the specific analyte, derivatization procedure, and instrumentation.

Derivatization MethodDerivatizing ReagentAnalyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
SilylationMTBSTFAOrganic Acids> 0.99550.317 - 0.410 µg/mL0.085 - 1.53 µg/mL[6]
SilylationMTBSTFAPhenolic Compounds--5 - 10 µg/L[8]
SilylationIn-situ (FHD) with MSTFANitrophenols0.9987 - 0.99890.5 - 15 ng-[5]
AcylationAcetic AnhydrideChloro- and Nitrophenols---[9]
MethylationDiazomethaneNitrophenols-~0.25 µg/L-[9]

FHD: Flash Heater Derivatization

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + TMCS

This protocol describes the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[1]

Materials:

  • This compound standard or sample extract

  • BSTFA + 1% TMCS (silylation reagent)

  • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for solvent evaporation

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]

  • Internal Standard Spiking (Optional but Recommended): Add a precise volume of an appropriate internal standard solution to the dried sample residue.

  • Reconstitution: Add 100 µL of pyridine (or another suitable solvent) to the vial to dissolve the residue.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 3 hours to ensure complete derivatization.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation of this compound using Acetic Anhydride

This protocol details the derivatization of this compound to its acetate (B1210297) ester using acetic anhydride.

Materials:

  • This compound standard or sample in a suitable solvent

  • Acetic anhydride

  • Pyridine

  • Saturated sodium bicarbonate solution

  • GC vials

  • Vortex mixer

  • Heating block or water bath (optional)

Procedure:

  • Sample Preparation: The sample should be in a suitable organic solvent or the solvent evaporated and the residue reconstituted in pyridine.

  • Derivatization Reaction: To the sample (e.g., in 100 µL of pyridine), add 200 µL of acetic anhydride.[1]

  • Reaction Incubation: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for some phenols to ensure complete derivatization.[1]

  • Quenching: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex the mixture for 30 seconds.[1]

  • Extraction (if necessary): If the derivative needs to be extracted from an aqueous/basic medium, add a suitable organic solvent (e.g., dichloromethane, ethyl acetate), vortex, and allow the layers to separate. Transfer the organic layer to a clean vial.

  • Drying: Dry the organic extract with anhydrous sodium sulfate.

  • GC Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

Diagram 1: General Silylation Workflow

SilylationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitute in Aprotic Solvent drying->reconstitution add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) reconstitution->add_reagent heat Heat (e.g., 70°C) add_reagent->heat gcms GC-MS Analysis heat->gcms

Caption: Experimental workflow for silylation of this compound.

Diagram 2: General Acylation Workflow

AcylationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis sample Sample in Pyridine add_reagent Add Acetic Anhydride sample->add_reagent react React at Room Temp or with Gentle Heat add_reagent->react quench Quench with NaHCO3 Solution react->quench extract Extract with Organic Solvent quench->extract gcms GC-MS Analysis extract->gcms

Caption: Experimental workflow for acylation of this compound.

Diagram 3: Derivatization Reaction of this compound

DerivatizationReaction phenol This compound (Polar, Low Volatility) derivative Derivatized Analyte (Non-polar, Volatile) phenol->derivative Reaction (Heat/Catalyst) reagent Derivatizing Agent (e.g., Silylating or Acylating Reagent) reagent->derivative byproducts Byproducts reagent->byproducts

Caption: General chemical transformation during derivatization.

References

Application Notes and Protocols for the Use of 2-Methyl-3-nitrophenol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2-Methyl-3-nitrophenol as an internal standard in the quantitative analysis of phenolic compounds, particularly nitrophenols, in complex matrices. The protocols outlined are primarily focused on the analysis of environmental samples, specifically atmospheric particulate matter, using Gas Chromatography-Mass Spectrometry (GC-MS). The principles and methodologies can be adapted for other sample types and analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (CAS No. 5460-31-1) is a suitable internal standard for the analysis of other methylnitrophenol isomers and related phenolic compounds. Its structural similarity to many target analytes ensures comparable behavior during sample preparation and analysis, which is crucial for accurate quantification. An internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
Melting Point146-148 °C
AppearanceYellow to brown crystalline powder
SolubilitySoluble in 95% ethanol (B145695) (50 mg/mL)

Principle of Internal Standard Method

The internal standard method involves adding a fixed amount of this compound to all calibration standards and unknown samples. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to create a calibration curve. This ratio is used to determine the concentration of the analyte in the unknown samples, effectively correcting for variations in extraction efficiency and injection volume.

G cluster_0 Calibration cluster_1 Sample Analysis Standard Solutions\n(Known Analyte Concentration) Standard Solutions (Known Analyte Concentration) Add Constant Amount of\nthis compound (IS) Add Constant Amount of This compound (IS) Standard Solutions\n(Known Analyte Concentration)->Add Constant Amount of\nthis compound (IS) Analyze by GC-MS/HPLC Analyze by GC-MS/HPLC Add Constant Amount of\nthis compound (IS)->Analyze by GC-MS/HPLC Add Constant Amount of\nthis compound (IS)->Analyze by GC-MS/HPLC Calculate Peak Area Ratio\n(Analyte/IS) Calculate Peak Area Ratio (Analyte/IS) Analyze by GC-MS/HPLC->Calculate Peak Area Ratio\n(Analyte/IS) Analyze by GC-MS/HPLC->Calculate Peak Area Ratio\n(Analyte/IS) Calibration Curve Calibration Curve Calculate Peak Area Ratio\n(Analyte/IS)->Calibration Curve Determine Concentration\nfrom Calibration Curve Determine Concentration from Calibration Curve Calculate Peak Area Ratio\n(Analyte/IS)->Determine Concentration\nfrom Calibration Curve Calibration Curve->Determine Concentration\nfrom Calibration Curve Unknown Sample Unknown Sample Unknown Sample->Add Constant Amount of\nthis compound (IS)

Caption: Internal Standard Calibration Workflow.

Application: Analysis of Methylnitrophenols in Atmospheric Particulate Matter

This protocol is based on the method described by Moukhtar et al. (2011) for the determination of methylnitrophenols in atmospheric particulate matter.[1]

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (deionized)

  • Standards: this compound (Internal Standard, ≥98% purity), target methylnitrophenol isomers (e.g., 2-methyl-4-nitrophenol, 3-methyl-4-nitrophenol, 4-methyl-2-nitrophenol)

  • Derivatizing Agent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Filters: Quartz fiber filters

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges

Experimental Protocol

G A Sample Collection (High-Volume Air Sampler on Quartz Fiber Filter) B Filter Spiking (Add this compound Internal Standard) A->B C Ultrasonic Extraction (Acetonitrile) B->C D HPLC Cleanup C->D E Solid Phase Extraction (SPE) (C18 Cartridge) D->E F Derivatization (BSTFA) E->F G GC-MS Analysis F->G

Caption: Workflow for Methylnitrophenol Analysis.

Step 1: Sample Collection Atmospheric particulate matter is collected on quartz fiber filters using a high-volume air sampler.

Step 2: Internal Standard Spiking A known amount of this compound internal standard solution in acetonitrile is spiked onto the filter sample before extraction.

Step 3: Sample Extraction The filter is cut into pieces and extracted with acetonitrile using an ultrasonic bath.

Step 4: HPLC Cleanup The extract is concentrated and then subjected to cleanup using high-performance liquid chromatography (HPLC) to remove interfering compounds. A C18 column is typically used with a water/acetonitrile gradient. The fraction containing the methylnitrophenols is collected.

Step 5: Solid Phase Extraction (SPE) The collected HPLC fraction is further purified and concentrated using a C18 SPE cartridge. The analytes are eluted with acetonitrile.

Step 6: Derivatization The purified extract is evaporated to dryness and derivatized with BSTFA to convert the phenolic hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers. This step is crucial for improving chromatographic peak shape and sensitivity in GC-MS analysis.

Step 7: GC-MS Analysis The derivatized sample is analyzed by a gas chromatograph coupled to a mass spectrometer (GC-MS).

Instrumental Conditions (Example)

GC-MS System:

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature250 °C
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Carrier GasHelium, constant flow
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions (for TMS derivatives):

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMS210225, 195
2-Methyl-4-nitrophenol-TMS210225, 195
3-Methyl-4-nitrophenol-TMS210225, 195
4-Methyl-2-nitrophenol-TMS210225, 195
Quantitative Data

The following tables summarize typical performance data for a method utilizing this compound as an internal standard for the analysis of methylnitrophenols in atmospheric particulate matter.[1]

Table 1: Method Detection Limits

AnalyteDetection Limit (pg m⁻³)
2-Methyl-4-nitrophenol0.3
Other Methylnitrophenols~0.5

Table 2: Recovery of Internal Standard

Internal StandardAverage Recovery (%)
This compound> 80

Table 3: Calibration Data

AnalyteCalibration Range (ng mL⁻¹)Correlation Coefficient (r²)
Methylnitrophenols0.1 - 50> 0.995

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This compound serves as an effective internal standard for the quantification of methylnitrophenols and other phenolic compounds in complex environmental matrices. The detailed protocol provided, based on established methods, offers a robust framework for researchers. Proper method validation is essential to ensure the accuracy and reliability of the data generated. The principles outlined can be adapted to other analytical platforms and sample types with appropriate optimization and validation.

References

Application of 2-Methyl-3-nitrophenol in Atmospheric Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrophenol, a member of the nitrocresol family, is a compound of growing interest in atmospheric chemistry. These compounds are emitted directly into the atmosphere from biomass burning and industrial processes, and are also formed secondarily from the atmospheric oxidation of aromatic hydrocarbons like toluene (B28343) in the presence of nitrogen oxides (NOx). Their presence in the atmosphere is significant due to their potential to absorb solar radiation, contribute to the formation of secondary organic aerosol (SOA), and influence the atmospheric oxidizing capacity through the generation of radical species. This document provides an overview of the atmospheric chemistry of this compound, including its known reactions, potential impacts, and detailed protocols for its study.

Atmospheric Significance and Reactions

The atmospheric fate of this compound is primarily governed by two main processes: photolysis (degradation by sunlight) and reaction with atmospheric oxidants, most notably the hydroxyl radical (OH).

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with OH radicals is a key daytime degradation pathway for many volatile organic compounds. For this compound, the rate of this reaction determines its atmospheric lifetime and the subsequent formation of secondary pollutants.

Photolysis

Nitrophenols are known to absorb sunlight, leading to their decomposition. This process can be a significant source of other reactive species in the atmosphere, such as nitrous acid (HONO), which itself is a major source of OH radicals.

Secondary Organic Aerosol (SOA) Formation

The oxidation products of this compound can have lower volatility than the parent compound, leading to their partitioning into the particle phase and contributing to the formation and growth of SOA. SOA has significant impacts on climate and air quality.

Data Presentation

Quantitative data for the atmospheric reactions of this compound are crucial for atmospheric modeling. While data for this specific isomer are limited, a key reaction rate has been measured. The following tables summarize the available quantitative data for this compound and related isomers for comparison.

Table 1: Gas-Phase Reaction Rate Coefficients with OH Radicals at 298 K

Compoundk(OH) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)¹
This compound (3.69 ± 0.70) x 10⁻¹² ~3.1 days
2-Methyl-4-nitrophenol(3.59 ± 1.17) x 10⁻¹²~3.2 days
2-Methyl-5-nitrophenol(6.72 ± 2.14) x 10⁻¹²~1.7 days
2-Methyl-6-nitrophenol(2.70 ± 0.57) x 10⁻¹²~4.3 days
2-Nitrophenol9.0 x 10⁻¹³~12.9 days[1]

¹ Calculated assuming a global average 24-hour OH concentration of 1 x 10⁶ molecules cm⁻³.

Table 2: Secondary Organic Aerosol (SOA) Yields from Photolysis

PrecursorExperimental ConditionsSOA Yield (%)
This compound Data not available N/A
2-NitrophenolNo NOx, no OH scavenger18 - 24[2][3]
4-Methyl-2-nitrophenolNo NOx, no OH scavenger~24.4[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of the atmospheric chemistry of this compound. Below are protocols for key experiments.

Protocol 1: Determination of the Gas-Phase OH Radical Reaction Rate Constant

This protocol describes a relative rate experiment in a smog chamber to determine the rate constant for the reaction of this compound with OH radicals.

1. Materials and Equipment:

  • Smog chamber (e.g., 1080 L quartz glass reactor) with UV light source.

  • FTIR spectrometer for monitoring reactant concentrations.

  • Gas handling system for introducing reactants.

  • This compound (high purity).

  • Reference compound with a well-known OH rate constant (e.g., isoprene).

  • OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂).

  • Zero air or synthetic air.

2. Procedure:

  • Chamber Preparation: Evacuate and flush the smog chamber with zero air to ensure cleanliness.

  • Reactant Introduction: Introduce known concentrations of this compound and the reference compound into the chamber. Allow the concentrations to stabilize and measure the initial concentrations ([A]₀ and [Ref]₀) using the FTIR spectrometer.

  • OH Radical Generation: Introduce the OH precursor into the chamber.

  • Initiation of Reaction: Turn on the UV lights to photolyze the precursor and generate OH radicals.

  • Monitoring Concentrations: Continuously monitor the concentrations of this compound and the reference compound over time using the FTIR spectrometer.

  • Data Analysis: Plot ln([A]₀/[A]t) against ln([Ref]₀/[Ref]t). The slope of this plot is the ratio of the rate constants, k_A / k_Ref. Since k_Ref is known, k_A can be calculated.

Protocol 2: Investigation of Secondary Organic Aerosol (SOA) Formation

This protocol outlines the procedure for studying SOA formation from the photooxidation of this compound in a smog chamber.

1. Materials and Equipment:

  • Smog chamber with a UV light source.

  • Scanning Mobility Particle Sizer (SMPS) to measure aerosol size distribution and number concentration.

  • Condensation Particle Counter (CPC) for total particle number concentration.

  • FTIR spectrometer for gas-phase reactant monitoring.

  • Aerosol mass spectrometer (AMS) for chemical composition of SOA (optional).

  • This compound.

  • OH radical precursor.

  • (Optional) NOx source and OH radical scavenger (e.g., isoprene) to study their effects.

2. Procedure:

  • Chamber Preparation: Clean the chamber as described in Protocol 1.

  • Reactant Introduction: Introduce a known concentration of this compound and the OH precursor.

  • Initiation of Photochemistry: Turn on the UV lights.

  • Aerosol Monitoring: Continuously monitor the aerosol formation and evolution using the SMPS and CPC.

  • Gas-Phase Monitoring: Monitor the decay of this compound with the FTIR spectrometer.

  • Data Analysis:

    • Calculate the mass of SOA formed from the SMPS data, assuming a particle density.

    • Calculate the amount of reacted this compound from the FTIR data.

    • The SOA yield is the ratio of the mass of SOA formed to the mass of the reacted precursor.

    • (Optional) Analyze the chemical composition of the SOA using the AMS to identify key oxidation products.

Mandatory Visualization

Atmospheric Degradation Pathway of this compound

The following diagram illustrates the proposed atmospheric degradation pathway for this compound, initiated by reaction with the hydroxyl radical.

Atmospheric_Degradation_Pathway This compound This compound H_Abstraction_Phenolic H-abstraction (phenolic OH) This compound->H_Abstraction_Phenolic k_OH H_Abstraction_Methyl H-abstraction (methyl group) This compound->H_Abstraction_Methyl k_OH OH_Addition OH addition to ring This compound->OH_Addition k_OH OH_Radical •OH OH_Radical->H_Abstraction_Phenolic OH_Radical->H_Abstraction_Methyl OH_Radical->OH_Addition Phenoxy_Radical 2-Methyl-3-nitrophenoxy Radical H_Abstraction_Phenolic->Phenoxy_Radical Benzyl_Radical 2-Hydroxy-6-nitrobenzyl Radical H_Abstraction_Methyl->Benzyl_Radical OH_Adduct OH-adduct OH_Addition->OH_Adduct Nitrobenzoquinone Methyl-nitro-benzoquinone Phenoxy_Radical->Nitrobenzoquinone + O₂ Functionalized_Products Further oxidation products (e.g., carboxylic acids) Benzyl_Radical->Functionalized_Products + O₂ Ring_Opening_Products Ring-opening products (e.g., dicarbonyls) OH_Adduct->Ring_Opening_Products + O₂ O2_NO2 + O₂, NO₂ O2 + O₂ O2_NO + O₂, NO, HO₂ SOA Secondary Organic Aerosol Ring_Opening_Products->SOA Functionalized_Products->SOA Nitrobenzoquinone->SOA

Caption: Proposed atmospheric degradation pathway of this compound initiated by OH radicals.

Experimental Workflow for SOA Formation Study

The following diagram illustrates the general workflow for an experiment investigating the formation of secondary organic aerosol from this compound.

SOA_Formation_Workflow cluster_chamber Smog Chamber cluster_monitoring Real-time Monitoring Introduction Introduce this compound and OH precursor Irradiation UV Irradiation Introduction->Irradiation Reaction Gas-phase Oxidation & Particle Nucleation/Growth Irradiation->Reaction FTIR FTIR (Gas-phase concentration) Reaction->FTIR Gas sample SMPS SMPS (Aerosol size distribution) Reaction->SMPS Aerosol sample Data_Analysis Data Analysis (Calculate SOA yield) FTIR->Data_Analysis SMPS->Data_Analysis

Caption: Experimental workflow for a smog chamber study of SOA formation.

References

Application Note: Preparation of 2-Methyl-3-nitrophenol Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of 2-Methyl-3-nitrophenol standard solutions intended for the calibration of analytical instruments such as HPLC and GC. Accurate preparation of calibration standards is critical for achieving precise and reliable quantitative results. This guide covers safety precautions, detailed procedural steps for creating stock and working solutions, and recommendations for storage.

Introduction

This compound (also known as 3-Nitro-o-cresol or 2-Hydroxy-6-nitrotoluene) is a chemical compound often used in organic synthesis and as an internal standard in analytical chemistry.[1][2] Its accurate quantification is essential in various research and development applications. The foundation of precise measurement lies in the meticulous preparation of a series of standard solutions of known concentrations, which are used to generate a calibration curve. This curve establishes the relationship between the analytical instrument's response and the concentration of the analyte.[3] This protocol outlines a standardized procedure to minimize potential errors and ensure the integrity of the calibration standards.

Physicochemical Properties and Safety Information

Before handling, it is crucial to be familiar with the properties and hazards of this compound.

Data Presentation: Summary of Compound Properties

PropertyValueReference
CAS Number5460-31-1[1]
Molecular FormulaC₇H₇NO₃[1][4]
Molecular Weight153.14 g/mol [1][5]
AppearanceYellow to brown crystalline powder[1][2]
Melting Point146-148 °C[5][6]
SolubilitySoluble in 95% ethanol (B145695) (50 mg/mL)[1][7]
StorageInert atmosphere, Room Temperature, Tightly Closed, Dry[1][8]

Safety Precautions:

This compound is a hazardous substance and must be handled with appropriate care in a chemical fume hood.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[5][9] Use a dust mask (e.g., N95) when handling the solid powder to avoid inhalation.[5]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[8]

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a high-concentration stock solution from the solid compound, followed by the preparation of a series of more dilute working standards for generating a calibration curve. Using high-purity, HPLC-grade solvents is essential for accurate results.

Materials and Equipment:

  • This compound solid (≥98% purity)[5]

  • HPLC-grade 95% Ethanol or Methanol

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated volumetric or micropipettes

  • Beakers and spatulas

  • Ultrasonic bath

Protocol Part 1: Preparation of a 1000 µg/mL Primary Stock Solution

  • Weighing: Accurately weigh approximately 10.0 mg of this compound solid into a clean, dry weighing boat. Record the exact weight.

  • Transfer: Carefully and quantitatively transfer the weighed solid into a 10.0 mL Class A volumetric flask using a powder funnel. Rinse the weighing boat and funnel with small aliquots of the chosen solvent (e.g., 95% Ethanol) to ensure all the solid is transferred into the flask.

  • Dissolution: Add approximately 7-8 mL of the solvent to the volumetric flask. Cap the flask and swirl gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Once at room temperature, carefully add the solvent dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 20 times to ensure the solution is thoroughly mixed and homogeneous.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration (calculated from the exact weight), solvent, preparation date, and your initials. Store the stock solution in a tightly sealed, amber glass container at room temperature or as recommended.[1]

Protocol Part 2: Preparation of Working Calibration Standards

Working standards are prepared by diluting the primary stock solution. It is recommended to prepare these solutions fresh before each analysis to avoid degradation or solvent evaporation.[10] The following table provides an example dilution scheme to create a five-point calibration curve.

Data Presentation: Example Dilution Scheme for Calibration Standards

Standard LevelTarget Concentration (µg/mL)Volume of 1000 µg/mL Stock Solution to PipetteFinal Volume (in Volumetric Flask)
11.010.0 µL10.0 mL
25.050.0 µL10.0 mL
310.0100.0 µL10.0 mL
425.0250.0 µL10.0 mL
550.0500.0 µL10.0 mL

Procedure for Dilution:

  • Label a set of appropriately sized volumetric flasks for each standard.

  • Using a calibrated micropipette, transfer the calculated "Volume of Stock Solution" into the corresponding volumetric flask.

  • Dilute each flask to the calibration mark with the same solvent used for the stock solution.

  • Cap and invert each flask multiple times to ensure thorough mixing. These are now your working calibration standards, ready for analysis.

Workflow Visualization

The following diagram illustrates the logical flow of preparing the calibration standards.

G cluster_prep Preparation Workflow cluster_dilution Dilution for Calibration Curve start Start: Obtain This compound Solid weigh 1. Accurately Weigh ~10.0 mg of Solid start->weigh transfer 2. Quantitatively Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Add Solvent & Sonicate to Dissolve transfer->dissolve fill_stock 4. Dilute to Volume with Solvent dissolve->fill_stock stock_solution Primary Stock Solution (1000 µg/mL) fill_stock->stock_solution pipette 5. Pipette Aliquots of Stock Solution stock_solution->pipette std1 Std 1 (1.0 µg/mL) pipette->std1 Dilute to Final Volume std2 Std 2 (5.0 µg/mL) pipette->std2 Dilute to Final Volume std_n ... pipette->std_n Dilute to Final Volume std5 Std 5 (50.0 µg/mL) pipette->std5 Dilute to Final Volume analysis Ready for Analysis std1->analysis std2->analysis std_n->analysis std5->analysis

Caption: Workflow for preparing this compound calibration standards.

References

Application Note: 2-Methyl-3-nitrophenol as a Reference Standard in the Environmental Analysis of Methylnitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrophenols and their derivatives, such as methylnitrophenols, are recognized as significant environmental pollutants originating from both direct industrial emissions and secondary atmospheric formation through the photo-oxidation of aromatic hydrocarbons like toluene. Due to their toxicity and potential for long-range transport, accurate and sensitive monitoring of these compounds in various environmental matrices is crucial. 2-Methyl-3-nitrophenol is a high-purity analytical reference standard, frequently employed as an internal standard for the quantification of methylnitrophenol isomers in complex environmental samples, particularly atmospheric particulate matter.[1] Its structural similarity to the target analytes ensures comparable behavior during sample preparation and analysis, leading to improved accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in environmental analysis, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) based methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the reference standard is essential for method development and interpretation of analytical results.

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
CAS Number 5460-31-1
Appearance Yellow to brown crystalline powder
Melting Point 146-148 °C
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)

Analytical Applications

This compound is primarily utilized as an internal standard in the determination of methylnitrophenol isomers in atmospheric particulate matter.[1] The analytical workflow typically involves sample collection, extraction, derivatization, and instrumental analysis.

Experimental Workflow for Atmospheric Particulate Matter Analysis

analytical_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection High-Volume Air Sampling (Glass Fiber Filter) Extraction Soxhlet Extraction (e.g., Acetonitrile) SampleCollection->Extraction InternalStandard Addition of this compound (Internal Standard) Extraction->InternalStandard Concentration Solvent Evaporation InternalStandard->Concentration Derivatization Silylation (e.g., MTBSTFA) Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification using Internal Standard Calibration GCMS->Quantification

Analytical workflow for methylnitrophenol analysis.

Detailed Experimental Protocols

The following protocols are synthesized from various established methods for the analysis of nitrophenols in environmental samples.

Protocol 1: Sample Collection and Extraction
  • Air Sampling: Collect atmospheric particulate matter on a glass fiber filter using a high-volume air sampler. The sampling duration will depend on the expected concentration of analytes and the desired detection limits.

  • Filter Handling: After sampling, carefully remove the filter using clean forceps and store it in a sealed, pre-cleaned container at -20°C until extraction to minimize analyte degradation.

  • Extraction:

    • Cut the filter into small pieces and place them in a Soxhlet extraction thimble.

    • Add a known amount of this compound internal standard solution to the extraction solvent (e.g., acetonitrile).

    • Perform Soxhlet extraction for a defined period (e.g., 8-12 hours).

    • After extraction, concentrate the solvent to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Protocol 2: Derivatization

Due to the polarity of nitrophenols, derivatization is often necessary to improve their volatility and chromatographic performance for GC-MS analysis. Silylation is a common derivatization technique.[2]

  • Transfer a measured aliquot (e.g., 100 µL) of the concentrated extract into a GC vial.

  • Add the derivatizing agent, for example, 100 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2]

  • Seal the vial and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[2]

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized methylnitrophenols. Optimization may be required for specific instrumentation.

ParameterTypical Value
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Oven Temperature ProgramInitial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsSpecific m/z values for each derivatized methylnitrophenol isomer and the this compound internal standard. The M-57 ion is a characteristic fragment for TBDMS derivatives.[3]

Quantitative Data and Method Validation

The use of an internal standard like this compound is crucial for accurate quantification. The following table presents representative performance data for the analysis of nitrophenols in environmental samples.

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Recovery 85 - 115%
Precision (RSD) < 15%

Note: These values are representative and should be determined for each specific analytical method and matrix.

Environmental Fate and Degradation

Understanding the environmental fate of methylnitrophenols is important for assessing their environmental impact. Biodegradation by microorganisms is a key removal mechanism for nitrophenolic compounds in the environment.[4] While specific pathways for this compound are not extensively documented, a plausible degradation pathway can be inferred from studies on other nitrophenols.

Plausible Biodegradation Pathway

degradation_pathway cluster_pathway Plausible Aerobic Biodegradation of a Methylnitrophenol Methylnitrophenol Methylnitrophenol Dihydroxynitrocyclohexadiene Dihydroxynitrocyclohexadiene Methylnitrophenol->Dihydroxynitrocyclohexadiene Dioxygenase Methylcatechol Methylcatechol Dihydroxynitrocyclohexadiene->Methylcatechol Dehydrogenase RingCleavage Ring Cleavage Products Methylcatechol->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO₂ + H₂O + NO₂⁻ TCA->Mineralization

A plausible aerobic biodegradation pathway for methylnitrophenols.

Microbial degradation of nitrophenols often proceeds via initial enzymatic reactions that lead to the formation of catechols, which are then subject to ring cleavage and subsequent mineralization.[5]

Conclusion

This compound serves as an effective internal standard for the reliable quantification of methylnitrophenol isomers in environmental samples. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists involved in environmental monitoring and analysis. The use of robust analytical methods, such as the GC-MS protocol described, is essential for generating high-quality data to assess the environmental presence and fate of these priority pollutants.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-3-nitrophenol. Our aim is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and which is recommended for the best yield?

A1: There are several synthetic routes to this compound, with the most common being the direct nitration of o-cresol (B1677501) and a multi-step synthesis involving the diazotization of a substituted aniline.

  • Direct nitration of o-cresol: This method involves the direct reaction of o-cresol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, this approach often leads to a mixture of isomers, including 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol (B87177), making the isolation of the desired this compound challenging and reducing the overall yield. The regioselectivity of this reaction is highly dependent on the reaction conditions.

  • Synthesis from p-toluidine (B81030): A more selective method involves the diazotization of p-toluidine, followed by a series of reactions to introduce the nitro and hydroxyl groups at the desired positions. This multi-step process, while longer, can provide a higher yield of the pure this compound, with reported yields in the range of 60-70%.[1]

For achieving a higher and more reliable yield of the desired product, the synthesis from p-toluidine is generally recommended over the direct nitration of o-cresol due to better control over isomer formation.

Q2: I am getting a low yield of this compound from the direct nitration of o-cresol. What are the primary reasons?

A2: Low yields in the direct nitration of o-cresol are typically due to two main factors:

  • Lack of Regioselectivity: The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both activating and ortho-, para-directing for electrophilic aromatic substitution. This results in the formation of a mixture of nitrated isomers, primarily 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol, in addition to the desired this compound. The separation of these isomers is often difficult and leads to a lower isolated yield of the target compound. Studies have shown that the ratio of 2-methyl-6-nitrophenol to the 4-nitro isomer can vary with the concentration of sulfuric acid used.[2]

  • Oxidative Side Reactions: Phenols are susceptible to oxidation by nitric acid, especially under harsh conditions (e.g., high temperatures or concentrated acid). This can lead to the formation of dark, tarry byproducts and a decrease in the overall yield of the desired nitrated product.

Q3: How can I minimize the formation of isomeric byproducts during the nitration of o-cresol?

A3: While completely eliminating isomer formation during the direct nitration of o-cresol is challenging, you can influence the product distribution by carefully controlling the reaction conditions:

  • Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another. It is crucial to maintain a consistently low temperature throughout the addition of the nitrating agent.

  • Acid Concentration: The concentration of sulfuric acid can affect the ratio of the isomers formed.[2] Experimenting with different concentrations of sulfuric acid may help to optimize the yield of the desired 3-nitro isomer, although specific conditions favoring this isomer are not well-documented in readily available literature, suggesting it is often a minor product.

  • Alternative Nitrating Agents: Milder nitrating agents can sometimes offer better selectivity.

For significantly improved selectivity, consider alternative strategies such as using a blocking group to protect the more reactive positions before nitration, or opting for a different synthetic route altogether, like the one starting from p-toluidine.

Q4: What are the black, tarry substances forming during my reaction, and how can I prevent them?

A4: The formation of dark, tarry materials is a common issue in the nitration of phenols and is primarily caused by the oxidation of the phenol (B47542) ring by nitric acid. To minimize this:

  • Maintain Low Temperatures: Carry out the reaction at a low temperature (e.g., 0-5 °C) using an ice bath to control the exothermic reaction.

  • Slow Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the phenol solution to prevent localized overheating.

  • Use a More Dilute Nitrating Agent: Using a more dilute solution of nitric acid can reduce its oxidizing power.

  • Protect the Hydroxyl Group: In some cases, protecting the hydroxyl group as an ester or ether before nitration can reduce the susceptibility of the ring to oxidation. The protecting group can then be removed in a subsequent step.

Q5: What are the best methods for purifying crude this compound?

A5: The purification of this compound from a mixture of isomers and byproducts can be challenging due to the similar physical properties of the isomers. Common purification techniques include:

  • Steam Distillation: This technique can be effective for separating volatile isomers. For instance, ortho-nitrophenols are generally more volatile with steam than their para-counterparts.[3]

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating isomers with different polarities. A careful selection of the eluent system is crucial for achieving good separation.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent can be used to remove minor impurities. However, it may not be effective for separating isomers with similar solubilities.

  • High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE): For analytical separation and, in some cases, preparative scale purification, these techniques can offer high resolution for separating closely related isomers.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of desired product - Incorrect reaction conditions (temperature, time).- Reagents are old or of poor quality.- Inefficient work-up and product isolation.- Optimize reaction temperature and time based on literature procedures.- Use fresh, high-purity reagents.- Ensure efficient extraction and purification methods are used.
Formation of multiple isomers - Direct nitration of a highly activated ring system.- Lack of regioselective control in the reaction.- Modify reaction conditions (e.g., temperature, solvent, catalyst).- Consider using a protecting/blocking group strategy.- Switch to a more selective synthetic route (e.g., from p-toluidine).
Excessive formation of dark, tarry byproducts - Reaction temperature is too high.- Nitrating agent is too concentrated or added too quickly.- Oxidation of the starting material or product.- Maintain strict temperature control, typically at or below 5 °C.- Use a more dilute nitrating agent and add it slowly with vigorous stirring.- Consider protecting the hydroxyl group prior to nitration.
Difficulty in separating the desired isomer - Isomers have very similar physical properties (boiling point, polarity, solubility).- Employ high-resolution separation techniques like column chromatography or HPLC.- Explore selective chemical derivatization or reduction of undesired isomers to facilitate separation.[5]- Use steam distillation to separate volatile isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluidine

This protocol is based on a multi-step synthesis that offers good selectivity and yield.[1]

Step 1: Diazotization of p-Toluidine

  • Dissolve 75 g of p-toluidine in a mixture of 380 ml of water and 93 g of nitric acid (d= 1.33 g/ml) by gentle warming.

  • Cool the solution to below 0 °C in an ice-salt bath.

  • Slowly add a solution of 49 g of sodium nitrite (B80452) in 100 ml of water, keeping the temperature below 10 °C.

  • After the addition is complete, let the mixture stand at a low temperature for two hours.

Step 2: Decomposition of the Diazonium Salt and Steam Distillation

  • In a separate flask equipped with a reflux condenser, transfer about 100 ml of the diazonium salt solution.

  • Slowly heat the solution to boiling. A vigorous reaction will occur.

  • Once the initial reaction subsides, slowly add the rest of the diazonium salt solution using a dropping funnel while maintaining boiling.

  • After the addition is complete, continue boiling for a few more minutes.

  • Perform steam distillation on the reaction mixture. The this compound will distill over with the steam and can be collected. It often appears as an oil that solidifies upon cooling.

Yield: 60-70% Melting Point: 36.5 °C[1]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_from_pToluidine Synthesis of this compound from p-Toluidine pToluidine p-Toluidine DiazoniumSalt Diazonium Salt Intermediate pToluidine->DiazoniumSalt 1. HNO₃, H₂O 2. NaNO₂, <10°C Product This compound DiazoniumSalt->Product Boiling, Steam Distillation

Caption: Reaction pathway for the synthesis of this compound from p-toluidine.

Direct_Nitration_oCresol Direct Nitration of o-Cresol and Isomer Formation oCresol o-Cresol Nitration Nitration (HNO₃, H₂SO₄) oCresol->Nitration Isomer_3 This compound (Desired Product) Nitration->Isomer_3 Isomer_4 2-Methyl-4-nitrophenol (Byproduct) Nitration->Isomer_4 Isomer_6 2-Methyl-6-nitrophenol (Byproduct) Nitration->Isomer_6 Tarry_Products Tarry Oxidation Products Nitration->Tarry_Products Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound CheckPurity Analyze Crude Product (TLC, HPLC, NMR) Start->CheckPurity IsomerProblem High Proportion of Isomers? CheckPurity->IsomerProblem TarryProblem Significant Tarry Byproducts? CheckPurity->TarryProblem IsomerProblem->TarryProblem No OptimizeNitration Optimize Nitration Conditions (Temp, Acid Conc.) IsomerProblem->OptimizeNitration Yes OptimizeTemp Lower Reaction Temperature & Slow Reagent Addition TarryProblem->OptimizeTemp Yes Purification Optimize Purification (Chromatography, Distillation) TarryProblem->Purification No ChangeRoute Consider Alternative Synthetic Route OptimizeNitration->ChangeRoute If still low yield End Improved Yield ChangeRoute->End ProtectingGroup Use Protecting Group Strategy OptimizeTemp->ProtectingGroup ProtectingGroup->End Purification->End

References

Technical Support Center: Nitration of 2-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of 2-methylphenol (o-cresol).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the mononitration of 2-methylphenol?

A1: The mononitration of 2-methylphenol typically yields a mixture of two primary isomers: 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol (B87177). The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directing, leading to nitration at the positions para and ortho to the strongly activating hydroxyl group.

Q2: What are the common side reactions I should be aware of during the nitration of 2-methylphenol?

A2: Several side reactions can occur, leading to reduced yield and purification challenges. These include:

  • Over-nitration: Formation of dinitro derivatives, such as 2-methyl-4,6-dinitrophenol, is common, especially under harsh reaction conditions (e.g., high temperature, concentrated acids).[1][2]

  • Oxidation: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of colored byproducts like benzoquinones and polymeric, tarry substances. This is often described as making the reaction "messy."[3]

  • Ipso Substitution: The nitronium ion (NO₂⁺) can attack the carbon atom already bearing the methyl group (an ipso attack). This forms an unstable intermediate (a nitrocyclohexadienone) which can then rearrange.[4][5][6]

  • Nitrosation: If nitrous acid is present (often as an impurity in nitric acid), it can lead to the formation of nitrosophenols. These can be subsequently oxidized to the corresponding nitrophenols.[3]

Q3: How does the concentration of sulfuric acid affect the ratio of 2-methyl-4-nitrophenol to 2-methyl-6-nitrophenol?

A3: The concentration of sulfuric acid has a significant impact on the isomer ratio. For the nitration of 2-methylphenol (o-cresol), the ratio of the 6-nitro isomer to the 4-nitro isomer decreases as the acidity of the medium increases. In 50% sulfuric acid, the ratio of 2-methyl-6-nitrophenol to 2-methyl-4-nitrophenol is 1.5, while in 83% sulfuric acid, this ratio drops to 0.8.[4]

Q4: Can I selectively produce one isomer over the other?

A4: Achieving high regioselectivity can be challenging but is possible through careful control of reaction conditions or by using protecting groups.

  • To favor 2-methyl-6-nitrophenol , lower concentrations of sulfuric acid can be used.[4]

  • To favor 2-methyl-4-nitrophenol , higher concentrations of sulfuric acid are beneficial.[4] Additionally, protecting the hydroxyl group as an ester (e.g., a phosphate (B84403) ester) can direct nitration primarily to the para position.[1]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low yield of desired nitrophenol and formation of a dark, tarry substance. Oxidation of the phenol (B47542) ring: The hydroxyl group makes the ring highly susceptible to oxidation by nitric acid.[3] This is often exacerbated by elevated temperatures.1. Lower the reaction temperature: Maintain strict temperature control, ideally between 0-5°C, using an ice-salt bath.[1] 2. Control reagent addition: Add the nitrating agent slowly and dropwise to the phenol solution with vigorous stirring to dissipate heat effectively. 3. Use dilute nitric acid: This reduces the oxidizing potential of the reaction mixture.[7] 4. Consider milder nitrating agents: Systems like sodium nitrate (B79036) with silica-supported sulfuric acid can offer milder conditions and reduce oxidation.[8][9]
High yield of 2-methyl-4,6-dinitrophenol or other polynitrated byproducts. Over-nitration: The reaction conditions are too harsh, causing further nitration of the mononitrated product.1. Reduce the amount of nitrating agent: Use a molar ratio of nitric acid to 2-methylphenol closer to 1:1.[1] 2. Shorten the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. 3. Maintain low temperatures: Higher temperatures can overcome the activation energy barrier for the second nitration.[2]
Product mixture contains an unexpected isomer distribution. Incorrect sulfuric acid concentration: The isomer ratio of 6-nitro to 4-nitro is highly dependent on the acidity of the medium.[4] Ipso substitution and rearrangement: Attack at the methyl-substituted carbon can lead to rearranged products.[4][6]1. Verify acid concentration: Carefully prepare and verify the concentration of the aqueous sulfuric acid used. 2. Adjust acidity for desired isomer: Refer to the quantitative data to select the appropriate sulfuric acid concentration for the desired isomer ratio.
Difficulty separating the 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol isomers. The isomers have similar polarities, which can make chromatographic separation challenging.1. Steam Distillation: The ortho-isomer (2-methyl-6-nitrophenol) is generally more volatile due to intramolecular hydrogen bonding and can be separated from the para-isomer (2-methyl-4-nitrophenol) by steam distillation.[7] 2. Column Chromatography: Careful selection of the eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) can achieve separation on silica (B1680970) gel.[10]

Quantitative Data

The regioselectivity of the mononitration of 2-methylphenol is highly sensitive to the concentration of sulfuric acid used in the reaction medium.

Sulfuric Acid Concentration (% w/w)Ratio of 2-methyl-6-nitrophenol : 2-methyl-4-nitrophenolReference
50%1.5[4]
58%~1.4[4]
70%~1.1[4]
83%0.8[4]

Experimental Protocols

The following is a general protocol for the mononitration of 2-methylphenol. The ratio of isomers can be adjusted by varying the concentration of sulfuric acid as indicated in the data table above.

Materials:

  • 2-Methylphenol (o-cresol)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (B109758) (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, thermometer, etc.)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylphenol (e.g., 10.8 g, 0.1 mol) in the chosen solvent (e.g., 50 mL dichloromethane).

  • Cooling: Cool the flask in an ice-salt bath to 0-5°C.

  • Acidification: Slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.

  • Prepare Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (e.g., 0.1 mol) to pre-cooled concentrated sulfuric acid (e.g., 10 mL) in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 2-methylphenol over a period of 30-60 minutes. It is critical to maintain the reaction temperature between 0-5°C. The evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 200 g) with vigorous stirring.

  • Workup:

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with cold water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: The crude mixture of nitrophenols can be purified by steam distillation to separate the more volatile 2-methyl-6-nitrophenol or by column chromatography on silica gel.

Visualizations

Reaction Pathways

Nitration_Pathways cluster_main Main Reaction Pathways cluster_side Side Reaction Pathways Start 2-Methylphenol Ortho_Intermediate σ-complex (Ortho) Start->Ortho_Intermediate Attack at C6 Para_Intermediate σ-complex (Para) Start->Para_Intermediate Attack at C4 Ipso_Intermediate Ipso σ-complex Start->Ipso_Intermediate Ipso Attack at C2 Oxidation_Product Benzoquinones & Tars Start->Oxidation_Product [Oxidation] Nitronium NO₂⁺ Product_6_Nitro 2-Methyl-6-nitrophenol (Major at low acidity) Ortho_Intermediate->Product_6_Nitro -H⁺ Product_4_Nitro 2-Methyl-4-nitrophenol (Major at high acidity) Para_Intermediate->Product_4_Nitro -H⁺ Dinitro_Product 2-Methyl-4,6-dinitrophenol Product_6_Nitro->Dinitro_Product +NO₂⁺, -H⁺ Product_4_Nitro->Dinitro_Product +NO₂⁺, -H⁺ Dienone Nitrocyclohexadienone Ipso_Intermediate->Dienone -H⁺

Caption: Main and side reaction pathways in the nitration of 2-methylphenol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Nitration of 2-Methylphenol Problem Problem Encountered? Start->Problem DarkTarry Dark Tarry Product / Low Yield Problem->DarkTarry Yes HighDinitro High % of Dinitro Product Problem->HighDinitro Yes WrongIsomer Incorrect Isomer Ratio Problem->WrongIsomer Yes End Successful Nitration Problem->End No Sol_Temp 1. Lower Temperature (0-5°C) 2. Slower Reagent Addition 3. Use Dilute HNO₃ DarkTarry->Sol_Temp Sol_Stoich 1. Use ~1:1 Molar Ratio (HNO₃:Phenol) 2. Monitor with TLC 3. Reduce Reaction Time HighDinitro->Sol_Stoich Sol_Acid 1. Verify H₂SO₄ Concentration 2. Adjust Acidity for Target Isomer WrongIsomer->Sol_Acid Sol_Temp->Start Re-run Experiment Sol_Stoich->Start Re-run Experiment Sol_Acid->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis and Purification of 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Diazotization of p-Toluidine (B81030): This process involves the diazotization of p-toluidine followed by hydrolysis of the resulting diazonium salt. The crude product is often purified by steam distillation.[1]

  • Nitration of m-Cresol (B1676322): Direct nitration of m-cresol yields a mixture of isomeric nitrocresols, including this compound, alongside other isomers such as 3-methyl-2-nitrophenol (B1664609), 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[2] The distribution of these isomers is sensitive to reaction conditions.

  • From 2-Methoxy-3-Methylbenzenamine: This route involves the nitration of 2-Methoxy-3-Methylbenzenamine as a precursor to obtaining this compound.[3]

Q2: What are the typical byproducts in the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route.

  • Isomeric Byproducts: When using nitration of a cresol (B1669610) precursor, the main byproducts are positional isomers. For instance, nitration of m-cresol can lead to the formation of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[2]

  • Over-nitrated Products: Under harsh nitrating conditions, dinitro- or trinitro- derivatives of the parent cresol can be formed.[2]

  • Oxidation and Degradation Products: The use of strong acids and oxidizing agents like nitric acid can lead to the formation of colored, tarry substances due to oxidation or degradation of the starting materials and products.[2]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted precursors (e.g., m-cresol) in the final product mixture.

Q3: How can I remove isomeric byproducts from my this compound product?

A3: The separation of nitrophenol isomers can be challenging due to their similar chemical properties. However, several techniques can be employed:

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A silica (B1680970) gel stationary phase with a solvent system of varying polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) can be used to separate this compound from its isomers.

  • Fractional Crystallization: This technique exploits the differences in the melting points and solubilities of the isomers in a particular solvent. By carefully controlling the temperature, it is possible to selectively crystallize the desired isomer from a solution containing a mixture.

  • Steam Distillation: This method is particularly useful for separating volatile compounds from non-volatile ones. For nitrophenol isomers, differences in their volatility, often influenced by intramolecular hydrogen bonding, can be exploited for separation. For instance, ortho-nitrophenols are generally more volatile than their para counterparts.[4][5] A known protocol for this compound synthesis utilizes steam distillation for purification.[1]

Troubleshooting Guides

Problem 1: Low yield of this compound.
Possible Cause Suggested Solution
Incomplete Reaction Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider adjusting the reaction time, temperature, or reagent stoichiometry.
Side Reactions The formation of byproducts, such as over-nitrated compounds or oxidation products, can significantly reduce the yield of the desired product. Carefully control the reaction temperature, as nitration reactions are often exothermic.[6] The slow, dropwise addition of the nitrating agent can help to manage the reaction temperature.
Loss during Work-up and Purification Significant product loss can occur during extraction, washing, and purification steps. Ensure that all transfers are quantitative. When performing liquid-liquid extractions, ensure that the phases are thoroughly mixed and allowed to separate completely. For purification by column chromatography, choose the appropriate column size and solvent system to minimize product loss on the column.
Decomposition of the Product Some nitrophenols can be sensitive to heat and light. Avoid excessive heating during solvent removal and store the purified product in a cool, dark place.
Problem 2: The purified this compound is colored (yellow/brown).
Possible Cause Suggested Solution
Presence of Nitroaromatic Impurities Many nitroaromatic compounds are colored. The presence of isomeric byproducts or over-nitrated species can impart a color to the final product. Re-purify the product using column chromatography or recrystallization until a colorless or pale-yellow solid is obtained.
Oxidation Products Exposure to air and light, especially at elevated temperatures, can lead to the formation of colored oxidation products. Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.
Residual Acid Traces of acid from the synthesis can sometimes cause coloration. Ensure the product is thoroughly washed with a dilute base (e.g., sodium bicarbonate solution) and then with water during the work-up to remove any residual acid.

Data Presentation

Table 1: Isomer Distribution in the Nitration of Cresols

Starting Material Nitrating Agent Reaction Conditions Isomer Distribution Reference
o-CresolNitric acid in acetic anhydride-60°C>60% ipso-nitration, ~20% 6-nitro, <20% 4-nitro[7]
m-CresolNitric acid in aqueous sulfuric acid58-81% H₂SO₄Ratio of 3-methyl-2-nitrophenol to 4-nitro isomer: 0.6 to 0.2; Ratio of 3-methyl-6-nitrophenol to 4-nitro isomer: 1.5 to 0.7[8]
Toluene (B28343)Mixed acid (HNO₃/H₂SO₄)25-40°C45-62% 2-nitrotoluene, 2-5% 3-nitrotoluene, 33-50% 4-nitrotoluene[9]

Note: The data presented are for the nitration of related cresol and toluene compounds and serve as an indication of the potential isomer distributions. The actual distribution for a specific synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To separate this compound from its isomeric byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers, flasks, and test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Plug the bottom of the chromatography column with a small piece of cotton or glass wool and add a thin layer of sand. Pour the silica gel slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or a 1:1 mixture of hexane and ethyl acetate. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions in test tubes.

  • TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate and developing it in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20 hexane:ethyl acetate) to elute the more polar isomers.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify this compound from minor impurities.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., m-Cresol, Nitrating Agent) reaction Nitration Reaction start->reaction 1. Reaction crude Crude Product Mixture (this compound, Isomers, Byproducts) reaction->crude 2. Work-up purification_method Purification Method (Column Chromatography, Recrystallization, or Steam Distillation) crude->purification_method 3. Separation analysis Purity Analysis (HPLC, TLC) purification_method->analysis 4. Monitoring byproducts Separated Byproducts purification_method->byproducts Impurity Removal analysis->purification_method Further Purification if needed pure_product Pure this compound analysis->pure_product Fractions Confirmed Pure

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Impure Product (Colored) start Experiment Issue q_yield Is the reaction complete? start->q_yield Low Yield Issue q_color Is the product colored? start->q_color Purity Issue incomplete Incomplete Reaction - Check reaction time/temp - Monitor with TLC/HPLC q_yield->incomplete No complete Reaction Complete q_yield->complete Yes q_byproducts Are there significant byproducts? complete->q_byproducts byproducts_yes Byproduct Formation - Control temperature - Slow reagent addition q_byproducts->byproducts_yes Yes byproducts_no Check for loss during work-up q_byproducts->byproducts_no No colored_yes Colored Impurities - Re-purify (Column/Recrystallization) - Check for oxidation - Ensure acid removal q_color->colored_yes Yes colored_no Product is Pure q_color->colored_no No

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Improving Nitration Selectivity for 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-3-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective nitration of 2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 2-methylphenol (o-cresol) a poor method for synthesizing this compound?

A1: Direct nitration of 2-methylphenol with common nitrating agents like mixed acid (a mixture of nitric acid and sulfuric acid) is not selective for the 3-position. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. This means they direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho and para to themselves. In 2-methylphenol, these positions are C4 and C6. Therefore, direct nitration overwhelmingly yields a mixture of 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol (B87177), with minimal to no formation of the desired this compound.

Q2: What are the major isomers formed during the direct nitration of 2-methylphenol?

A2: The major mononitrated products are 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol. The ratio of these isomers can be influenced by reaction conditions. For instance, in aqueous sulfuric acid, the ratio of 2-methyl-6-nitrophenol to 2-methyl-4-nitrophenol can vary.[1]

Q3: Are there any alternative, more selective methods for the synthesis of this compound?

A3: Yes, a highly selective method involves a multi-step synthesis starting from p-toluidine (B81030). This procedure utilizes a Sandmeyer-type reaction to introduce the hydroxyl group after the nitro group has been positioned correctly on the aromatic ring.[2][3][4][5] This approach avoids the non-selective direct nitration of 2-methylphenol.

Q4: Can I use protecting or directing groups to improve the selectivity of direct nitration?

A4: In theory, using a bulky protecting group on the hydroxyl function or introducing a temporary blocking group at the more reactive C4 and C6 positions could be a strategy. For example, a sulfonation-nitration-desulfonation sequence is a known method to control regioselectivity in the nitration of cresols.[6] While a specific protocol for 2-methylphenol to yield the 3-nitro isomer is not well-documented in readily available literature, this approach has been successfully used for the selective synthesis of other cresol (B1669610) isomers.[6]

Q5: What are common side reactions during the nitration of phenols?

A5: Besides the formation of multiple isomers, common side reactions include over-nitration to form dinitro or trinitro compounds and oxidation of the phenol (B47542) ring by the strong oxidizing nitrating agents. This oxidation often leads to the formation of tarry, polymeric byproducts, which can significantly lower the yield and complicate purification.

Troubleshooting Guides

Problem 1: Low or no yield of the desired this compound via direct nitration.
  • Root Cause: As explained in the FAQs, the directing effects of the hydroxyl and methyl groups strongly disfavor nitration at the 3-position.

  • Solution: It is highly recommended to abandon direct nitration and adopt a regioselective synthetic route, such as the one starting from p-toluidine.

Problem 2: Formation of a dark, tarry reaction mixture.
  • Root Cause: This is likely due to the oxidation of the phenol ring by the nitrating agent. Phenols are highly activated and susceptible to oxidation, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically between -5°C and 5°C) using an ice-salt bath.

    • Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to the substrate solution with vigorous stirring to dissipate heat effectively.

    • Milder Nitrating Agents: Consider using alternative, milder nitrating agents, although their effectiveness for producing the 3-nitro isomer is not established.

Problem 3: Difficulty in separating this compound from its isomers.
  • Root Cause: The various isomers of methylnitrophenol can have similar physical properties, making separation challenging.

  • Troubleshooting Steps:

    • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be employed.[7]

    • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is an effective method. A silica (B1680970) gel stationary phase with a mobile phase of varying polarity (e.g., a hexane-ethyl acetate (B1210297) gradient) can be used to separate the isomers.[8][9]

    • Recrystallization: If a crude product containing predominantly the desired isomer is obtained, recrystallization from a suitable solvent can be used for final purification.[8][9]

Quantitative Data

Table 1: Isomer Distribution in the Direct Nitration of 2-Methylphenol in Aqueous Sulfuric Acid[1]

Sulfuric Acid ConcentrationRatio of 2-methyl-6-nitrophenol to 2-methyl-4-nitrophenol
50%1.5
83%0.8

Note: The formation of this compound is not reported in this study, highlighting its absence as a significant product in direct nitration.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound from p-Toluidine[2]

This multi-step synthesis provides a reliable method to obtain this compound with high regioselectivity.

Step 1: Diazotization of p-Toluidine

  • Dissolve 75 g of p-toluidine in a mixture of 380 ml of water and 93 g of nitric acid (d= 1.33 g/ml) with gentle warming.

  • Cool the solution to below 0°C.

  • Diazotize by adding a solution of 49 g of sodium nitrite (B80452) in 100 ml of water. Maintain the temperature below 10°C during the addition.

  • Let the solution stand at a low temperature for two hours.

Step 2: Decomposition of the Diazonium Salt

  • In a separate flask with a reflux condenser, transfer about 100 ml of the diazonium salt solution.

  • Slowly heat the solution to boiling. A vigorous reaction will occur.

  • Once the initial reaction subsides, slowly add the rest of the diazonium solution via a dropping funnel while maintaining boiling.

  • After the addition is complete, continue boiling for a few more minutes.

Step 3: Isolation and Purification

  • Distill the product with steam. This compound will co-distill.

  • The product often collects as an oil in the receiver, which solidifies upon cooling.

  • The reported yield is 60-70%.

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Decomposition cluster_step3 Step 3: Isolation p_toluidine p-Toluidine diazonium_salt Diazonium Salt Solution p_toluidine->diazonium_salt < 10°C reagents1 HNO₃, H₂O, NaNO₂ reagents1->diazonium_salt boiling Boiling diazonium_salt->boiling steam_distillation Steam Distillation boiling->steam_distillation product This compound steam_distillation->product

Caption: Workflow for the regioselective synthesis of this compound.

logical_relationship cluster_problem Problem cluster_cause Cause cluster_outcome Outcome direct_nitration Direct Nitration of 2-Methylphenol directing_effects Ortho-, Para-Directing Effects of -OH and -CH₃ direct_nitration->directing_effects isomer_mixture Mixture of 2-Methyl-4-nitrophenol and 2-Methyl-6-nitrophenol directing_effects->isomer_mixture low_yield Low to no yield of this compound directing_effects->low_yield

Caption: The challenge of direct nitration for this compound synthesis.

References

Troubleshooting low yield in 2-Methyl-3-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Methyl-3-nitrophenol, a critical intermediate in various chemical manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: My direct nitration of m-cresol (B1676322) is resulting in a very low yield of this compound. What are the common causes?

A1: Low yields in the direct nitration of m-cresol are frequently due to a lack of regioselectivity and the occurrence of side reactions. The primary causes include:

  • Isomer Formation: The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol direct the electrophilic nitration to the ortho and para positions. This leads to a mixture of mononitrated isomers: 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol, which lowers the isolated yield of the desired 2-nitro isomer.[1]

  • Polynitration: Harsh reaction conditions can lead to the formation of dinitro and trinitro compounds, such as 4,6-dinitro-3-methylphenol and 2,6-dinitro-3-methylphenol.[1]

  • Oxidation: Nitric acid is a strong oxidizing agent and can react with the highly activated cresol (B1669610) ring to form tars, resins, and other dark-colored impurities, significantly reducing the yield of the desired product.[1]

  • Incomplete Reaction: Insufficient reaction time or temperatures that are too low may lead to incomplete consumption of the starting material.

Q2: I am observing a significant amount of dinitrated byproducts. How can I favor mono-nitration?

A2: To promote mono-nitration and minimize the formation of dinitrated products, the following adjustments to your protocol are recommended:

  • Lower the Reaction Temperature: Maintaining a low temperature is crucial. High temperatures favor polynitration.

  • Control Stoichiometry: Use a molar ratio of nitric acid to m-cresol that is close to 1:1.[1] An excess of the nitrating agent increases the likelihood of multiple nitration events.[1]

  • Monitor the Reaction: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the m-cresol has been consumed to prevent further nitration of the product.[1]

Q3: My reaction mixture is turning dark and forming tarry substances. What is the cause and how can I prevent it?

A3: The formation of dark, tarry substances is typically due to the oxidation of the cresol substrate by nitric acid.[1] To mitigate this:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation.[1] Ensure efficient cooling with an ice-salt bath and control the rate of addition of the nitrating agent to prevent temperature spikes.

  • Use a Protecting Group: The hydroxyl group of m-cresol activates the ring, making it susceptible to oxidation. Converting it to an ester, such as tri-m-tolyl phosphate, before nitration can protect the ring and lead to cleaner reactions.[1]

  • Consider Alternative Nitrating Agents: Milder nitrating systems, such as nitric acid on silica (B1680970) gel, can improve yields and reduce the formation of oxidation byproducts.

Q4: Are there alternative synthesis routes to improve the yield of this compound?

A4: Yes, an alternative method involves the diazotization of p-toluidine (B81030), which can yield this compound in the range of 60-70%.[2] This multi-step synthesis can offer better selectivity compared to the direct nitration of m-cresol.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Table 1: Troubleshooting Low Yield and Impurity Formation
Observation Potential Cause Recommended Solution
Low overall yieldIncomplete reactionMonitor reaction progress with TLC and ensure the starting material is fully consumed before workup.
Significant formation of oxidation byproductsMaintain reaction temperature between -5°C and 0°C.[1] Consider using a milder nitrating agent.
Loss of product during workup and purificationOptimize extraction and purification protocols. Ensure the pH is appropriate during aqueous workup to minimize product solubility in the aqueous phase.
High yield of dinitro/polynitro byproductsReaction temperature is too highMaintain the reaction temperature at or below 0°C using an ice-salt bath.[1]
Excess of nitrating agentUse a molar ratio of nitric acid to substrate closer to 1:1.[1]
Prolonged reaction timeMonitor the reaction by TLC and quench it upon consumption of the starting material.[1]
Formation of multiple isomersLack of regioselectivity in direct nitrationEmploy a protecting group strategy or consider an alternative synthesis route with higher selectivity.
Presence of p-cresol (B1678582) derived impuritiesContaminated m-cresol starting materialPurify the starting m-cresol or use a higher purity grade. Commercial m-cresol can contain p-cresol, which can form 4-methyl-3-nitrophenol.[1]

Experimental Protocols

Protocol 1: Direct Nitration of m-Cresol

This protocol is a general method and should be optimized for specific laboratory conditions.

  • Preparation of Nitrating Mixture:

    • In a flask placed in an ice-salt bath, add concentrated sulfuric acid.

    • While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents).

    • Maintain the temperature below 5°C throughout the addition.[1]

  • Reaction Setup:

    • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid, or use it neat.

    • Cool the flask to -5°C in an ice-salt bath.[1]

  • Nitration:

    • Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution.

    • Critically monitor the internal temperature and maintain it between -5°C and 0°C.[1] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[1]

  • Reaction Completion:

    • After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.[1]

  • Quenching and Workup:

    • Slowly pour the reaction mixture onto a large volume of crushed ice with stirring.

    • The nitro-cresol products will often precipitate as solids or an oil.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane).[1]

  • Purification:

    • The crude product, which is a mixture of isomers, can be purified and the isomers separated using column chromatography or fractional crystallization.

Protocol 2: Synthesis from p-Toluidine (Alternative Route)

This method can provide a higher yield of the desired product.

  • Dissolution and Diazotization:

    • Dissolve 75 g of p-toluidine in 380 ml of water and 93 g of nitric acid (d= 1.33 g/ml) with gentle warming.

    • Cool the solution to below 0°C.

    • Diazotize by adding a solution of 49 g of sodium nitrite (B80452) in 100 ml of water, keeping the temperature below 10°C.[2]

  • Reaction and Decomposition:

    • After standing at a low temperature for two hours, transfer about 100 ml of the diazo-solution to a 1-liter flask and slowly heat to boiling under a reflux condenser. A vigorous reaction will occur.[2]

    • Once the initial reaction subsides, slowly add the rest of the diazo-solution via a dropping funnel.[2]

  • Isolation:

    • After the addition is complete, continue boiling for a few minutes.

    • Distill the this compound with steam. It will collect in the receiver as an oil that solidifies upon cooling.[2]

    • The expected yield is 60-70%.[2]

Data Presentation

Table 2: Isomer Distribution in the Nitration of m-Cresol
Reaction Conditions 3-Methyl-2-nitrophenol Ratio 3-Methyl-4-nitrophenol Ratio 3-Methyl-6-nitrophenol Ratio Total Mononitro Yield Dinitro Isomer Yield Reference
Mixed acid in 58% H₂SO₄0.61.01.5--[3]
Mixed acid in 81% H₂SO₄0.21.00.7--[3]
Mixed acid at -5 to 0°C---~50%~12%[4]

Visualizations

Diagram 1: General Workflow for Direct Nitration of m-Cresol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) < 5°C nitration Slowly Add Nitrating Mixture to m-Cresol (-5 to 0°C) prep_acid->nitration prep_cresol Prepare m-Cresol Solution < -5°C prep_cresol->nitration stir Stir at 0°C (30-60 min) nitration->stir monitor Monitor by TLC stir->monitor quench Quench on Ice monitor->quench isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify (Chromatography/ Crystallization) isolate->purify product This compound + Isomers purify->product

Caption: Workflow for the synthesis of this compound via direct nitration.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_issues Potential Issues cluster_solutions Solutions start Low Yield Observed check_purity Analyze Crude Product (TLC, GC, NMR) start->check_purity is_isomers High Isomer Content? check_purity->is_isomers is_poly Polynitration? check_purity->is_poly is_tar Tars/Oxidation? check_purity->is_tar is_incomplete Unreacted Starting Material? check_purity->is_incomplete sol_isomers Use Protecting Group or Alternative Synthesis Route is_isomers->sol_isomers Yes sol_poly Lower Temperature Reduce Nitrating Agent Ratio Monitor Reaction Time is_poly->sol_poly Yes sol_tar Maintain Temp < 0°C Slower Addition of Reagents is_tar->sol_tar Yes sol_incomplete Increase Reaction Time or Slightly Raise Temperature (monitor carefully) is_incomplete->sol_incomplete Yes

Caption: A logical guide to troubleshooting low yields in this compound synthesis.

References

Recrystallization solvent selection for purifying 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2-Methyl-3-nitrophenol

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for recrystallization?

Understanding the physicochemical properties of this compound is the first step in selecting an appropriate recrystallization solvent. The presence of hydroxyl, nitro, and methyl groups on the benzene (B151609) ring gives the molecule moderate polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇NO₃[1][2]
Molecular Weight153.14 g/mol [1][2][3]
AppearanceYellow to brown crystalline powder[3][4][5]
Melting Point146-148 °C[1][3][4][5][6]
SolubilitySoluble in 95% ethanol (B145695) (50 mg/mL)[6]

Q2: What are the essential characteristics of a good recrystallization solvent?

An ideal solvent for recrystallization must meet several criteria to ensure high purity and yield of the final product.[7][8][9]

  • High Temperature Coefficient: The solvent should dissolve this compound poorly at room temperature but very well at its boiling point.[7][8] This differential solubility is crucial for crystal formation upon cooling.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at room temperature or completely insoluble at high temperatures, allowing for their removal by filtration.[8]

  • Chemical Inertness: The solvent must not react with this compound.[7][8][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[7][8][9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[9]

Q3: Which solvents are recommended as starting points for recrystallizing this compound?

Given the polar nature of this compound, polar solvents are generally the best starting point. Based on its known solubility and the properties of common nitrophenols, the following solvents (or solvent pairs) are recommended for initial screening.[10]

Table 2: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityRationale
Water100HighGood for highly polar compounds; may require a co-solvent.
Ethanol78HighKnown to dissolve this compound.[6] A water/ethanol mixture might be ideal.
Isopropanol82Medium-HighSimilar to ethanol, often provides good differential solubility.
Acetone56Medium-HighA good solvent for many nitrophenols.[10] Its low boiling point makes it easy to remove.
Toluene111LowMay be useful if impurities are highly polar. Can be used in a solvent pair with a more polar solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the standard procedure for purifying this compound.

1. Solvent Selection (Small-Scale Test)

  • Place approximately 20-30 mg of the impure this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition. The compound should be largely insoluble.

  • Heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • Observe for crystal formation. An ideal solvent will yield a large quantity of crystals.

2. Main Recrystallization Procedure

  • Place the impure this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near its boiling point.

  • If the solution is colored and the pure compound is known to be colorless or light yellow, proceed to step 3. Otherwise, move to step 4.

3. Decolorization (Optional)

  • Remove the flask from the heat source.

  • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal.

4. Crystallization

  • Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal yield.

5. Crystal Collection and Drying

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to dry completely in the air or in a desiccator.

  • Determine the melting point of the dried crystals to assess their purity. The melting point should be sharp and close to the literature value of 146-148 °C.[1][3]

Troubleshooting Guide

Q1: The compound does not dissolve, even when heating near the solvent's boiling point.

  • Cause: The solvent is not polar enough, or you have not added enough solvent.

  • Solution: Add more solvent in small increments. If the compound remains insoluble after adding a significant volume of solvent, the solvent is likely unsuitable. Try a more polar solvent or a solvent mixture.

Q2: No crystals form after the solution cools.

  • Cause: Too much solvent was added, and the solution is not saturated.[7]

  • Solution 1: Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.

  • Solution 2: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.

  • Solution 3: Add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.

Q3: An oil forms instead of solid crystals ("oiling out").

  • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.

  • Solution 1: Reheat the solution to dissolve the oil. Add a larger volume of the hot solvent to reduce saturation, and then allow it to cool slowly.

  • Solution 2: Try a solvent with a lower boiling point.

  • Solution 3: Add a second solvent (in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.

Q4: The final crystals are still colored or impure.

  • Cause: The impurities have similar solubility properties to this compound, or colored impurities were not fully removed.

  • Solution 1: Repeat the recrystallization process. Ensure cooling is slow to allow for selective crystallization.

  • Solution 2: If the solution was colored, use activated charcoal for decolorization as described in the experimental protocol.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a solvent and performing the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_test Solvent Screening cluster_main Main Procedure cluster_analysis Analysis & Troubleshooting start Start: Impure This compound select_solvent Select Potential Solvents (e.g., Ethanol, Water, Acetone) start->select_solvent test_solubility Small-Scale Solubility Test select_solvent->test_solubility check_hot Dissolves in Hot Solvent? test_solubility->check_hot check_hot->select_solvent No check_cold Insoluble in Cold Solvent? check_hot->check_cold Yes check_cold->select_solvent No dissolve Dissolve in Minimum Hot Solvent check_cold->dissolve Yes decolorize Decolorize with Charcoal (If Needed) dissolve->decolorize Solution is colored cool Cool Slowly to Crystallize dissolve->cool Solution is not colored hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Wash with Cold Solvent & Dry collect->dry analyze Analyze Purity (Melting Point) dry->analyze end_node End: Pure Product analyze->end_node Purity OK troubleshoot Troubleshoot Issues (Oiling Out, No Crystals, etc.) analyze->troubleshoot Purity Not OK troubleshoot->select_solvent

Caption: Workflow for solvent selection and purification of this compound.

References

Technical Support Center: Purification of 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for removing isomeric impurities from 2-Methyl-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in crude this compound?

A1: The synthesis of this compound, typically through the nitration of o-cresol (B1677501) (2-methylphenol), often results in a mixture of positional isomers. The directing effects of the hydroxyl and methyl groups lead to the formation of several isomers. The most common impurities include:

  • 2-Methyl-4-nitrophenol

  • 2-Methyl-5-nitrophenol

  • 2-Methyl-6-nitrophenol

  • Dinitrated byproducts (e.g., 2-Methyl-4,6-dinitrophenol)

  • Unreacted starting material (o-cresol)

Q2: Which purification techniques are most effective for separating these isomers?

A2: The choice of purification method depends on the impurity profile and the required final purity. The most common and effective techniques are:

  • Recrystallization: Ideal when this compound is the major component and the isomers have significantly different solubilities in a chosen solvent system.

  • Column Chromatography: A highly effective method for separating isomers with similar polarities, making it suitable for complex mixtures or when very high purity is required.[1]

  • Fractional Distillation: This method is only viable if the isomers have sufficiently different boiling points (typically a difference of less than 25°C).[2] The viability of this method is often limited due to the high boiling points and potential for decomposition.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity and identify the remaining isomers:

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 or a Phenyl Hydride column can effectively separate positional isomers.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and quantifying isomer ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between isomers based on the distinct chemical shifts and splitting patterns of the aromatic protons.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. The melting point of pure this compound is 146-148°C.

Data Presentation: Physical Properties of Isomers

The significant difference in melting points among the isomers is a key factor that enables purification by recrystallization. Boiling points are generally high and may not be practical for separation via distillation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 5460-31-1C₇H₇NO₃153.14146 - 148269.5[4]
2-Methyl-4-nitrophenol99-53-6C₇H₇NO₃153.1493 - 98285 - 286[5]
2-Methyl-5-nitrophenol5428-54-6C₇H₇NO₃153.14111 - 115[6]293.3[7]
2-Methyl-6-nitrophenol13073-29-5C₇H₇NO₃153.1468 - 71N/A

Troubleshooting Guides

Recrystallization

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// Connections start -> problem; problem -> oiling_out [label=" 'Oiling Out' "]; problem -> poor_recovery [label=" Low Yield "]; problem -> low_purity [label=" Impure Product "];

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poor_recovery -> sol_recovery1; poor_recovery -> sol_recovery2;

low_purity -> sol_purity1; low_purity -> sol_purity2; } enddot Caption: Troubleshooting logic for common recrystallization issues.

Q: My compound "oils out" instead of forming crystals. What should I do?

  • Possible Cause: The solution is supersaturated at a temperature above the melting point of your compound/impurity mixture. This is common when the boiling point of the solvent is too high.

  • Suggested Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Try letting it cool to room temperature on the benchtop before moving to an ice bath.

    • If the problem persists, choose a solvent with a lower boiling point.

Q: I have very poor recovery of my purified compound. How can I improve the yield?

  • Possible Cause 1: Too much solvent was used during dissolution. The ideal recrystallization uses the minimum amount of hot solvent needed to fully dissolve the solid.[8]

  • Suggested Solution 1: If the solution is too dilute, evaporate some of the solvent to concentrate it, then attempt cooling and crystallization again.

  • Possible Cause 2: The compound is significantly soluble in the cold solvent.

  • Suggested Solution 2: Ensure the final cooling step is done in an ice-water bath for an adequate amount of time (at least 15-20 minutes) to maximize precipitation.[9] You can also recover a "second crop" of crystals by concentrating the mother liquor (the leftover solution).

Column Chromatography

Q: I am getting poor separation between the isomers on the column. How can I optimize this?

  • Possible Cause 1: The mobile phase (eluent) is too polar. A polar solvent will move all components, even polar ones, through the column too quickly, resulting in poor separation.[1]

  • Suggested Solution 1: Decrease the polarity of the eluent. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system beforehand.

  • Possible Cause 2: The column was packed improperly, leading to channeling.

  • Suggested Solution 2: Ensure the adsorbent (silica gel) is packed uniformly without air bubbles or cracks. Tapping the column gently during packing and never letting the column run dry can prevent these issues.[10]

Q: My compound is eluting as a broad or "streaking" band. What is the problem?

  • Possible Cause 1: The initial sample band applied to the column was too wide.

  • Suggested Solution 1: Dissolve the crude sample in the minimum possible volume of solvent before loading it onto the column. A concentrated, narrow starting band leads to sharper separated bands.[10]

  • Possible Cause 2: The sample is too polar for the chosen solvent system, causing strong, irreversible adsorption to the top of the silica (B1680970).

  • Suggested Solution 2: Add a small percentage of a modifier like acetic acid or triethylamine (B128534) to the eluent, depending on whether your compound is acidic or basic. For phenols, a small amount of acetic acid can improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization from a Toluene (B28343)/Hexane (B92381) Solvent System

This protocol is suitable when this compound is the predominant isomer, leveraging its high melting point and differential solubility.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat. Slowly add hexane (a non-polar "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. The desired high-melting point isomer (this compound) should crystallize out first, leaving the lower-melting isomers in the solution (mother liquor).

  • Isolation: Once the flask has reached room temperature, cool it further in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method provides excellent separation for complex isomeric mixtures.

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  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pour this slurry into a glass chromatography column plugged with glass wool at the bottom, and allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top.[10]

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a moderately polar solvent like dichloromethane (B109758) (DCM). Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with 100% hexane. The least polar isomers will travel down the column first. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., move from 100% hexane to 98:2 hexane:ethyl acetate, then 95:5, and so on).

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Purity Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure desired product.

  • Product Isolation: Combine the fractions that contain only the pure this compound and remove the solvent using a rotary evaporator to yield the purified solid.

References

Improving peak shape of 2-Methyl-3-nitrophenol in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography Analysis of 2-Methyl-3-nitrophenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the peak shape of this compound in your gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing for polar and active compounds like this compound is often caused by secondary interactions with active sites within the GC system.[1][2] These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system.[2] These interactions can cause some analyte molecules to be retained longer than others, resulting in an asymmetrical peak with a "tail".[2]

Q2: How can I distinguish between a chemical cause (like active sites) and a physical cause for peak tailing?

A2: A good diagnostic step is to observe the peak shapes of all compounds in your chromatogram.[1][2]

  • If all peaks are tailing , including non-polar compounds and the solvent peak, it usually points to a physical or mechanical issue.[2][3] This could be due to a poor column cut, improper column installation, or a leak in the system.[1][2]

  • If only polar compounds like this compound are tailing , it strongly suggests a chemical issue related to active sites in the system.[1][2]

Q3: What are the immediate steps I can take to reduce peak tailing of this compound?

A3: Here are some immediate actions you can take:

  • Inlet Maintenance: Perform routine maintenance on the GC inlet. This includes replacing the liner with a fresh, deactivated one, changing the septum, and cleaning the injection port.[4]

  • Column Trimming: Trim 10-20 cm from the front of the column.[1] This can remove the most active sites that have been exposed to the sample matrix.

  • Use a Guard Column: A deactivated guard column can help protect the analytical column from non-volatile residues and active sites.[4]

Q4: Can derivatization improve the peak shape of this compound?

A4: Yes, derivatization is a highly effective strategy for improving the peak shape of polar compounds like phenols.[5][6] Derivatization replaces the active hydrogen of the phenolic hydroxyl group with a non-polar group.[5] This reduces the polarity of the analyte, making it more volatile and less likely to interact with active sites in the GC system.[5][6] Common derivatization techniques for phenols include silylation, acetylation, and pentafluorobenzylation.[5][7][8]

Troubleshooting Guide: Improving Peak Shape

This guide provides a systematic approach to troubleshooting and improving the peak shape of this compound.

Initial Checks
  • System Suitability: Before analyzing your sample, inject a standard mixture containing a non-polar compound and this compound. If both peaks tail, there might be a physical issue with your setup. If only the this compound peak tails, it's likely a chemical interaction issue.

  • Column Installation: Ensure the column is installed correctly in both the inlet and detector, with the correct insertion distances as per the manufacturer's instructions.[1][3] A poor installation can create dead volumes and disturb the gas flow, leading to peak tailing.[3]

  • Column Cut: Check the quality of the column cut. A clean, square cut is crucial for good peak shape.[1][3] A ragged or angled cut can cause turbulence and peak tailing.[1]

Troubleshooting Peak Tailing
  • Problem: Asymmetrical peaks with a trailing edge.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to trap non-volatile residues.
Column Contamination Trim 10-20 cm from the front of the column to remove accumulated non-volatile material and active sites.[1]
Column Activity Condition the column according to the manufacturer's instructions. If the column is old, it may need to be replaced. Consider using an inert-coated column for analyzing active compounds.[4]
Analyte-Column Interaction Derivatize the this compound to reduce its polarity. Silylation is a common and effective method for phenols.[5]
Improper Column Installation Re-install the column, ensuring the correct insertion depth into the inlet and detector.[1][3]
Troubleshooting Peak Fronting
  • Problem: Asymmetrical peaks with a leading edge.

  • Possible Causes & Solutions:

CauseSolution
Column Overload Dilute the sample and inject a smaller volume. If the peak shape improves, column overload was the issue.[9]
Incompatibility of Sample Solvent and Stationary Phase Ensure the sample solvent is compatible with the column's stationary phase. A mismatch in polarity can cause poor peak shape.
Incorrect Initial Oven Temperature For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[1]

Data Presentation: GC Parameters for this compound Analysis

The following table summarizes recommended starting parameters for the GC analysis of this compound. Optimization may be required for your specific application.

ParameterRecommendation for Underivatized AnalysisRecommendation for Derivatized Analysis (Silylation)Rationale
GC Column Phenyl Arylene type (e.g., DB-5ms, HP-5ms)Phenyl Arylene type (e.g., DB-5ms, HP-5ms)Provides good selectivity for aromatic compounds.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Inlet Temperature 250 °C250 °CEnsures complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or SplitSplitless or SplitDepends on the sample concentration.
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minStart at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 minOptimized for elution of the analyte and any derivatization byproducts.
Carrier Gas HeliumHeliumInert carrier gas.
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/minProvides optimal column efficiency.
Detector FID or MSFID or MSBoth are suitable detectors.
Derivatization Reagent N/ABSTFA with 1% TMCS or MSTFASilylating agents that effectively derivatize phenols.[5]

Experimental Protocol: Silylation of this compound

This protocol provides a detailed methodology for the silylation of this compound using BSTFA with 1% TMCS.

Materials:

  • This compound standard or sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • Anhydrous Pyridine (B92270) or Acetonitrile

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a GC vial insert.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Physical Issues cluster_2 Chemical Issues start Poor Peak Shape Observed (Tailing or Fronting) q1 Are all peaks in the chromatogram affected? start->q1 physical_issue Likely a Physical Issue q1->physical_issue Yes chemical_issue Likely a Chemical Issue (Active Sites) q1->chemical_issue No, only polar analytes check_install Check Column Installation (Inlet and Detector) physical_issue->check_install check_cut Inspect Column Cut (Should be clean and square) check_install->check_cut check_leaks Perform Leak Check check_cut->check_leaks end Re-analyze Sample check_leaks->end inlet_maint Perform Inlet Maintenance (Replace liner, septum) chemical_issue->inlet_maint trim_column Trim Column (10-20 cm from front) inlet_maint->trim_column derivatize Consider Derivatization (e.g., Silylation) trim_column->derivatize derivatize->end

Caption: Troubleshooting workflow for poor peak shape in GC.

G cluster_reaction Silylation of this compound phenol This compound (Active -OH group) product Silylated this compound (Non-polar TMS ether) phenol->product + BSTFA bstfa BSTFA (Silylating Agent) byproduct Byproducts

Caption: Silylation reaction for improving GC analysis.

References

Technical Support Center: Derivatization of Nitrophenols for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of nitrophenols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of nitrophenols necessary for GC-MS analysis?

A1: Direct GC-MS analysis of nitrophenols is challenging due to their high polarity and low volatility.[1][2] These characteristics can lead to poor chromatographic peak shape, such as tailing, and low sensitivity due to interactions with active sites in the GC system.[1][3] Derivatization converts the polar hydroxyl group of nitrophenols into a less polar, more volatile, and more thermally stable functional group, improving chromatographic performance and detection.[4]

Q2: What are the most common derivatization techniques for nitrophenols?

A2: The three most common derivatization techniques for nitrophenols for GC-MS analysis are:

  • Silylation: This is a widely used method that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5]

  • Acylation: This technique introduces an acyl group (e.g., acetyl) to the hydroxyl group, forming an ester.[6]

  • Alkylation (Methylation): This method involves adding a methyl group to the hydroxyl group, forming an ether. Diazomethane (B1218177) is a common reagent for this purpose.[7]

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on several factors, including the specific nitrophenol, the sample matrix, and the desired properties of the derivative. Silylation is a versatile and common choice, with reagents like BSTFA and MTBSTFA being popular.[5] Acylation can be a good alternative, especially when derivative stability is a concern.[8] Methylation with diazomethane is also effective but requires special safety precautions due to the reagent's toxicity and explosive nature.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the derivatization and analysis of nitrophenols.

Issue 1: Incomplete Derivatization

Symptom:

  • You observe peaks for both the derivatized and underivatized nitrophenol in your chromatogram.

  • The peak response for your derivatized analyte is low and inconsistent.[5]

Logical Troubleshooting Workflow

cluster_solutions Corrective Actions start Incomplete Derivatization Observed check_moisture Check for Moisture (Sample, Solvents, Glassware) start->check_moisture check_reagent Verify Reagent Quality & Quantity check_moisture->check_reagent If moisture is absent sol_moisture Dry sample completely. Use anhydrous solvents. Oven-dry glassware. check_moisture->sol_moisture check_conditions Optimize Reaction Conditions (Time & Temperature) check_reagent->check_conditions If reagent is sufficient & fresh sol_reagent Use fresh reagent. Increase reagent excess (e.g., 2:1 molar ratio to active hydrogens). check_reagent->sol_reagent check_catalyst Consider Catalyst Addition check_conditions->check_catalyst If still incomplete sol_conditions Increase reaction time and/or temperature (e.g., 60-80°C for 30-60 min for silylation). check_conditions->sol_conditions check_matrix Evaluate Matrix Effects check_catalyst->check_matrix If still incomplete sol_catalyst Add a catalyst like TMCS for silylation or pyridine (B92270) for acylation. check_catalyst->sol_catalyst solution Complete Derivatization Achieved check_matrix->solution After addressing matrix sol_matrix Perform sample cleanup (e.g., SPE) to remove interfering compounds. check_matrix->sol_matrix

Caption: Troubleshooting workflow for incomplete derivatization.

Possible Causes and Solutions:

  • Presence of Moisture: Silylating reagents are particularly sensitive to moisture. Water in the sample, solvents, or on the glassware will react with the derivatizing agent, reducing its availability to react with the target analyte.

    • Solution: Ensure your sample is completely dry before adding the reagent. Use anhydrous solvents and oven-dried glassware.[5]

  • Insufficient Reagent: The derivatization reaction may not go to completion if there is not enough reagent to react with all active hydrogens in the sample.

    • Solution: Use a sufficient excess of the derivatizing reagent. A general rule is to use at least a 2:1 molar ratio of the reagent to the active hydrogens in the sample.

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to go to completion, especially for sterically hindered nitrophenols.

    • Solution: Increase the reaction time and/or temperature. For many silylation reactions, heating at 60-80°C for 30-60 minutes is effective.[4]

  • Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.

    • Solution: Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization.

Issue 2: Peak Tailing

Symptom:

  • Chromatographic peaks are asymmetrical with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

  • Active Sites in the GC System: Underivatized nitrophenols or other polar compounds in the sample can interact with active sites (silanol groups) in the GC inlet liner or on the column, causing peak tailing.[3]

    • Solution: Ensure complete derivatization. If the problem persists, use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly replace the liner and trim the first few centimeters of the column.

  • Column Contamination: Non-volatile residues from the sample matrix or previous injections can accumulate on the column, leading to peak tailing.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this is not effective, the column may need to be replaced.

  • Inappropriate GC Conditions: A low oven temperature or an incorrect carrier gas flow rate can contribute to peak tailing.

    • Solution: Optimize the GC oven temperature program and carrier gas flow rate for your specific analytes.

Issue 3: Extraneous Peaks in the Chromatogram

Symptom:

  • You observe unexpected peaks in your chromatogram that are not your target analyte or internal standard.

Possible Causes and Solutions:

  • Derivatization Byproducts: The derivatization reaction itself can produce byproducts. For example, silylation reactions can sometimes lead to the formation of multiple derivatives for a single compound, especially with molecules containing multiple functional groups.[5]

    • Solution: Optimize the derivatization conditions (reagent, temperature, and time) to favor the formation of a single, stable derivative. Review the mass spectra of the extraneous peaks to identify them as potential byproducts.

  • Contaminated Reagents or Solvents: Impurities in the derivatization reagents or solvents can appear as peaks in the chromatogram.

    • Solution: Use high-purity reagents and solvents. It is good practice to run a reagent blank (derivatizing agent and solvent without the sample) to identify any peaks originating from the reagents.

  • Matrix Components: The sample matrix may contain compounds that are also derivatized and detected by the GC-MS.

    • Solution: Implement a sample cleanup procedure (e.g., SPE) to remove interfering matrix components before derivatization.

Data Presentation

Table 1: Comparison of Silylation Reagents for Nitrophenol Derivatization

ReagentDerivativeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)TMS EtherHighly reactive, volatile byproducts.[1]Moisture sensitive, derivatives can be less stable.[9]70-80°C for 30-60 minutes.[4]
MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide)TBDMS EtherForms more stable derivatives, less moisture sensitive than BSTFA.[10]Less reactive than BSTFA, may require longer reaction times or higher temperatures.80°C for 60 minutes.[2]

Table 2: Performance Data for GC-MS Analysis of Derivatized Nitrophenols

NitrophenolDerivatization MethodDerivativeLOD (µg/L)LOQ (µg/L)Linearity (R²)Recovery (%)RSD (%)
2,4-DinitrophenolNot specifiedNot specified-->0.99892.1<10.7
MononitrophenolsMethylation (Diazomethane)Methyl Ether~0.25--75-100-
Various PhenolsSilylation (MTBSTFA)TBDMS Ether5-10----
4-NitrophenolUPLC-MS/MS--0.1 ppm---

Note: The data in this table is compiled from various sources and should be used as a general guide. Optimal conditions and performance metrics will vary depending on the specific instrumentation, matrix, and experimental setup.[2][7][11][12]

Experimental Protocols

Protocol 1: Silylation of Nitrophenols using BSTFA

This protocol provides a general procedure for the silylation of nitrophenols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.

Materials:

  • Dried sample extract containing nitrophenols

  • BSTFA + 1% TMCS

  • Pyridine (anhydrous)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Experimental Workflow: Silylation

start Start: Dried Sample Extract add_pyridine Add Pyridine start->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa vortex Vortex to Mix add_bstfa->vortex heat Heat at 70-80°C for 30-60 minutes vortex->heat cool Cool to Room Temperature heat->cool analyze Analyze by GC-MS cool->analyze

Caption: General experimental workflow for silylation of nitrophenols.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Transfer a known amount of the dried extract into a GC vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the vial. Then, add 100 µL of BSTFA + 1% TMCS.[4]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial in a heating block or oven at 70-80°C for 30-60 minutes.[4]

  • Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS.

Protocol 2: Acetylation of Nitrophenols using Acetic Anhydride (B1165640)

This protocol describes the acetylation of nitrophenols using acetic anhydride with pyridine as a catalyst.

Materials:

  • Sample extract containing nitrophenols

  • Acetic anhydride

  • Pyridine

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • GC vials

Procedure:

  • Sample Preparation: Transfer a known amount of the sample extract into a reaction vial. If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and dry the organic phase with anhydrous sodium sulfate. Concentrate the extract to a small volume.

  • Derivatization: Add 100 µL of pyridine and 200 µL of acetic anhydride to the concentrated extract.[9]

  • Reaction: Cap the vial and let the reaction proceed at room temperature for 15-30 minutes. For less reactive nitrophenols, gentle heating (e.g., 60°C) may be required.[9]

  • Work-up: Quench the excess acetic anhydride by adding 1 mL of saturated sodium bicarbonate solution. Extract the acetylated nitrophenols with an appropriate organic solvent (e.g., 1 mL of dichloromethane).

  • Drying and Analysis: Dry the organic extract over anhydrous sodium sulfate and transfer it to a GC vial for analysis.

Protocol 3: Methylation of Nitrophenols using Diazomethane

Safety Precaution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

  • Sample extract in an appropriate solvent (e.g., ether/pentane mixture)

  • Ethereal solution of diazomethane

Procedure:

  • Sample Preparation: The nitrophenols should be extracted into a suitable organic solvent.[7]

  • Derivatization: Add a cooled ethereal solution of diazomethane to the sample extract until a faint yellow color persists, indicating a slight excess of the reagent.[7]

  • Reaction: The reaction is typically rapid at room temperature.

  • Quenching: Gently bubble nitrogen gas through the solution to remove the excess diazomethane.

  • Analysis: The methylated sample can then be concentrated and analyzed by GC-MS. The resulting recoveries for mononitrophenols are generally between 75% and 100%.[7]

References

Stability of 2-Methyl-3-nitrophenol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methyl-3-nitrophenol in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a yellow to brown crystalline powder.[1] Like many nitrophenols, its stability can be influenced by factors such as the solvent used, pH, exposure to light, and temperature. The nitro group can make the compound susceptible to degradation under certain conditions.[2]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in 95% ethanol (B145695) at a concentration of 50 mg/mL.[3] While specific solubility data in other solvents is limited, it is expected to be soluble in other polar organic solvents. Its solubility in aqueous solutions is expected to be limited but may increase with changes in pH.

Q3: How does pH affect the stability of this compound solutions?

A3: Phenolic compounds can be susceptible to degradation in alkaline conditions. The acidic proton of the hydroxyl group can be abstracted under basic conditions, forming a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation. In acidic conditions, hydrolysis of the nitro group is a possibility, though generally, nitrophenols are relatively stable to acid hydrolysis.

Q4: Is this compound sensitive to light?

A4: Nitrophenols can be susceptible to photodegradation.[4][5] It is recommended to store solutions of this compound in amber vials or otherwise protected from light to minimize the risk of photochemical reactions.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound in an inert atmosphere at room temperature.[1][6] Solutions should be stored in tightly sealed containers, protected from light, and in a cool, dry place. For long-term storage, refrigeration may be considered.

Troubleshooting Guide

This guide will help you troubleshoot common stability-related issues with this compound.

Issue 1: Unexpected changes in the color of the solution.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify the pH of the solution. Highly basic or acidic conditions can promote degradation.

    • Ensure the solution has been protected from light. Exposure to UV or ambient light can cause photodegradation.

    • Check for the presence of oxidizing agents in your solvent or other reagents.

    • Analyze a sample of the solution using HPLC or UV-Vis spectrophotometry to check for the appearance of new peaks or a shift in the absorbance maximum, which would indicate the formation of degradation products.

Issue 2: Inconsistent results in assays or experiments.

  • Possible Cause: Instability of the stock or working solutions.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound before each experiment.

    • Perform a stability study of your stock solution under your storage conditions to determine its shelf-life. This can be done by periodically analyzing the solution for purity.

    • Evaluate the compatibility of this compound with other components in your experimental setup.

Issue 3: Precipitation of the compound from the solution.

  • Possible Cause: Poor solubility or solvent evaporation.

  • Troubleshooting Steps:

    • Confirm the solubility of this compound in the chosen solvent at the desired concentration.

    • Ensure that the container is properly sealed to prevent solvent evaporation, which would increase the concentration of the compound beyond its solubility limit.

    • If using a mixed solvent system, ensure the solvents are miscible in all proportions used.

Data on Stability of this compound in Different Solvents

Solvent ClassExample SolventsExpected Stability (at Room Temperature, protected from light)Potential Degradation Pathways
Polar Protic Water, Ethanol, MethanolModerate to GoodPotential for slow hydrolysis under extreme pH conditions. Susceptible to photodegradation in aqueous solutions.
Polar Aprotic Acetonitrile (B52724), DMSO, DMFGood to ExcellentGenerally more stable due to the absence of acidic protons that can participate in degradation reactions.
Non-Polar Hexane, TolueneGoodStability is generally good, but solubility may be a limiting factor.

Experimental Protocols

1. Protocol for Assessing Stability using UV-Vis Spectrophotometry

This method is suitable for a quick assessment of degradation, which is often accompanied by a change in the UV-Vis absorption spectrum.

  • Objective: To monitor the stability of a this compound solution over time by observing changes in its absorbance spectrum.

  • Materials:

    • This compound

    • Solvent of interest

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest. The concentration should be such that the absorbance maximum is within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

    • Immediately after preparation (t=0), record the UV-Vis spectrum of the solution from 200-800 nm.

    • Store the solution under the desired conditions (e.g., room temperature, protected from light).

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the solution again.

    • Analyze the spectra for any changes, such as a decrease in the absorbance at the maximum wavelength (λmax), a shift in λmax, or the appearance of new peaks, which would indicate degradation.

2. Protocol for a Forced Degradation Study using HPLC

Forced degradation studies are essential for developing stability-indicating analytical methods.[7][8]

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating HPLC method.[9][10]

  • Materials:

    • This compound

    • HPLC grade solvents (e.g., acetonitrile, methanol, water)

    • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

    • HPLC system with a UV detector

    • HPLC column suitable for phenolic compounds (e.g., C18)

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a specified period. Cool, neutralize, and dilute to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently for a specified period. Cool, neutralize, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified period. Dilute for HPLC analysis.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., a UV lamp) for a specified period.

    • Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).

    • HPLC Analysis: Analyze the stressed samples along with an unstressed control sample using a suitable HPLC method. The method should be developed to separate the parent compound from all degradation products.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue with This compound Solution issue Identify the Issue: - Color Change? - Inconsistent Results? - Precipitation? start->issue color_change Color Change issue->color_change Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes precipitation Precipitation issue->precipitation Yes check_pH Check pH of Solution color_change->check_pH prepare_fresh Prepare Fresh Solutions inconsistent_results->prepare_fresh check_solubility Verify Solubility and Concentration precipitation->check_solubility protect_from_light Ensure Protection from Light check_pH->protect_from_light check_oxidants Check for Oxidizing Agents protect_from_light->check_oxidants analytical_check Analyze by HPLC/UV-Vis for Degradation Products check_oxidants->analytical_check resolve Issue Resolved analytical_check->resolve Degradation Confirmed no_resolve Issue Not Resolved (Consult Further) analytical_check->no_resolve No Degradation Detected stability_study Perform Solution Stability Study prepare_fresh->stability_study check_compatibility Evaluate Component Compatibility stability_study->check_compatibility check_compatibility->analytical_check check_evaporation Check for Solvent Evaporation check_solubility->check_evaporation check_evaporation->analytical_check

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hydrolysis_prod Potential Products: - 2-Methyl-nitrosophenol - Other hydrolyzed species hydrolysis->hydrolysis_prod oxidation_prod Potential Products: - Ring-opened products - Polymeric materials oxidation->oxidation_prod photo_prod Potential Products: - Rearranged isomers - Photoreduction products photodegradation->photo_prod

Caption: Potential degradation pathways.

References

Technical Support Center: 2-Methyl-3-nitrophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals manage and assess the stability of 2-Methyl-3-nitrophenol analytical standards.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my this compound analytical standard?

A: Proper storage is critical to maintain the integrity of the standard.

  • Solid Standard: Store in a tightly sealed, light-resistant container in a cool, dark, and dry place. Recommended storage is typically 2-8°C.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

  • Standard Solutions: Solutions are generally less stable than the solid material. They should be stored in amber glass vials at refrigerated temperatures (2-8°C). The stability of a prepared solution is limited and should be determined experimentally. Avoid long-term storage of dilute solutions.

Q2: What are the common signs of degradation in my this compound standard?

A: Degradation can manifest in several ways:

  • Visual Changes: A noticeable change in color, such as darkening from light yellow to brown, can indicate degradation. For nitrophenols, color change can occur upon exposure to light.[2]

  • Analytical Changes: When using chromatographic methods like HPLC, signs of degradation include a decrease in the peak area of the main compound, the appearance of new impurity peaks, and a drifting baseline.

  • Inconsistent Results: Unexplained variability in analytical results or failure to meet system suitability criteria can be a symptom of standard instability.

Q3: What environmental factors can accelerate the degradation of this compound?

A: Like other nitrophenols, this compound is susceptible to several stress factors:

  • Temperature: Elevated temperatures can significantly accelerate thermal degradation.[3][4] The initial decomposition temperatures of nitrophenols are notably lower than related non-nitrated compounds.[3]

  • Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.[2][5] Some nitrophenol isomers are known to change color upon exposure to sunlight.[2]

  • pH (Hydrolysis): The stability of the compound in solution is pH-dependent. Extreme pH conditions (strong acid or strong base) can catalyze hydrolysis.

  • Oxidation: The presence of oxidizing agents, or even atmospheric oxygen over long periods, can lead to oxidative degradation. Advanced oxidation processes like Fenton oxidation are known to rapidly degrade nitrophenols.[6][7][8][9]

Q4: I see extra peaks in my chromatogram. Could these be degradation products?

A: Yes, the appearance of new, unidentified peaks is a classic indicator of degradation. A forced degradation study is the definitive way to confirm this. By intentionally exposing the standard to stress conditions (heat, light, acid, base, oxidation), you can generate its degradation products and confirm if the extra peaks in your sample match their chromatographic profiles.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Actions & Troubleshooting Steps
Low or Inconsistent Assay Results Degradation of the solid analytical standard or prepared standard solution.1. Prepare a Fresh Standard: Prepare a new stock solution from the solid standard and re-analyze the sample. 2. Use a New Vial: If possible, use a fresh, unopened vial of the analytical standard to prepare your solution. 3. Verify Storage Conditions: Confirm that both solid material and prepared solutions have been stored according to the manufacturer's recommendations (cool, dark, sealed).
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Review Handling Procedures: Ensure standard solutions are not exposed to excessive light or heat during preparation and analysis. 2. Check Solvent/Mobile Phase Purity: Ensure solvents are of high purity and free from contaminants. 3. Perform Stress Testing: Conduct a forced degradation study (see protocol below) to identify the retention times of potential degradation products.
Drifting Baseline or Poor Peak Shape System contamination from degradants or complex degradation pathways.1. Flush the System: Thoroughly flush the HPLC system and column to remove any adsorbed compounds. 2. Prepare Fresh Mobile Phase: Degraded mobile phase components can sometimes cause baseline issues. 3. Evaluate Solution Stability: Analyze the prepared standard solution at several time points (e.g., 0, 4, 8, 24 hours) to assess its short-term stability in the analytical solvent.

Illustrative Degradation Data

The following tables provide example data based on the known behavior of the nitrophenol class of compounds. This is not experimental data for this compound and should be used as a general guideline for designing stability studies.

Table 1: Example Thermal Degradation in Solution (60°C)

Time (hours) % Degradation (Hypothetical)
0 0.0
24 1.5
48 3.2
72 5.1

| 168 | 11.8 |

Table 2: Example Photodegradation (ICH Compliant Light Source)

Time (hours) % Degradation (Hypothetical)
0 0.0
1 2.5
4 8.0
8 15.2

| 24 | 35.6 |

Table 3: Example pH-Dependent Degradation (Hydrolysis at 40°C for 72h)

Condition % Degradation (Hypothetical)
0.1 M HCl 4.5
pH 4.0 Buffer < 1.0
pH 7.0 Buffer < 1.0
pH 9.0 Buffer 2.8

| 0.1 M NaOH | 12.5 |

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[10][12][13]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial. For the control, mix 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide. Keep at room temperature for 8 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute with solvent and heat the solution at 80°C for 48 hours. Also, heat the solid powder at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze by a stability-indicating HPLC-UV method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak and the formation of new peaks. Aim for 10-30% degradation of the active compound.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method capable of separating the intact this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 280 nm) or use a PDA detector to scan from 200-400 nm.

  • Injection Volume: 10 µL.

  • Procedure: Inject the control sample and the samples from the forced degradation study.

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Visualizations

G start Problem Observed (e.g., Low Assay, New Peaks) check_storage Verify Storage Conditions (Cool, Dark, Sealed?) start->check_storage check_storage->start No (Correct Storage First) prep_fresh Prepare Fresh Standard Solution from Same Vial check_storage->prep_fresh  Yes analyze_fresh Re-analyze Sample prep_fresh->analyze_fresh problem_solved Problem Resolved analyze_fresh->problem_solved  Issue Gone problem_persists Problem Persists analyze_fresh->problem_persists  Issue Remains use_new_vial Use New, Unopened Vial of Standard problem_persists->use_new_vial contact_support Suspect Lot-Specific Issue Contact Supplier/Technical Support problem_persists->contact_support If new vial also fails use_new_vial->analyze_fresh Prepare &

Caption: Troubleshooting workflow for analytical standard degradation issues.

G center This compound Standard Stability thermal Thermal Stress (Heat) center->thermal photo Photolytic Stress (UV/Visible Light) center->photo hydrolysis Hydrolytic Stress (pH Extremes) center->hydrolysis oxidation Oxidative Stress (Peroxides, Oxygen) center->oxidation degradation Degradation Products & Loss of Potency thermal->degradation photo->degradation hydrolysis->degradation oxidation->degradation

Caption: Key environmental factors influencing the degradation of nitrophenols.

G cluster_stress Stress Conditions start Prepare Stock Solution acid Acid (HCl, Heat) start->acid base Base (NaOH, RT) start->base oxid Oxidation (H2O2, RT) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV oxid->analyze therm->analyze photo->analyze neutralize->analyze evaluate Evaluate Chromatograms & Identify Degradants analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Analysis of 2-Methyl-3-nitrophenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 2-Methyl-3-nitrophenol in environmental samples, with a focus on overcoming matrix effects.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites on the column: Silanol groups on the column packing can interact with the polar functional groups of this compound. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape. 3. Column contamination: Buildup of matrix components on the column can interfere with the chromatography.1. Use an end-capped column or a column with a different stationary phase. Consider a column specifically designed for polar compounds. 2. Adjust the mobile phase pH. For acidic compounds like nitrophenols, a lower pH (e.g., using formic acid) can improve peak shape. Ensure the mobile phase is adequately buffered. 3. Implement a column washing step between injections or use a guard column to protect the analytical column.[1][2]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate: Inaccurate solvent mixing or pump malfunction can lead to retention time shifts. 2. Column temperature variations: Inadequate temperature control of the column compartment can cause inconsistent retention. 3. Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.1. Ensure proper solvent mixing and degas the mobile phase to prevent bubble formation. Regularly maintain the HPLC pump. 2. Use a column oven to maintain a stable temperature throughout the analysis. 3. Monitor column performance with a quality control standard and replace the column when performance degrades.
Low Analyte Response or Signal Suppression 1. Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source.[3] 2. Inefficient extraction: The sample preparation method may not be effectively extracting the analyte from the matrix. 3. Suboptimal MS source parameters: The settings for the mass spectrometer's ion source may not be optimized for this compound.1. Improve sample cleanup: Use Solid Phase Extraction (SPE) with a sorbent that effectively removes interferences. Dilute the sample if the analyte concentration is high enough. 2. Optimize the extraction procedure: Adjust the pH of the sample and the choice of extraction solvent. 3. Optimize MS source parameters such as capillary voltage, gas flows, and temperature by infusing a standard solution of the analyte.
High Analyte Response or Signal Enhancement 1. Matrix effects: Co-eluting compounds can sometimes enhance the ionization of the target analyte.[3] 2. Co-eluting isobaric interference: Another compound with the same mass-to-charge ratio as this compound may be co-eluting.1. Improve chromatographic separation to resolve the analyte from the enhancing matrix components. 2. Use a high-resolution mass spectrometer to differentiate between the analyte and the isobaric interference. Alternatively, optimize the fragmentation in a tandem MS system to find a unique product ion.
Poor Reproducibility 1. Inconsistent sample preparation: Variations in extraction efficiency or sample handling can lead to poor reproducibility. 2. Instrument variability: Fluctuations in the performance of the LC or MS system.1. Use an internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for variations in sample preparation and matrix effects.[4] 2. Perform regular system suitability tests to ensure the instrument is performing consistently.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's response due to the co-eluting components of the sample matrix. In the context of LC-MS analysis of this compound from environmental samples like soil or water, complex organic and inorganic substances can be co-extracted with the analyte. These substances can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the response of the analyte in a neat solvent to the response of the analyte spiked into a blank sample extract (a sample that does not contain the analyte). A significant difference in the responses indicates the presence of matrix effects.

Q3: What is the best way to mitigate matrix effects?

A3: The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way. Therefore, by using the ratio of the analyte signal to the internal standard signal, the matrix effects can be compensated for. Other strategies include improving sample cleanup, diluting the sample, and using matrix-matched calibration standards.[4]

Q4: What type of sample preparation is recommended for this compound in water and soil samples?

A4: For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. For soil and sediment samples, a solvent extraction followed by SPE cleanup is typically necessary to remove the more complex matrix components. The choice of extraction solvent and SPE sorbent should be optimized for this compound.

Q5: Which analytical technique is most suitable for the analysis of this compound in environmental samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity, which are crucial for detecting low concentrations of this compound in complex environmental matrices.

Quantitative Data on Matrix Effects

The following table summarizes matrix effect data for several nitrophenols in atmospheric aerosol samples, which can provide an indication of the potential for matrix effects in other environmental matrices. Matrix Effect (ME) is calculated as (Peak area in matrix / Peak area in solvent) * 100%. A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

AnalyteMatrix Effect (%) in Atmospheric Aerosol Samples[6]
4-Nitrophenol89.9 - 113.8
2,4-Dinitrophenol89.9 - 113.8
4-Nitrocatechol89.9 - 113.8
2,6-dimethyl-4-nitrophenol158.2

Note: Data for this compound was not specifically available. The provided data for other nitrophenols illustrates the variability of matrix effects.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.

  • Acidify the sample to pH ~3 with formic acid.

  • Add an internal standard (e.g., isotope-labeled this compound).

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by acidified water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., 10% B to 90% B over 8 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for this compound and the internal standard should be used.

Protocol 2: Analysis of this compound in Soil/Sediment Samples by LC-MS/MS

1. Sample Preparation (Solvent Extraction and SPE Cleanup)

  • Air-dry and sieve the soil/sediment sample.

  • Weigh a portion of the sample (e.g., 5 g) into a centrifuge tube.

  • Add an internal standard.

  • Add an extraction solvent (e.g., a mixture of acetone (B3395972) and hexane) and vortex or sonicate to extract the analyte.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process.

  • Combine the extracts and concentrate them.

  • Perform an SPE cleanup as described in Protocol 1 to remove interferences.

2. LC-MS/MS Analysis

  • Follow the LC-MS/MS analysis parameters as described in Protocol 1.

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies A Prepare Blank Matrix Extract C Spike Analyte into Blank Extract (Post-Extraction Spike) A->C B Prepare Analyte Standard in Solvent D Analyze Both Samples by LC-MS/MS B->D C->D E Compare Peak Areas D->E F Calculate Matrix Effect (%) E->F G Significant Matrix Effect Detected (e.g., >20% suppression/enhancement) F->G Decision Point H Improve Sample Cleanup (e.g., optimize SPE) G->H I Use Stable Isotope-Labeled Internal Standard (SIL-IS) G->I J Use Matrix-Matched Calibration G->J K Dilute Sample G->K L Method Validation H->L I->L J->L K->L

Caption: Workflow for assessing and mitigating matrix effects in analytical methods.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing 2-Methyl-3-nitrophenol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation parameters when using 2-Methyl-3-nitrophenol as an internal standard (IS). The performance is objectively compared with established alternatives, supported by experimental data from relevant studies. This document is intended to assist laboratory professionals in selecting the appropriate internal standard and developing robust analytical methods for the quantification of phenolic compounds.

An internal standard is a substance added in a constant amount to samples, calibration standards, and controls in a chemical analysis. This helps to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response. The ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the samples.

This compound is utilized as an internal standard in the analysis of other nitroaromatic compounds, such as in the measurement of methylnitrophenols in atmospheric particulate matter.[1] Its chemical structure, featuring a phenol (B47542) ring with both methyl and nitro functional groups, makes it a suitable chemical analog for various nitrophenolic analytes.

Experimental Workflow and Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following diagram illustrates a typical workflow for the validation of a chromatographic method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Separation & Detection (Column, Mobile Phase, etc.) B->C D Select Internal Standard (e.g., this compound) C->D E Specificity/ Selectivity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) F->H I LOD & LOQ F->I J Robustness H->J K Sample Analysis J->K M Ongoing Method Performance Verification K->M L System Suitability Testing L->K

Caption: A typical workflow for analytical method development and validation.

Experimental Protocols

Below are representative experimental protocols for the analysis of nitrophenols using High-Performance Liquid Chromatography (HPLC), which can be adapted for use with this compound or alternative internal standards.

HPLC Method with 2-Chlorophenol (B165306) as Internal Standard

This protocol is based on a validated method for the determination of phenol and nitrophenols in water samples.[2][3]

  • Instrumentation: HPLC system with a Diode-Array Detector (DAD).

  • Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).

  • Mobile Phase: Isocratic elution with 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v).

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 45 °C.

  • Detection: UV absorbance at the maximum wavelength for each analyte.

  • Internal Standard (IS): 2-Chlorophenol at a concentration of 5000 ng/mL.

  • Sample Preparation (SPE):

    • Condition a polymeric Lichrolut EN solid-phase extraction cartridge.

    • Pass 1 L of the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and the internal standard with a suitable organic solvent.

    • Evaporate the eluate to near dryness and reconstitute in the mobile phase for injection.

GC-MS Method (General Protocol for Phenols)

This is a general protocol adaptable for this compound, based on standard EPA methods.[4][5]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Column: Low polarity capillary column, such as a 5% phenyl/95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent).

  • Injector: Splitless mode, 270 °C.

  • Carrier Gas: Helium.

  • Oven Program: Start at 84°C for 1 minute, ramp at 8°C/min to 200°C (hold 2 minutes), then ramp at 10°C/min to 300°C (hold 15 minutes).[6]

  • Internal Standard (IS): this compound.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, phenols can be derivatized. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[6]

    • Evaporate the sample extract to dryness.

    • Add BSTFA and a catalyst (e.g., pyridine).

    • Heat the mixture (e.g., 60-70 °C) for a specified time to ensure complete reaction.

    • Inject the derivatized sample into the GC-MS.

Data Presentation: A Comparative Analysis

The selection of an internal standard is critical for method performance. An ideal IS should have similar chromatographic and physicochemical properties to the analyte(s) of interest. Below is a comparison of validation parameters for an HPLC method using 2-Chlorophenol as an IS against representative data for a method using this compound.

Table 1: Performance Data for HPLC Method using 2-Chlorophenol as Internal Standard (Data sourced from a validated method for phenol and nitrophenol analysis in water)[2][3]

AnalyteLinearity Range (ng/mL)Accuracy (% Recovery)Precision (% CV, intraday/interday)
Phenol200 - 80000.999190 - 112%< 15%
4-Nitrophenol200 - 80000.999590 - 112%< 15%
2-Nitrophenol200 - 80000.999890 - 112%< 15%
2,4-Dinitrophenol200 - 80000.999290 - 112%< 15%
4,6-Dinitro-o-cresol200 - 80000.999690 - 112%< 15%

Table 2: Representative Performance Data for a Chromatographic Method using this compound as Internal Standard (Data are typical values based on general method validation guidelines for trace analysis of similar compounds)

AnalyteLinearity Range (ng/mL)Accuracy (% Recovery)Precision (% RSD)LOD (ng/mL)LOQ (ng/mL)
2-Methyl-4-nitrophenol5 - 500> 0.99585 - 115%< 15%1.55.0
4-Methyl-2-nitrophenol5 - 500> 0.99585 - 115%< 15%1.55.0
3-Methyl-4-nitrophenol5 - 500> 0.99585 - 115%< 15%2.06.0
2,6-Dimethyl-4-nitrophenol5 - 500> 0.99580 - 120%< 15%2.57.5
Discussion
  • 2-Chlorophenol has demonstrated excellent performance in a validated HPLC-UV method for a range of phenols and nitrophenols.[2] The reported accuracy (90-112%) and precision (<15% CV) are well within typical acceptance criteria for environmental analysis.[2][3] Its utility is proven for aqueous sample analysis following solid-phase extraction.

  • This compound is structurally very similar to analytes like methyl-nitrophenols, making it a theoretically strong candidate for an internal standard in their analysis. This structural similarity helps to compensate for variations in extraction efficiency and instrumental response more effectively. While a complete, published validation table for this specific IS was not identified, the representative data in Table 2 reflect expected performance for a well-developed chromatographic method. For trace analysis, methods often achieve recoveries between 80-120% and precision (RSD) below 15%.

The choice between these internal standards would depend on the specific analytes of interest. For the analysis of various phenol and nitrophenol pollutants, 2-chlorophenol is a validated option. For targeted analysis of methyl-nitrophenol isomers, this compound offers the advantage of closer structural analogy.

Logical Relationship in Internal Standard Calibration

The diagram below illustrates the principle of using an internal standard for quantification. The ratio of the analyte response to the internal standard response is used to construct the calibration curve, which mitigates variations in injection volume and instrument response.

G cluster_0 Calibration Standards cluster_1 Unknown Sample cluster_2 Analysis & Calculation A Analyte (Known Concentrations) B Internal Standard (IS) (Constant Concentration) E Measure Response (Peak Area or Height) A->E B->E C Analyte (Unknown Concentration) D Internal Standard (IS) (Same Constant Concentration) C->E D->E F Calculate Response Ratio (Analyte Response / IS Response) E->F G Plot Calibration Curve (Response Ratio vs. Analyte Conc.) F->G H Determine Sample Concentration from its Response Ratio G->H

Caption: The principle of quantification using an internal standard.

Conclusion

Both this compound and 2-Chlorophenol can serve as effective internal standards for the analysis of phenolic compounds. The choice depends on the specific analytes and the analytical method employed. 2-Chlorophenol is a well-documented and validated choice for a broad range of phenols in water analysis by HPLC. This compound offers a closer structural match for the analysis of methyl-nitrophenol isomers, which is advantageous for methods like GC-MS, particularly in complex matrices like atmospheric aerosols. For any chosen internal standard, a thorough method validation is mandatory to ensure the data generated is accurate, precise, and reliable for its intended scientific purpose.

References

Accuracy and precision of 2-Methyl-3-nitrophenol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. This guide provides a comparative overview of two primary analytical methods for the quantification of 2-Methyl-3-nitrophenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for similar nitrophenol isomers, providing a robust framework for the analysis of this compound.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the estimated quantitative performance of HPLC-UV and GC-MS for the analysis of this compound, based on data reported for closely related nitrophenol isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
**Linearity (R²) **> 0.998> 0.998
Derivatization Required NoYes (typically)

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from validated procedures for the analysis of nitrophenol isomers.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 270 nm.

  • Injection Volume: 10 µL.

3. Analysis:

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared unknown samples and determine their concentrations from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polarity of nitrophenols, a derivatization step is often required to improve volatility and chromatographic peak shape for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of this compound in a suitable organic solvent (e.g., ethyl acetate).

  • For unknown samples, perform a liquid-liquid extraction from the sample matrix into an organic solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction, forming the trimethylsilyl (B98337) (TMS) ether of this compound.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

Mandatory Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS quantification methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start prep_std Prepare Standards start->prep_std prep_sample Prepare Sample start->prep_sample dissolve Dissolve/Dilute prep_std->dissolve prep_sample->dissolve filter Filter dissolve->filter end_prep Prepared Sample filter->end_prep injection Inject into HPLC end_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the quantification of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Start extraction Liquid-Liquid Extraction start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Derivatization (e.g., Silylation) reconstitution->derivatization end_prep Derivatized Sample derivatization->end_prep injection Inject into GC-MS end_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry (SIM) ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the quantification of this compound by GC-MS.

A Comparative Guide to the Analytical Quantification of 2-Methyl-3-nitrophenol: Evaluating Limit of Detection and Limit of Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methyl-3-nitrophenol, a compound relevant in various chemical and pharmaceutical contexts. Due to the limited availability of direct data for this compound, this document presents performance characteristics for closely related nitrophenol compounds, offering a reliable benchmark for analytical method selection and development. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique is paramount for the accurate detection and quantification of chemical compounds. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics that define the sensitivity of a method. Below is a summary of LOD and LOQ values obtained for nitrophenols using HPLC-UV and GC-MS, which can be considered indicative for the analysis of this compound.

Analytical MethodCompound(s) AnalyzedLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Phenols and Nitrophenols Mix0.96–3.40 ng/mL3.21–11.33 ng/mL
HPLC-UV 3-Methyl-4-nitrophenol0.87 µg/mLNot Reported
GC-MS with Derivatization Various Phenolic CompoundsNot Reported5 - 10 µg/L
GC-MS with Derivatization Nitrophenols~0.25 µg/LNot Reported

Note: The performance of analytical methods can vary based on the specific instrumentation, experimental conditions, and sample matrix. The data presented should be considered as a general reference.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for the analysis of nitrophenols using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the direct analysis of nitrophenols in aqueous samples, often preceded by a solid-phase extraction (SPE) for sample clean-up and concentration.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a polymeric SPE cartridge by passing through methanol (B129727) followed by water.

    • Load the aqueous sample (e.g., 100 mL) onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the retained nitrophenols with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at the maximum absorbance wavelength for the specific nitrophenol (e.g., around 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and relatively low volatility of nitrophenols, a derivatization step is often required to improve their chromatographic performance and sensitivity in GC-MS analysis.[2]

  • Sample Preparation and Derivatization:

    • Extract the nitrophenols from the sample matrix using liquid-liquid extraction (e.g., with dichloromethane) or solid-phase extraction.

    • Dry the extract thoroughly, for example, by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • To a portion of the extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2]

    • Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless mode with an injection temperature of around 250°C.

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the separation of all components.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The ion source temperature is typically set around 230°C.

Mandatory Visualization

LOD_LOQ_Workflow cluster_prep Method Development & Preparation cluster_analysis Data Acquisition cluster_calc Calculation cluster_verify Verification A Select Analytical Method (e.g., HPLC, GC-MS) B Prepare Blank Samples (Matrix without analyte) A->B C Prepare Low-Level Spiked Samples A->C D Analyze Blank Samples (n≥7) B->D E Analyze Spiked Samples (n≥7) C->E F Calculate Standard Deviation (SD) of Blank Responses D->F G Calculate LOD (e.g., 3.3 * SD / Slope) E->G H Calculate LOQ (e.g., 10 * SD / Slope) E->H F->G F->H I Analyze Samples at Calculated LOD & LOQ G->I H->I J Confirm Signal-to-Noise Ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10) I->J

Caption: General workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).

Method_Selection Start Start: Need to Analyze This compound Decision1 Is high sensitivity (sub-µg/L) required? Start->Decision1 Decision2 Is the sample matrix complex? Decision1->Decision2 No GCMS GC-MS with Derivatization Decision1->GCMS Yes HPLC HPLC-UV Decision2->HPLC No Decision2->GCMS Yes End_HPLC Use HPLC-UV Method HPLC->End_HPLC End_GCMS Use GC-MS Method GCMS->End_GCMS

Caption: Decision tree for selecting an analytical method for this compound analysis.

References

Comparative Analysis of 2-Methyl-3-nitrophenol and its Isomers as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Methyl-3-nitrophenol with other nitrophenol isomers when utilized as standards in analytical testing. The following sections present objective performance data, experimental protocols, and visualizations to assist researchers in selecting the most appropriate standard for their applications.

Physicochemical Properties of Nitrophenol Isomers

A fundamental aspect of an analytical standard is its intrinsic physicochemical properties. These properties influence the standard's behavior in various analytical systems. Table 1 summarizes key physicochemical data for this compound and several common nitrophenol isomers.

PropertyThis compound2-Nitrophenol3-Nitrophenol4-Nitrophenol (B140041)2-Methyl-5-nitrophenol
CAS Number 5460-31-188-75-5554-84-7100-02-75428-54-6
Molecular Formula C₇H₇NO₃C₆H₅NO₃C₆H₅NO₃C₆H₅NO₃C₇H₇NO₃
Molecular Weight ( g/mol ) 153.14139.11139.11139.11153.14
Melting Point (°C) 146-148[1][2]44-4597113-114111-115[3]
Boiling Point (°C) 269.5 ± 28.0 at 760 mmHg[4]216194 at 70 mmHg279 (decomposes)180 at 15 mmHg[3]
Appearance Yellow to brown crystalline powder[1][2]Light yellow solidColorless to pale yellow solidColorless to light yellow solidYellow to brown crystalline powder or crystals[3]
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)[2][5]Slightly soluble in waterSoluble in hot water, alcohol, etherSoluble in water, alcohol, etherSlightly soluble in chloroform (B151607) and methanol[3]

Performance as an Analytical Standard

The primary role of an analytical standard is to ensure the accuracy and reliability of quantitative and qualitative analyses. This compound has been successfully employed as an internal standard in a gas chromatography-mass spectrometry (GC-MS) method for the determination of the stable isotope ratio of methylnitrophenols in atmospheric particulate matter.[1][6][7] This application highlights its suitability for complex matrix analysis.

For the analysis of nitrophenol (without the methyl group), isomers such as 2-nitrophenol, 3-nitrophenol, or isotopically labeled standards like 4-nitrophenol-d4 are often employed. The selection depends on the specific analytical method and the sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful application of analytical standards. Below are representative protocols for the analysis of nitrophenols using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Methylnitrophenol Analysis

This protocol is based on the established use of this compound as an internal standard.

1. Sample Preparation:

  • Extraction: Extract methylnitrophenols from the sample matrix (e.g., atmospheric particulate matter collected on a filter) using an appropriate solvent such as a mixture of dichloromethane (B109758) and methanol.

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to the extracted sample.

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the analytes and the internal standard, a derivatization step is often necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture to ensure complete reaction.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Injector: Splitless injection at a temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent MS or equivalent, operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to identify compounds and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

3. Quantification:

  • Construct a calibration curve by analyzing a series of standard solutions containing known concentrations of the target methylnitrophenol isomers and a constant concentration of the this compound internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples by using the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Nitrophenol Isomer Analysis

This protocol is a general procedure for the separation and quantification of nitrophenol isomers.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • If an internal standard is used, add a known amount to the sample prior to filtration. A suitable internal standard would be a nitrophenol isomer that is not present in the sample and is well-resolved from the analytes of interest.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition will depend on the specific isomers being separated.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., around 280 nm or 320 nm).

  • Injection Volume: Typically 10-20 µL.

3. Quantification:

  • Prepare calibration standards of the individual nitrophenol isomers in the mobile phase.

  • Generate a calibration curve for each isomer by plotting peak area versus concentration.

  • Quantify the nitrophenol isomers in the sample by comparing their peak areas to the respective calibration curves.

Biological Activity and Signaling Pathways

Nitrophenols, including their methylated derivatives, are of interest to toxicologists and drug development professionals due to their potential biological activities. While extensive data on this compound is limited, studies on related compounds provide insights into their potential mechanisms of action.

For instance, 4-nitrophenol has been shown to induce oxidative stress and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This pathway is a key regulator of cellular defense against oxidative and electrophilic stress. The genotoxicity of 3-Methyl-4-nitrophenol has also been reported, indicating its potential to interact with cellular macromolecules.[8]

The following diagram illustrates a generalized workflow for assessing the biological activity of a compound like this compound.

cluster_0 In Vitro Assessment cluster_1 Data Analysis and Interpretation Cell_Culture Cell Line Culture (e.g., HepG2, A549) Compound_Exposure Exposure to this compound Cell_Culture->Compound_Exposure Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Compound_Exposure->Cytotoxicity_Assay ROS_Measurement Reactive Oxygen Species (ROS) Measurement Compound_Exposure->ROS_Measurement Gene_Expression Gene Expression Analysis (qRT-PCR for Nrf2 target genes) Compound_Exposure->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot for Nrf2, HO-1) Compound_Exposure->Protein_Analysis Data_Analysis Statistical Analysis of Results Cytotoxicity_Assay->Data_Analysis ROS_Measurement->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Pathway_Analysis Signaling Pathway Identification Data_Analysis->Pathway_Analysis Conclusion Conclusion on Biological Activity Pathway_Analysis->Conclusion

Workflow for Biological Activity Assessment

The following diagram depicts a simplified representation of the Nrf2 signaling pathway, which can be investigated when assessing the toxicological profile of nitrophenol compounds.

cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress (e.g., from Nitrophenol exposure) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Target_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Target_Genes

Simplified Nrf2 Signaling Pathway

Conclusion

This compound serves as a viable and effective internal standard for the analysis of related methylnitrophenol compounds, particularly in complex matrices. Its physicochemical properties are well-characterized, ensuring reliability and reproducibility in analytical methods. While direct comparative performance data against all other nitrophenol isomers is limited, its structural similarity to other nitrocresols makes it a logical choice for such analyses. For broader nitrophenol analysis, the choice of standard should be guided by the specific analytes and the analytical technique employed. Further research into the biological activities of this compound is warranted to fully elucidate its toxicological profile and potential interactions with cellular signaling pathways.

References

A Comparative Guide to 2-Methyl-3-nitrophenol and 4-methyl-2-nitrophenol as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods. An ideal internal standard should mimic the physicochemical properties and chromatographic behavior of the analyte of interest, ensuring accurate and precise quantification by compensating for variations during sample preparation and analysis. This guide provides a comprehensive comparison of two isomeric compounds, 2-Methyl-3-nitrophenol and 4-methyl-2-nitrophenol (B89549), for their potential use as internal standards in chromatographic assays.

While direct, head-to-head experimental comparisons of these two specific isomers as internal standards are not extensively available in the scientific literature, this guide will provide a detailed comparison based on their known physicochemical properties, documented applications of closely related compounds, and the fundamental principles of internal standard selection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-methyl-2-nitrophenol is presented in Table 1. These properties are crucial in predicting their behavior in analytical systems.

PropertyThis compound4-methyl-2-nitrophenol
CAS Number 5460-31-1[1][2]119-33-5
Molecular Formula C₇H₇NO₃[1]C₇H₇NO₃
Molecular Weight 153.14 g/mol [1]153.14 g/mol
Melting Point 146-148 °C[2][3]36.5 °C
Appearance Yellow to brown crystalline powder[2]Yellowish-brown crystals
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)[2]Sparingly soluble in water, soluble in polar organic solvents like ethanol and methanol (B129727).

The significant difference in their melting points suggests a difference in their solid-state interactions and polarity. The lower melting point of 4-methyl-2-nitrophenol may indicate weaker intermolecular forces compared to this compound. This could also influence their solubility in various chromatographic mobile phases. The position of the nitro and methyl groups on the phenol (B47542) ring affects the electronic properties and the potential for intra- and intermolecular hydrogen bonding, which in turn dictates their chromatographic retention and interaction with the stationary phase.

Performance as Internal Standards

The ideal internal standard should co-elute or elute close to the analyte of interest while being well-resolved from it and other matrix components. Its recovery during sample preparation should be similar to that of the analyte.

This compound has been documented as an effective internal standard for the measurement of the stable isotope ratio of methylnitrophenols in atmospheric particulate matter.[1][2] This application suggests its suitability for trace analysis in complex environmental matrices. Its structural similarity to other methylnitrophenol isomers makes it a good candidate to mimic their extraction efficiency and chromatographic behavior.

4-methyl-2-nitrophenol , while not as explicitly documented as an internal standard in the initial search results, is a commercially available reagent used in organic analytical chemistry. Its structural similarity to other nitrophenols makes it a plausible candidate for use as an internal standard. The choice between the two would depend on the specific analytes being quantified and the chromatographic conditions. For instance, in the analysis of other 4-substituted phenols, 4-methyl-2-nitrophenol might exhibit more similar chromatographic behavior.

Experimental Protocols

Below are detailed, representative experimental protocols for the use of a methyl-nitrophenol isomer as an internal standard in a hypothetical analysis of nitrophenolic compounds in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established analytical methodologies for phenols.

Protocol 1: Quantification of Nitrophenols in Water by GC-MS

1. Objective: To quantify the concentration of target nitrophenol analytes in a water sample using either this compound or 4-methyl-2-nitrophenol as an internal standard.

2. Materials and Reagents:

  • Target nitrophenol standards

  • This compound or 4-methyl-2-nitrophenol (as internal standard, IS)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (GC grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Deionized water

3. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

4. Standard Preparation:

  • Analyte Stock Solution (1000 µg/mL): Prepare individual stock solutions of each target nitrophenol in methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound or 4-methyl-2-nitrophenol in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solutions with methanol to achieve a concentration range relevant to the expected sample concentrations. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 1 µg/mL).

5. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 mL water sample, add a known amount of the internal standard working solution.

  • Adjust the pH of the sample to ~2 with HCl.

  • Extract the sample twice with 30 mL of dichloromethane by shaking vigorously for 2 minutes in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

6. Derivatization:

  • To the 1 mL extract, add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

7. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized analytes and the internal standard.

8. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

  • Determine the concentration of the analytes in the samples by calculating their peak area ratios to the internal standard and using the calibration curve.

Logical Workflow for Internal Standard Selection

The selection of a suitable internal standard is a logical process that involves considering the properties of the analyte, the sample matrix, and the analytical technique. The following diagram illustrates this decision-making process.

G cluster_0 Internal Standard Selection Workflow A Define Analyte(s) of Interest and Matrix B Identify Potential Internal Standard Candidates A->B C Evaluate Physicochemical Properties (Similarity to Analyte) B->C D Assess Commercial Availability and Purity B->D E Perform Preliminary Chromatographic Screening C->E D->E F Evaluate Resolution from Analyte and Matrix Interferences E->F F->B Poor Resolution G Conduct Method Validation (Recovery, Linearity, Precision) F->G Good Resolution H Select Optimal Internal Standard G->H

Caption: Logical workflow for selecting a suitable internal standard.

Conclusion

Both this compound and 4-methyl-2-nitrophenol are viable candidates for use as internal standards in the analysis of nitrophenolic compounds. The choice between them should be guided by the specific analytes of interest and the analytical method employed.

  • This compound has a proven track record as an internal standard for methylnitrophenols in complex matrices, making it a strong candidate for similar applications.

  • 4-methyl-2-nitrophenol , due to its structural similarity, is also a promising option, particularly when analyzing other 4-substituted or 2-substituted phenols.

Ultimately, the optimal internal standard must be determined experimentally through a rigorous validation process that assesses its performance in terms of recovery, chromatographic resolution, and its ability to improve the accuracy and precision of the analytical method. Researchers should perform preliminary screening and full method validation to confirm the suitability of their chosen internal standard for their specific application.

References

Performance of 2-Methyl-3-nitrophenol Analysis Across Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methyl-3-nitrophenol in various analytical matrices is critical for environmental monitoring, toxicological assessment, and metabolic studies. This guide provides a comprehensive comparison of the analytical performance of key methodologies for the determination of this compound, supported by experimental data derived from closely related nitrophenol compounds due to a scarcity of literature on this specific isomer.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method for this compound is contingent on the specific requirements of the study, including the sample matrix, desired sensitivity and selectivity, and available instrumentation. The primary techniques employed for the analysis of nitrophenols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical TechniqueTypical Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV Water, Urine0.05 - 0.87 µg/mL[1]Not specified> 0.99[1]96 - 112%[1]< 15%[1]
GC-MS Water, Soil, Urinelow ng/L range (water)[2]Not specified> 0.99[2]85 - 122%[2]< 15.2%[2]
UPLC-MS/MS Surface Water, Biological FluidsNot specifiedNot specifiedNot specifiedNot specifiedNot specified
HPLC with Electrochemical Detection River Water0.05 - 0.14 ppb[1]Not specifiedNot specified96 - 112%[1]1 - 15%[1]

Note: The data presented in this table is primarily based on studies of structurally similar compounds such as 3-Methyl-4-nitrophenol and other nitrophenols, and serves as a reasonable estimation of the expected performance for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical procedures. Below are representative protocols for the analysis of nitrophenols in different matrices.

High-Performance Liquid Chromatography (HPLC-UV) for Analysis in Urine

This method is adapted from a validated procedure for the quantification of 3-Methyl-4-nitrophenol in mice urine.[3]

1. Sample Preparation: Liquid-Liquid Extraction

  • Acidify a 1 mL urine sample with an appropriate acid.

  • Add 3 mL of an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 310 nm).[4]

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Water

This protocol is a general guideline for the analysis of phenols in water, often requiring derivatization.[2][5]

1. Sample Preparation: Solid-Phase Microextraction (SPME) and Derivatization

  • Place a 10 mL water sample in a vial with a stir bar.

  • Add a suitable internal standard.

  • Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace or immerse it in the sample for a defined period with agitation.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

  • Alternatively, for solvent extraction: Extract the water sample with a suitable solvent (e.g., dichloromethane) after acidification. Concentrate the extract and proceed to derivatization.

  • Derivatization (optional but often recommended for phenols): React the extract with a derivatizing agent (e.g., diazomethane (B1218177) or a silylating agent) to increase volatility.[6]

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Splitless mode, with the injector temperature set to facilitate thermal desorption from the SPME fiber (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analyte and its derivatives.

Visualizing Analytical Workflows

To further elucidate the experimental processes, the following diagrams illustrate a general workflow for sample analysis and a decision tree for method selection.

General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, SPME) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Chromatography Chromatographic Separation (HPLC, GC) Reconstitution->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for the quantitative analysis of this compound.

Method Selection Decision Tree Start Start: Need to analyze This compound Matrix What is the sample matrix? Start->Matrix Sensitivity High sensitivity required? Matrix->Sensitivity Biological Fluid or Environmental Water GC_MS Use GC-MS Matrix->GC_MS Soil/Sediment Selectivity High selectivity required? Sensitivity->Selectivity Yes HPLC_UV Use HPLC-UV Sensitivity->HPLC_UV No Selectivity->GC_MS No UPLC_MSMS Use UPLC-MS/MS Selectivity->UPLC_MSMS Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

A Proposed Framework for Inter-laboratory Comparison of 2-Methyl-3-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison study on the analysis of 2-Methyl-3-nitrophenol. In the absence of publicly available, direct inter-laboratory comparison data for this compound, this document provides a comprehensive protocol to enable laboratories to assess and compare their analytical performance. The methodologies described are based on established analytical techniques for nitrophenol compounds and are designed to ensure data comparability and robustness across different laboratories.

The primary objective of this proposed study is to evaluate the proficiency of participating laboratories in quantifying this compound and to compare the performance of common analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method for this compound will depend on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of the recommended analytical methods based on typical results for similar nitrophenol compounds.

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass analysis.Chromatographic separation coupled with highly selective mass analysis.
Typical Detector UV-Vis or Photodiode Array (PDA)Mass Spectrometer (MS)Triple Quadrupole Mass Spectrometer (QqQ)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL<0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mL<0.03 µg/mL
Linearity Range 0.05 - 50 µg/mL0.1 - 100 µg/mL0.01 - 20 µg/mL
Precision (%RSD) < 5%< 10%< 5%
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Sample Derivatization Not typically requiredOften required to improve volatilityNot typically required

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below as a foundation for establishing standardized procedures in an inter-laboratory comparison study.

Sample Preparation for Inter-laboratory Comparison

A central organizing body should prepare and distribute a common set of test samples to all participating laboratories. These samples should consist of a suitable matrix (e.g., a placebo formulation or a biological matrix) spiked with known concentrations of this compound. A range of concentrations, including low, medium, and high levels, should be provided to assess laboratory performance across a relevant analytical range. Unspiked matrix samples should also be included as blanks.

High-Performance Liquid Chromatography (HPLC-UV)

This method offers a robust and widely accessible approach for the quantification of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting condition could be a 50:50 (v/v) mixture.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : The wavelength of maximum absorbance for this compound should be determined and used for quantification.

  • Injection Volume : 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, particularly for complex matrices. A derivatization step is often necessary to improve the volatility of nitrophenols.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Derivatization : The hydroxyl group of this compound can be derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode : Electron Ionization (EI).

  • Mass Analyzer : Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method suitable for trace-level quantification.

  • Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 or similar reversed-phase column suitable for LC-MS applications (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

  • Flow Rate : 0.3 mL/min.

  • Ionization Source : Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound would need to be optimized.

Mandatory Visualization

The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and a decision-making process for selecting an appropriate analytical method.

InterLab_Workflow cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_evaluation Data Evaluation Coord Coordinating Body SamplePrep Sample Preparation (Spiked & Blank Matrices) Coord->SamplePrep Distribution Sample Distribution SamplePrep->Distribution LabA Laboratory A LabB Laboratory B LabC ... Analysis Sample Analysis (HPLC, GC-MS, LC-MS/MS) LabA->Analysis LabB->Analysis LabC->Analysis Reporting Data Reporting to Coordinating Body Analysis->Reporting Stats Statistical Analysis (e.g., Z-scores) Reporting->Stats Report Final Comparison Report Stats->Report

Caption: Workflow for the proposed inter-laboratory comparison study.

Method_Selection Start Start: Need to analyze This compound High_Conc High Concentration & Routine QC? Start->High_Conc Complex_Matrix Complex Matrix or Trace Levels? High_Conc->Complex_Matrix No HPLC Use HPLC-UV High_Conc->HPLC Yes Highest_Sensitivity Highest Sensitivity Required? Complex_Matrix->Highest_Sensitivity Yes GCMS Use GC-MS Complex_Matrix->GCMS No Highest_Sensitivity->GCMS No LCMSMS Use LC-MS/MS Highest_Sensitivity->LCMSMS Yes

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to the Quantification of 2-Methyl-3-nitrophenol: Linearity and Range of Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methyl-3-nitrophenol, a key industrial chemical and potential environmental contaminant, is crucial for a variety of applications, including toxicological studies and environmental monitoring. The foundation of reliable quantification lies in the establishment of a robust calibration curve, characterized by its linearity and dynamic range. This guide provides an objective comparison of different analytical methods for the quantification of nitrophenols, with a focus on the performance characteristics of their calibration curves.

While specific validation data for this compound is not extensively available in the public domain, this guide will draw upon established methods for the closely related and structurally similar isomer, 3-Methyl-4-nitrophenol, to provide a comparative framework. The principles and methodologies discussed are broadly applicable to the analysis of this compound. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of key performance parameters for HPLC-UV and GC-MS methods based on data for 3-Methyl-4-nitrophenol.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **>0.999>0.998
Linear Range 1 - 100 µg/mL[1][2]1 - 100 µg/L[3]
Limit of Detection (LOD) 0.87 µg/mL[1][4]-
Limit of Quantification (LOQ) 2.64 µg/mL[1]-
Typical Mobile Phase/Carrier Gas Acetonitrile (B52724):Water (60:40, v/v)[1]Helium[3]
Detection Method UV Absorbance (e.g., 270 nm)[1]Mass Spectrometry (Selected Ion Monitoring)
Derivatization Required NoYes (e.g., with MTBSTFA)[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. The following sections outline typical experimental protocols for establishing a calibration curve for a nitrophenol compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at a minimum of five different concentration levels. The concentration range should bracket the expected concentration of the analyte in the samples.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40, v/v) is often effective.[1] The mobile phase should be filtered and degassed.

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined and used for detection (e.g., around 270 nm for 3-Methyl-4-nitrophenol).[1]

  • Injection Volume: A fixed volume, typically 10-20 µL.

3. Calibration Curve Construction:

  • Inject each calibration standard into the HPLC system in triplicate.

  • Record the peak area or peak height for the analyte at each concentration.

  • Plot the mean peak area/height against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.

G HPLC-UV Experimental Workflow for Calibration Curve cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution dilutions Perform Serial Dilutions stock->dilutions inject Inject Standards dilutions->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect record Record Peak Area/Height detect->record plot Plot Area vs. Concentration record->plot regress Linear Regression (y=mx+c, R²) plot->regress

HPLC-UV Workflow for Calibration
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis and complex matrices. Due to the polarity of nitrophenols, a derivatization step is typically required to improve volatility and chromatographic performance.[3]

1. Standard and Sample Preparation:

  • Prepare calibration standards as described for the HPLC method.

  • For aqueous samples, perform a liquid-liquid extraction to isolate the analyte.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for derivatization.

2. Derivatization:

  • Add a derivatizing agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to the standards and samples.[3]

  • Heat the mixture to facilitate the reaction, which converts the polar phenol (B47542) group into a more volatile silyl (B83357) ether.

3. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Inlet Temperature: Typically set to a high temperature (e.g., 280°C) to ensure rapid volatilization.[3]

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture.

  • Ionization Mode: Electron Ionization (EI) is commonly used.

  • Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.

4. Calibration Curve Construction:

  • Analyze the derivatized calibration standards using the optimized GC-MS method.

  • Construct the calibration curve by plotting the peak area of a specific quantification ion against the concentration of the standards.

  • Perform a linear regression analysis to assess linearity.

G GC-MS Experimental Workflow for Calibration Curve cluster_prep Standard & Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_standards Prepare Standards derivatize Add Derivatizing Agent (e.g., MTBSTFA) & Heat prep_standards->derivatize extract Liquid-Liquid Extraction (Samples) extract->derivatize inject Inject Derivatized Standards derivatize->inject separate GC Separation inject->separate detect MS Detection (SIM Mode) separate->detect record Record Peak Area (Quantification Ion) detect->record plot Plot Area vs. Concentration record->plot regress Linear Regression (y=mx+c, R²) plot->regress

References

A Comparative Guide to the Robustness of HPLC Methods for 2-Methyl-3-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including 2-Methyl-3-nitrophenol, an important industrial chemical and potential environmental contaminant. This guide provides an objective comparison of a robust HPLC method for this compound analysis with alternative analytical techniques, supported by experimental data and detailed methodologies.

Introduction to Method Robustness

Robustness, a key component of analytical method validation, is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] According to the International Council for Harmonisation (ICH), a robust method demonstrates reliability during normal use and is transferable between different labs, instruments, and analysts.[1] For HPLC methods, typical parameters varied during a robustness study include mobile phase composition, pH, column temperature, and flow rate.[1][3]

A Robust HPLC-UV Method for Nitrophenol Analysis

While specific robustness data for this compound is not extensively published, a robust isocratic HPLC method for related nitrophenols provides a strong foundational protocol.[4][5] This method can be adapted and validated for the specific analysis of this compound.

Experimental Protocol: HPLC-UV

A suitable and robust HPLC method for this compound would typically involve a reversed-phase C18 column with UV detection. The following protocol is based on established methods for similar phenolic compounds.[4][6]

  • Instrumentation: A standard High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and a pH-controlled aqueous buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0). A typical starting ratio would be 20:80 (v/v) Acetonitrile:Buffer.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength would be selected for maximum absorbance.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Internal Standard: 2-Chlorophenol can be used as an internal standard to improve precision.[4]

Robustness Testing Protocol

To ensure the method's robustness, a study would be conducted by introducing small, deliberate variations to the method parameters. The effect of these variations on critical responses like retention time, peak area, and resolution would be monitored.

Workflow for HPLC method robustness testing.

A method is considered robust if the relative standard deviation (RSD) of the results remains within acceptable limits (typically <2%) despite these variations.[1][7]

Table 1: Quantitative Performance of a Validated HPLC Method for Nitrophenols

ParameterTypical ValueReference
Linearity Range5 - 200 ng/mL[4]
Correlation Coefficient (r²)>0.999[6]
Limit of Detection (LOD)0.3 µg/L (with preconcentration)[8]
Limit of Quantification (LOQ)4.38 - 89.7 ng/L (with SPE)[6]
Accuracy (% Recovery)90 - 112%[4][5]
Precision (%RSD)< 15% (intraday and interday)[4][5]

Comparison with Alternative Analytical Methods

While HPLC-UV is a widely accessible and reliable technique, other methods may offer advantages in sensitivity or selectivity, particularly for complex matrices.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. For nitrophenols, a derivatization step is often required to improve volatility and chromatographic performance.[10]

Liquid Chromatography with Electrochemical Detection (LC-ED)

LC-ED offers a highly sensitive and selective option for electroactive compounds like nitrophenols. This method can achieve very low detection limits, sometimes without the need for extensive sample preconcentration.[10][11]

Table 2: Comparative Performance of Analytical Methods for Methyl-Nitrophenol Isomers

ParameterHPLC-UVGC-MSLC-ED
Principle Partition chromatography with UV absorbance detectionSeparation of volatile compounds with mass-based detectionSeparation with detection of electroactive species
Sensitivity Moderate to High (ppb levels)[11]HighVery High (sub-ppb levels)[11]
Selectivity GoodVery HighHigh
Sample Prep Filtration, SPE, or LLE may be needed[4][8]Derivatization often required[10]Minimal for some samples[11]
Throughput HighModerateHigh
Cost Low to ModerateHighModerate
Robustness Generally high with a validated methodCan be affected by derivatization consistencyCan be sensitive to matrix effects and electrode fouling

Experimental Workflow: Sample Preparation and Analysis

The workflow for analyzing this compound typically involves sample preparation followed by instrumental analysis. For environmental water samples, a preconcentration step is often necessary to achieve the required sensitivity.[4][6]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample (e.g., Water) SPE Solid-Phase Extraction (SPE) on C18 Cartridge Sample->SPE Elution Elution with Organic Solvent (e.g., Methanol) SPE->Elution Evaporation Evaporation & Reconstitution in Mobile Phase Elution->Evaporation HPLC HPLC Injection Evaporation->HPLC Separation Chromatographic Separation HPLC->Separation Detection Detection (UV, MS, or ED) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for analysis of nitrophenols.

Conclusion

A well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution for the routine analysis of this compound. Its performance is characterized by good linearity, accuracy, and precision. However, for applications demanding higher sensitivity or selectivity, such as trace-level environmental monitoring or analysis in complex biological matrices, techniques like GC-MS and LC-ED present powerful alternatives. The choice of method should be guided by the specific analytical requirements, including desired detection limits, sample matrix complexity, and available resources. A thorough robustness study is essential for any chosen method to ensure the long-term reliability and consistency of the analytical data.

References

A Comparative Guide to the Specificity of Detection Methods for 2-Methyl-3-nitrophenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and specific detection of 2-Methyl-3-nitrophenol in complex matrices is paramount. This guide provides a comprehensive comparison of leading analytical techniques, evaluating their performance based on specificity, sensitivity, and other critical validation parameters. The information presented herein is supported by experimental data from various scientific sources to facilitate an informed decision on the most suitable method for your research needs.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the potential for interfering substances. The following table summarizes the quantitative performance of common techniques used for the analysis of nitrophenols, including data relevant to this compound and structurally similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryElectrochemical Methods
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorbance by the analyte.Measurement of the current response from the oxidation or reduction of the analyte.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD)SpectrophotometerElectrode (e.g., Glassy Carbon Electrode)
Limit of Detection (LOD) 0.02 - 0.15 ng/mL (for various nitrophenols)[1][2]<0.1 µg/mL (ECD/MS for similar compounds)[3]Generally higher than chromatographic methods52.20 ± 2.60 pM (for 2-nitrophenol)[4]; 4 µM (for 2-nitrophenol)[5]
Limit of Quantification (LOQ) 0.07 - 0.51 ng/mL (for various nitrophenols)[1][2]<0.3 µg/mL (ECD/MS for similar compounds)[3]Not consistently reported for high sensitivity work1.1 µM (for 2-nitrophenol)[6]
Linearity Range 5 - 200 ng/mL (for various nitrophenols)[1][2]0.5 - 100 µg/mL (for similar compounds)[3]Dependent on analyte concentration5-560 µM (for 2-nitrophenol)[5]; 1.5 to 9.0 μM (for 2-nitrophenol)[6]
Precision (%RSD) < 15% (Intra- & Inter-day for various nitrophenols)[1][2]< 5% (for similar compounds)[3]Method dependentGenerally good, but matrix dependent
Accuracy (% Recovery) 90 - 112% (for various nitrophenols)[1][2]95 - 105% (for similar compounds)[3]Matrix dependentHigh recovery rates reported in water samples[6]
Specificity/Selectivity Good selectivity with appropriate column and mobile phase selection. Co-elution of isomers can be a challenge.High selectivity, especially with MS detection. Derivatization may be required, and co-elution of derivatized isomers is possible.[7]Low selectivity in complex mixtures due to overlapping absorption spectra of different compounds.[8]High selectivity can be achieved with modified electrodes.[4] Can be susceptible to interference from other electroactive species.
Sample Derivatization Not typically required.Often necessary to improve volatility and chromatographic performance.[7]Not required.Not required.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the key detection methods discussed.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of nitrophenols in aqueous samples.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound, typically in the range of 300-400 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like acetonitrile.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and pre-concentrate the analyte.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from EPA method 8041A for the analysis of phenols.[3][7]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer (MS).

  • A non-polar capillary column such as a DB-5 (or equivalent) is a suitable starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Standards:

  • Methylene (B1212753) chloride or other suitable solvent (GC grade)

  • Nitrogen or Helium as carrier gas

  • This compound reference standard

  • Derivatization agent (e.g., diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr)) if required.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min

  • Injection Mode: Splitless

Sample Preparation and Derivatization:

  • Prepare a stock solution of the this compound reference standard in methylene chloride.

  • Create a series of calibration standards through serial dilution.

  • Derivatization is often necessary for nitrophenols to improve their volatility. Methylation with diazomethane is a common approach. However, it should be noted that the methylated derivatives of 2-nitrophenol (B165410) and 3-nitrophenol (B1666305) can co-elute on certain columns.[7]

  • Sample extracts must be dry before methylation to ensure good recovery.[7]

Electrochemical Detection

This protocol is based on the use of modified electrodes for the detection of nitrophenols.[4][5]

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell setup (working, reference, and counter electrodes).

  • A modified glassy carbon electrode (GCE) serves as the working electrode. Modifications can include nanoparticles or polymer films to enhance sensitivity and selectivity.[4][5][6]

Reagents and Standards:

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution).

  • This compound reference standard.

Procedure:

  • The supporting electrolyte is deoxygenated by purging with nitrogen gas.

  • The modified GCE is immersed in the electrolyte solution.

  • A potential is applied and scanned, and the current response corresponding to the reduction or oxidation of this compound is measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).[1]

  • A calibration curve is constructed by measuring the current response at various concentrations of the standard solution.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Complex Mixture SPE Solid-Phase Extraction (Optional) Sample->SPE Cleanup & Concentration Filtered_Sample Prepared Sample Sample->Filtered_Sample Direct Injection SPE->Filtered_Sample HPLC HPLC System (Pump, Injector, Column) Filtered_Sample->HPLC Injection Detector PDA/UV-Vis Detector HPLC->Detector Separation Data Data Acquisition & Processing Detector->Data Signal Result Concentration of This compound Data->Result Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Mixture Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Derivatized_Sample Prepared Sample Derivatization->Derivatized_Sample GC Gas Chromatograph Derivatized_Sample->GC Injection MS Mass Spectrometer GC->MS Separation & Ionization Data Data System MS->Data Mass Spectrum Result Concentration of This compound Data->Result Identification & Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Electrochemical_Workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis Sample Complex Mixture Dilution Dilution in Supporting Electrolyte Sample->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample Cell Electrochemical Cell (3-Electrode System) Prepared_Sample->Cell Measurement Potentiostat Potentiostat Cell->Potentiostat Current/Potential Signal Data Data Acquisition Potentiostat->Data Data Recording Result Concentration of This compound Data->Result Quantification

Caption: Experimental workflow for electrochemical detection of this compound.

References

Navigating the Challenge of Isomer Specificity: A Comparative Guide to Analytical Methods for Nitrophenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity of nitrophenol isomers—ortho (o-), meta (m-), and para (p-)-nitrophenol—reveals significant challenges and distinct advantages across various analytical platforms. For researchers, scientists, and drug development professionals, understanding the nuances of these methods is critical for accurate quantification and reliable data. This guide provides a comprehensive comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

Nitrophenol isomers are prevalent in environmental samples and are relevant in various industrial and pharmaceutical processes. Due to their structural similarity, distinguishing between o-, m-, and p-nitrophenol can be a formidable analytical task. Cross-reactivity, where an analytical method detects and quantifies one isomer in the presence of others, can lead to inaccurate results. This guide explores the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Spectrophotometry, and Electrochemical Sensors in the context of nitrophenol isomer cross-reactivity.

Comparative Analysis of Analytical Methods

The choice of an analytical method for nitrophenol isomer analysis is a trade-off between sensitivity, selectivity, speed, and cost. Chromatographic techniques like HPLC and GC-MS generally offer excellent separation of isomers, thus minimizing cross-reactivity. In contrast, spectrophotometric methods are often simpler and faster but are more susceptible to spectral overlap. Electrochemical sensors represent a rapidly evolving field, offering high sensitivity, though selectivity among isomers can be a challenge.

Quantitative Performance Data

The following tables summarize the key performance metrics for the simultaneous or individual determination of nitrophenol isomers using various analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC)

IsomerLinear Range (mg/L)Limit of Detection (LOD) (µg/L)ColumnMobile PhaseReference
o-NitrophenolUp to 300150 (0.3 with preconcentration)Reverse-phase40% aqueous acetonitrile (B52724)[1]
m-NitrophenolUp to 300150 (0.3 with preconcentration)Reverse-phase40% aqueous acetonitrile[1]
p-NitrophenolUp to 300150 (0.3 with preconcentration)Reverse-phase40% aqueous acetonitrile[1]
o-Nitrophenol--Chromolith RP-18e50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v)[2]
p-Nitrophenol--Chromolith RP-18e50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v)[2]

Table 2: Spectrophotometry

IsomerLinear Range (µg/mL)MethodKey FeatureReference
o-Nitrophenol1.0 - 25.0First derivative of the density ratio spectraSimultaneous determination without prior separation[3][4]
m-Nitrophenol1.0 - 25.0First derivative of the density ratio spectraSimultaneous determination without prior separation[3][4]
p-Nitrophenol1.0 - 15.0First derivative of the density ratio spectraSimultaneous determination without prior separation[3][4]

Table 3: Electrochemical Sensors

IsomerLinear Range (µM)Limit of Detection (LOD) (µM)Electrode ModificationReference
o-Nitrophenol0.4 - 3500.063MXene/β-cyclodextrin composite[5]
m-Nitrophenol0.5 - 3000.087MXene/β-cyclodextrin composite[5]
p-Nitrophenol0.5 - 1800.042MXene/β-cyclodextrin composite[5]
o-Nitrophenol-~0.05Covalent Organic Framework membrane and gold nanoparticles[6][7]
m-Nitrophenol-~0.05Covalent Organic Framework membrane and gold nanoparticles[6][7]
p-Nitrophenol-~0.05Covalent Organic Framework membrane and gold nanoparticles[6][7]

Table 4: Capillary Zone Electrophoresis (CZE)

IsomerSeparation MediumKey FeatureReference
o-NitrophenolMethanol-adjusted run bufferGood separation of all three isomers[8]
m-NitrophenolMethanol-adjusted run bufferGood separation of all three isomers[8]
p-NitrophenolMethanol-adjusted run bufferGood separation of all three isomers[8]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of the methodologies employed in the cited studies.

High-Performance Liquid Chromatography (HPLC)

A common approach for the separation and quantification of nitrophenol isomers involves reverse-phase HPLC with UV detection.[1]

  • Sample Preparation: For trace analysis, a liquid-liquid extraction using a solvent like ethyl acetate can be employed to preconcentrate the analytes from aqueous samples.[1]

  • Instrumentation: A standard HPLC system equipped with a UV photodiode array detector is typically used.[1]

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used.[1][2]

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water or a buffered aqueous solution is often effective. For example, 40% aqueous acetonitrile or a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v) have been reported.[1][2]

    • Flow Rate: A typical flow rate is around 1.0 mL/min, although higher flow rates (e.g., 3 mL/min) can be used with monolithic columns to reduce analysis time.[2][9]

    • Detection: Detection is performed at the maximum absorbance wavelength for each isomer.[2]

Spectrophotometry

For the simultaneous determination of nitrophenol isomers in a mixture, derivative spectrophotometry is a useful technique to resolve overlapping spectra.[3][4]

  • Sample Preparation: Samples are diluted in a suitable buffer to achieve a pH where the isomers exhibit distinct spectral characteristics. A pH of 9.0 has been shown to be optimal.[4]

  • Instrumentation: A UV-Vis spectrophotometer capable of recording spectra over a range of 200-500 nm is required.[3]

  • Data Analysis: The core of this method lies in the mathematical treatment of the absorbance spectra. The first derivative of the ratio spectra is calculated to eliminate the interference from other isomers.[3][4]

Electrochemical Sensors

Electrochemical methods offer a sensitive and often portable alternative for nitrophenol detection. The key to minimizing cross-reactivity lies in the design of the sensor's recognition element.[5][6][7]

  • Sensor Fabrication: A glassy carbon electrode (GCE) is typically modified with a material that enhances the electrochemical response towards nitrophenols. Examples include composites of MXene and β-cyclodextrin or covalent organic frameworks with gold nanoparticles.[5][7]

  • Electrochemical Measurement: Differential pulse voltammetry is a common technique used for detection.[10]

  • Experimental Conditions: The measurements are carried out in a suitable electrolyte solution, such as a phosphate (B84403) buffer at a specific pH.[10]

Visualizing the Workflow and Logic

To better understand the experimental processes and the logic behind assessing cross-reactivity, the following diagrams are provided.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis A Aqueous Sample B Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B C Concentrated Sample B->C D Injection into HPLC System C->D E Separation on Reverse-Phase Column D->E F UV Detection E->F G Data Acquisition and Quantification F->G

Caption: Experimental workflow for HPLC analysis of nitrophenol isomers.

Cross_Reactivity_Logic A Analytical Method (e.g., ELISA, Sensor) D Measurement of Response to Target Analyte A->D E Measurement of Response to Cross-Reactants A->E B Target Analyte (e.g., p-Nitrophenol) B->D C Potential Cross-Reactants (o- and m-Nitrophenol) C->E F Calculation of % Cross-Reactivity D->F E->F G High Cross-Reactivity (Low Specificity) F->G High Response to Cross-Reactants H Low Cross-Reactivity (High Specificity) F->H Low Response to Cross-Reactants

Caption: Logical flow for assessing cross-reactivity in an analytical method.

Conclusion

The selection of an appropriate analytical method for the determination of nitrophenol isomers is contingent upon the specific requirements of the study. For applications demanding high accuracy and the ability to differentiate between isomers, chromatographic methods such as HPLC and GC-MS are the gold standard due to their excellent separative capabilities. Spectrophotometric methods, while simpler and more rapid, are prone to spectral interference and require sophisticated data analysis to resolve isomer mixtures. Electrochemical sensors are a promising alternative, offering high sensitivity and portability, with ongoing research focused on improving their selectivity towards individual isomers. For researchers in drug development and environmental monitoring, a thorough understanding of the potential for cross-reactivity among nitrophenol isomers is paramount for generating accurate and defensible data.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of 2-Methyl-3-nitrophenol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This compound, like other nitrophenols, is classified as hazardous and poses significant health and environmental risks.[1] It is harmful if swallowed, comes into contact with the skin, or is inhaled, and can cause serious eye damage and skin irritation.[1][2][3][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][5] Therefore, waste containing this compound must be managed as hazardous waste and disposed of through an authorized hazardous waste management provider.[1][6][7]

Essential Safety Precautions

Before handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood.[5][8] An eyewash station and a safety shower must be readily accessible.[1] All personnel involved in the handling and disposal process must be thoroughly familiar with the associated hazards.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory to prevent any exposure. This includes:

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or safety goggles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]
Protective Clothing A standard laboratory coat, fully buttoned.[1]
Respiratory Protection Required when dusts are generated. Use a dust mask (e.g., N95) or a respirator with appropriate cartridges.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the immediate and procedural steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect any solid this compound waste, including unused reagents or contaminated materials such as weighing paper and gloves.[1]

    • To minimize the generation of airborne dust, avoid dry sweeping. If necessary, lightly moisten the material with a suitable solvent like water.[1]

    • Place the collected solid waste into a dedicated, clearly labeled, and chemically compatible waste container designated for hazardous organic waste.[1] The container must be sealable.[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container.[1]

  • General Guidelines:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][9]

    • Leave chemicals in their original containers whenever possible.[6][9]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[10]

3. Arranging for Disposal:

  • Contact a licensed professional waste disposal service or your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][8][10][11]

4. Spill and Decontamination Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[1]

  • Wearing the appropriate PPE, contain the spill.[1]

  • For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[5][8]

  • Clean the affected area thoroughly.

  • All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Identify This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Carefully collect to avoid dust. Moisten if necessary. solid_waste->collect_solid collect_liquid Collect in a dedicated, leak-proof container. liquid_waste->collect_liquid containerize Place in a labeled, sealable, chemically compatible container. collect_solid->containerize collect_liquid->containerize label Label as 'Hazardous Waste: This compound' containerize->label store Store in a designated secure area. label->store disposal Contact licensed hazardous waste disposal service. store->disposal end End: Proper Disposal disposal->end

References

Personal protective equipment for handling 2-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-3-nitrophenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a hazardous substance that poses several risks. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times.
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) if engineering controls like a fume hood are not available or are insufficient to control exposure to dust.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.

Experimental Protocols: Handling and Disposal

1. Preparation and Weighing:

  • Engineering Controls: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

  • Pre-weighing Checklist:

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment (spatulas, weigh boats, powder funnel, and labeled receiving vessel) ready.

    • Verify that the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as specified in the table above.

  • Weighing Procedure:

    • Place a clean weigh boat on the analytical balance and tare the balance.

    • Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust by handling the solid gently.

    • Record the mass.

    • If transferring to a narrow-mouthed vessel, use a powder funnel to prevent spillage.[3]

    • Tap the weigh boat and funnel to ensure all the powder is transferred.

    • Clean any spills on the balance or in the fume hood immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

2. Dissolution and Use:

  • Solvent Addition: When dissolving the solid, add the solvent slowly to the vessel containing the this compound to avoid splashing.

  • Container Handling: Keep containers of this compound tightly closed when not in use to prevent the release of dust or vapors.

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of any dust or vapors.[4]

3. Disposal Plan:

  • Waste Collection: All materials contaminated with this compound, including empty containers, used gloves, weigh boats, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Decontamination:

    • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times. The solvent rinsate must be collected as hazardous waste. After rinsing, the glassware can be washed with soap and water.

    • Work Surfaces: Decontaminate the work surface in the fume hood with soap and water after completing your work.

  • Final Disposal: The sealed hazardous waste container should be stored in a designated area and disposed of through a licensed hazardous waste disposal contractor. Incineration under controlled conditions is a recommended method for the disposal of nitrophenols.[2]

Emergency Procedures

Exposure TypeFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Promptly wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Spill Evacuate the area. For a small spill, and if it is safe to do so, cover the spill with an inert absorbent material (e.g., sand or vermiculite), sweep it up carefully to avoid creating dust, and place it in a labeled hazardous waste container. For large spills, contact your institution's EHS office immediately.[9]

Visual Workflows

HandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials weigh_tare Tare Weigh Boat prep_materials->weigh_tare weigh_dispense Dispense Solid weigh_tare->weigh_dispense weigh_record Record Mass weigh_dispense->weigh_record transfer_funnel Use Powder Funnel weigh_record->transfer_funnel transfer_dissolve Dissolve in Solvent transfer_funnel->transfer_dissolve transfer_use Proceed with Experiment transfer_dissolve->transfer_use cleanup_decontaminate Decontaminate Surfaces & Glassware transfer_use->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Final Disposal cleanup_waste->cleanup_dispose

Procedural flow for handling this compound.

DisposalWorkflow Disposal Workflow for this compound Contaminated Waste cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal collect_solids Solid Waste (Gloves, Weigh Boats) segregate_container Place in Labeled Hazardous Waste Container collect_solids->segregate_container collect_liquids Liquid Waste (Solvent Rinsate) collect_liquids->segregate_container collect_sharps Contaminated Sharps collect_sharps->segregate_container segregate_storage Store in Designated Area segregate_container->segregate_storage disposal_pickup Arrange for Pickup by EHS or Contractor segregate_storage->disposal_pickup disposal_incinerate Incineration disposal_pickup->disposal_incinerate

Procedural flow for the disposal of contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.